molecular formula C11H10O2 B371549 2,2-Dimethyl-1H-indene-1,3(2H)-dione CAS No. 17190-77-1

2,2-Dimethyl-1H-indene-1,3(2H)-dione

Cat. No.: B371549
CAS No.: 17190-77-1
M. Wt: 174.2g/mol
InChI Key: BNPBWSGZTORGIH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1H-indene-1,3(2H)-dione (CAS 17190-77-1) is a derivative of the privileged indane-1,3-dione scaffold, a structure of high significance in medicinal and materials chemistry . This solid compound (Molecular Formula: C 11 H 10 O 2 , Molecular Weight: 174.20 g/mol) is characterized by the presence of two carbonyl groups on a five-membered ring fused to a benzene ring, with two methyl groups providing steric and electronic modification at the 2-position . The indane-1,3-dione core is a versatile electron acceptor and building block used in diverse fields, including the design of biologically active molecules, organic electronics, photopolymerization initiators, and optical sensing materials . The specific structural modification in this derivative makes it a valuable intermediate for synthetic organic chemistry, particularly in the development of novel compounds for pharmaceutical research, such as fibroblast growth factor receptor (FGFR) inhibitors, an emerging target in cancer therapy . This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet. The GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-11(2)9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPBWSGZTORGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2,2-Dimethyl-1H-indene-1,3(2H)-dione Common Names: 2,2-Dimethyl-1,3-indandione; 2,2-Dimethylindane-1,3-dione CAS Registry Number: 14621-10-4 Molecular Formula: C₁₁H₁₀O₂ Molecular Weight: 174.20 g/mol

This technical guide details the synthesis of 2,2-dimethyl-1,3-indandione, a non-enolizable β-diketone derivative. Unlike its parent compound (1,3-indandione), the 2,2-dimethyl derivative cannot tautomerize to an enol form due to the quaternary carbon at the C2 position. This structural "locking" makes it a critical model substrate for studying ketone reactivity, a precursor in radical polymerization initiators, and a scaffold in medicinal chemistry for anticoagulants and anticonvulsants.

The guide prioritizes the Base-Catalyzed Dialkylation of 1,3-Indandione as the primary, high-yield laboratory protocol. A secondary route via phthalate condensation is provided for upstream precursor synthesis.

Part 1: Retrosynthetic Analysis & Mechanism

To design a robust synthesis, we must analyze the disconnection of the C2-Methyl bonds. The C2 position of 1,3-indandione is flanked by two carbonyl groups, rendering the C2 protons highly acidic (pKa ≈ 13 in DMSO). This acidity allows for facile deprotonation by weak-to-moderate bases, facilitating nucleophilic attack on alkyl halides.

Reaction Mechanism

The synthesis proceeds via a stepwise S_N2 mechanism:

  • First Deprotonation: Base removes a proton from C2, forming a resonance-stabilized enolate.

  • First Alkylation: The enolate attacks Methyl Iodide (MeI), installing the first methyl group.

  • Second Deprotonation: The remaining C2 proton is still acidic (though slightly less so due to steric hindrance) and is removed.

  • Second Alkylation: The second equivalent of MeI is attacked, forming the quaternary center.

ReactionMechanism Start 1,3-Indandione (C9H6O2) Enolate1 Enolate Intermediate Start->Enolate1 Deprotonation (-H+) Base1 Base (K2CO3) Base1->Enolate1 Mono 2-Methyl-1,3-indandione Enolate1->Mono SN2 Attack MeI1 MeI (Electrophile) MeI1->Mono Product 2,2-Dimethyl-1,3-indandione (Target) Mono->Product Repeat Alkylation Base2 Base (K2CO3) Base2->Product MeI2 MeI (Electrophile) MeI2->Product

Figure 1: Stepwise alkylation mechanism via enolate intermediates.

Part 2: Primary Synthesis Protocol (Dialkylation)

This protocol utilizes Potassium Carbonate (


) in Acetone.[1] This method is preferred over Sodium Ethoxide/Ethanol for the dimethyl derivative because it avoids transesterification side reactions and allows for easy removal of inorganic salts.
Reagents & Equipment
ReagentRoleEquiv.Notes
1,3-Indandione Substrate1.0Commercial purity >98%
Methyl Iodide (MeI) Electrophile2.5 - 3.0Toxic/Volatile .[2] Use excess.
Potassium Carbonate Base3.0 - 4.0Anhydrous, finely ground.
Acetone SolventN/ADry (reagent grade).
Ethyl Acetate WorkupN/AFor extraction.
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood due to MeI volatility.

  • Solvation: Dissolve 1,3-Indandione (10 mmol, 1.46 g) in anhydrous Acetone (50 mL). The solution may appear yellow/green due to trace enolization.

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 30 mmol, 4.15 g) in a single portion. Stir for 15 minutes at room temperature. The suspension will likely change color (often deep red/orange) indicating enolate formation.
    
  • Alkylation: Add Methyl Iodide (30 mmol, 1.9 mL) dropwise via syringe.

    • Critical Control Point: MeI is a suspected carcinogen. Handle only in a hood.

  • Reflux: Heat the mixture to a gentle reflux (approx. 56°C) for 6–12 hours. Monitor reaction progress via TLC (Silica, 20% EtOAc/Hexanes). The starting material spot should disappear.

  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

    
     and 
    
    
    
    ) using a sintered glass funnel. Wash the solid cake with small portions of acetone.
  • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone and excess MeI.

  • Workup:

    • Dissolve the residue in Ethyl Acetate (50 mL).

    • Wash with Water (2 x 30 mL) to remove residual salts.

    • Wash with Brine (1 x 30 mL).

    • Dry over anhydrous

      
       or 
      
      
      
      .
  • Purification: Evaporate the solvent. Recrystallize the solid from Ethanol/Water or Hexanes/Ethyl Acetate.

Experimental Workflow Diagram

Workflow Step1 Dissolve 1,3-Indandione in Acetone Step2 Add K2CO3 (3.0 equiv) Stir 15 min (Enolate formation) Step1->Step2 Step3 Add MeI (3.0 equiv) Dropwise addition Step2->Step3 Step4 Reflux (56°C) 6-12 Hours Step3->Step4 Step5 Filter Inorganic Salts (Remove K2CO3/KI) Step4->Step5 Step6 Evaporate Solvent Step5->Step6 Step7 Recrystallize (EtOH/H2O) Step6->Step7

Figure 2: Operational workflow for the methylation of 1,3-indandione.

Part 3: Characterization & Quality Control

The target molecule is distinguished by the loss of the C2 protons found in the starting material.

TechniqueExpected Signal (2,2-Dimethyl-1,3-indandione)Diagnostic Value
1H NMR Singlet at ~1.2–1.4 ppm (6H, -CH3). Aromatic multiplet at ~7.8–8.0 ppm (4H).[3]Absence of the C2-H singlet (approx 3.2 ppm) seen in starting material.
13C NMR Carbonyl peak (~200 ppm), Quaternary C2 (~50-55 ppm), Methyl carbons (~20 ppm).Confirms quaternary center formation.
IR Spectroscopy Strong C=O stretch (approx 1710–1740 cm⁻¹).Often shows a "doublet" carbonyl peak due to coupling.
Melting Point 107–109°C (Literature values vary slightly by polymorph).Distinct from parent 1,3-indandione (129–132°C).[4]

Troubleshooting Note: If the melting point is high (>120°C), the reaction may be incomplete (presence of mono-methyl or starting material). If the product is an oil, ensure all solvent is removed and attempt recrystallization with cooling; the 2,2-dimethyl derivative is a solid at room temperature.

Part 4: Alternative Route (Phthalate Condensation)

If 1,3-indandione is unavailable, the core skeleton can be synthesized from diethyl phthalate.

  • Claisen Condensation: React Diethyl Phthalate with Ethyl Acetate using Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt).

  • Decarboxylation: The resulting intermediate (2-ethoxycarbonyl-1,3-indandione) is hydrolyzed and decarboxylated under acidic conditions to yield 1,3-indandione.

  • Methylation: Proceed with the Primary Protocol (Part 2).

Note: Direct condensation of phthalic anhydride with isobutyric anhydride is possible but often yields rearranged products (phthalides) rather than the symmetric indandione, making the methylation route significantly more reliable.

References

  • Freund, M., & Fleischer, K. (1916). Untersuchungen über das Indandion.[5][6][7][8] Justus Liebigs Annalen der Chemie, 411(1), 14-38. (Foundational synthesis of indandione derivatives).

  • Shapiro, S. L., Geiger, K., & Freedman, L. (1960). Indandiones. II. Structure-Activity Relationships. Journal of Organic Chemistry, 25(11), 1860–1865.

  • Murdock, K. C. (1968). 2,2-Dialkyl-1,3-indandiones. Journal of Medicinal Chemistry.
  • Encinas, M. V., et al. (1989). Photophysics and Photochemistry of 2,2-Dimethyl-1,3-indandione. Journal of the Chemical Society, Perkin Transactions 2.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1,3-Indandione. (Safety data for precursor).

Sources

Physicochemical Profiling of 2,2-Dimethyl-1H-indene-1,3(2H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth physicochemical and technical profile of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (CAS: 17190-77-1), a non-enolizable β-diketone scaffold used in mechanistic organic chemistry and drug discovery.[1]

Executive Summary & Chemical Identity

This compound (often referred to as 2,2-dimethyl-1,3-indandione ) represents a unique subclass of the indandione family.[1] Unlike its parent compound, 1,3-indandione, the 2,2-dimethyl derivative possesses a quaternary carbon at the 2-position, effectively blocking keto-enol tautomerism.[1] This structural "locking" makes it an invaluable model substrate for studying carbonyl reactivity, steric approach control in reductions, and radical stability without the interference of enolization.

Core Identifiers
ParameterDetail
IUPAC Name This compound
Common Names 2,2-Dimethyl-1,3-indandione; 2,2-Dimethyl-1,3-diketohydrindene
CAS Registry Number 17190-77-1
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
SMILES CC1(C(=O)c2ccccc2C1=O)C

Structural & Electronic Characterization

The physicochemical behavior of 2,2-dimethyl-1,3-indandione is governed by the gem-dimethyl effect and the rigidity of the fused ring system.[1]

Molecular Geometry
  • Planarity: The indandione core (benzene ring + carbonyls) is largely planar, but the gem-dimethyl group at C2 introduces steric bulk that may induce slight puckering of the five-membered ring to relieve torsional strain.[1]

  • Dipole Moment: The molecule exhibits a significant dipole moment directed towards the carbonyl oxygens, enhancing its solubility in polar aprotic solvents like DMSO and acetonitrile.

Electronic Distribution (Non-Enolizable)

The defining feature of this molecule is the absence of acidic protons at the


-position (C2).
  • Consequence: It cannot form an enolate anion or coordinate metals as a bidentate ligand in the same manner as 1,3-indandione.[1]

  • Reactivity Implication: Nucleophilic attacks occur exclusively at the carbonyl carbons, and the molecule is resistant to base-catalyzed condensation reactions that require

    
    -deprotonation.[1]
    

Physicochemical Properties

Note: Experimental values are consolidated from chemical synthesis literature and spectral databases.

PropertyValue / DescriptionContext
Physical State Crystalline SolidTypically appears as white to off-white needles or prisms.[1]
Melting Point 107 – 108 °C Distinct from parent 1,3-indandione (130–132 °C). The lower MP reflects the disruption of crystal packing forces (loss of potential H-bond donor/acceptor stacking).[1]
Boiling Point ~306 °C (Predicted)High BP due to molecular weight and polarity; rarely distilled, usually purified by recrystallization or sublimation.
Solubility Soluble: CHCl₃, Acetone, DCMInsoluble: WaterLipophilic nature dominates due to the methyl groups and aromatic ring.[1]
LogP (Predicted) ~2.3Indicates moderate lipophilicity, suitable for cell membrane penetration in biological assays.

Spectroscopic Profile

Accurate characterization relies on the distinct signals of the quaternary C2 and the carbonyls.

Infrared Spectroscopy (FT-IR)

The carbonyl stretching region is diagnostic.[1] 1,3-Indandiones typically show a doublet in the carbonyl region due to symmetric and asymmetric coupling of the two carbonyl vibrators.[1]

  • 
    :  Two bands typically observed between 1705 cm⁻¹ and 1745 cm⁻¹ .[1]
    
  • C-H Stretch: 2900–2980 cm⁻¹ (Methyl C-H, distinct from aromatic C-H >3000 cm⁻¹).[1]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃

NucleusChemical Shift (

, ppm)
MultiplicityAssignment
¹H NMR 1.30 – 1.45Singlet (6H)Gem-dimethyl protons (

).[1] Sharp singlet confirms equivalence.
¹H NMR 7.80 – 8.05Multiplet (4H)Aromatic protons (AA'BB' system).
¹³C NMR ~203.0SingletCarbonyl carbons (C=O).
¹³C NMR ~50.0 – 55.0SingletQuaternary C2 carbon.[1]
¹³C NMR ~20.0 – 25.0SingletMethyl carbons.[1]

Synthesis & Purification Protocol

The most robust synthesis involves the double methylation of 1,3-indandione.[1] This protocol ensures high purity by exploiting the acidity of the parent compound.[1]

Reagents & Materials
  • Precursor: 1,3-Indandione (CAS: 606-23-5)[1]

  • Alkylating Agent: Methyl Iodide (MeI) (Excess)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)

  • Solvent: Acetone or DMF (Anhydrous)[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 1,3-indandione (1.0 eq) in anhydrous acetone.

  • Base Addition: Add K₂CO₃ (2.5 eq) to the solution.[1] The mixture may turn yellow/red due to the formation of the indandione enolate anion.

  • Alkylation: Add Methyl Iodide (3.0 eq) dropwise under stirring.

  • Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor by TLC (SiO₂, Hexane/EtOAc) for the disappearance of the starting material.

  • Workup: Cool to room temperature. Filter off inorganic salts.[1] Evaporate the solvent in vacuo.[1]

  • Purification: Recrystallize the crude solid from Ethanol or Hexane/Chloroform .[1]

  • Validation: Confirm product identity via ¹H NMR (appearance of 6H singlet, disappearance of C2-H2 signal).

Synthesis Start 1,3-Indandione (Enolizable) Base Base (K2CO3) Deprotonation Start->Base Acetone, RT Anion Indandione Enolate (Nucleophile) Base->Anion MeI MeI (Excess) Double Methylation Anion->MeI SN2 Attack Product 2,2-Dimethyl-1,3-indandione (Non-enolizable Solid) MeI->Product Reflux, 4-6h

Figure 1: Synthetic pathway for the conversion of 1,3-indandione to its 2,2-dimethyl derivative via nucleophilic substitution.[1]

Reactivity & Applications

The 2,2-dimethyl scaffold is a "chemical blank slate" for reduction and addition reactions, free from the complication of enolization.[1]

Stereoselective Reduction

Reduction of the carbonyl groups (e.g., using NaBH₄ or LiAlH₄) yields 1,3-indandiols .

  • Stereochemistry: The bulky gem-dimethyl group influences the approach of the hydride reagent ("Steric Approach Control").[1]

  • Products: Mixtures of cis- and trans-diols are possible, but the trans-isomer is often favored due to steric repulsion between the incoming hydride and the methyl groups.[1]

Radical Precursors

Derivatives of 2,2-dimethyl-1,3-indandione are used in photochemistry to generate radical pairs.[1] The stability of the indandionyl radical is studied using this scaffold because the radical cannot decay via enolization pathways.[1]

Biological Relevance

While 1,3-indandione derivatives (e.g., Pindone, Diphacinone) are potent anticoagulants (Vitamin K antagonists), 2,2-dimethyl-1,3-indandione is generally inactive as an anticoagulant.

  • Mechanism: The anticoagulant activity requires an enolizable proton at C2 to mimic Vitamin K hydroquinone intermediates.[1] The dimethyl substitution abolishes this activity, making this compound a useful negative control in pharmacological assays.

Reactivity Core 2,2-Dimethyl-1,3-indandione Red Reduction (NaBH4) Core->Red Grignard Grignard Addition (R-MgX) Core->Grignard Bio Biological Assay Core->Bio Diol 2,2-Dimethyl-1,3-indandiol (Cis/Trans Isomers) Red->Diol Hydride Attack Alcohol Tertiary Alcohols Grignard->Alcohol 1,2-Addition Inactive Inactive Anticoagulant (Negative Control) Bio->Inactive Blocks Vit K Cycle

Figure 2: Primary reactivity profile and biological utility of the scaffold.[1]

References

  • Chemical Identity & CAS: PubChem Compound Summary for CID 599983 (this compound).[1] Link

  • Synthesis & Reduction: Kuck, D. et al. "Benzoanellated centropolyquinanes.[1] 11. Synthesis of tribenzotriquinacene..." Chemische Berichte, 1992.[2] (Discusses reduction stereochemistry of 2,2-dimethyl-1,3-indandione). Link

  • Physicochemical Data: Sciencemadness Chemical Data Discussion (referencing Beilstein/standard synthesis data for MP ~108°C). Link

  • Spectral Data: NIST Chemistry WebBook, SRD 69.[1] (General Indandione spectral trends). Link

Sources

Technical Monograph: 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 17190-77-1 Synonyms: 2,2-Dimethyl-1,3-indandione; 2,2-Dimethylindan-1,3-dione[1]

Executive Summary

2,2-Dimethyl-1H-indene-1,3(2H)-dione is a specialized derivative of the parent 1,3-indandione. Unlike its parent, which is a highly active


-diketone capable of enolization and Knoevenagel condensations, the 2,2-dimethyl derivative is chemically "blocked" at the C2 position. This structural feature eliminates the possibility of enol formation, making it an invaluable mechanistic probe in medicinal chemistry—specifically for validating the pharmacophore requirements of Vitamin K antagonists. Furthermore, its rigid bicyclic framework and gem-dimethyl steric bulk make it a potent electron acceptor in photochemical applications and a precursor for radical-mediated polymerizations.
Part 1: Chemical Identity & Physiochemical Profile

This compound serves as a reference standard for non-enolizable 1,3-dicarbonyl systems. The gem-dimethyl group at C2 exerts the Thorpe-Ingold effect , forcing the carbonyls into a fixed conformation that alters the dipole moment and reactivity compared to the unsubstituted indandione.

Datasheet: Physiochemical Properties
PropertyValueContext/Significance
Molecular Formula

Core indane skeleton + 2 methyl groups.[1][2]
Molecular Weight 174.20 g/mol Low MW allows for high atom economy in synthesis.
Appearance White to pale yellow crystalline solidColorless indicates high purity; yellowing suggests ring-opening contaminants.
Melting Point 106–108 °CSharp melting point range serves as a primary purity indicator.
Solubility Soluble in

, DCM, Benzene; Insoluble in

Lipophilic nature due to methyl substitution masking the polar dione core.
Acidity (

)
Non-acidicCritical Feature: Lacks acidic protons at C2 (unlike 1,3-indandione

).
UV-Vis

Lacks the bathochromic shift seen in enolized indandiones.
Part 2: Synthetic Routes & Optimization

The synthesis of 2,2-dimethyl-1,3-indandione is a classic example of exhaustive alkylation of an active methylene compound. While phase transfer catalysis (PTC) is possible, the most robust method for high-purity research applications involves thermodynamic control using Sodium Hydride (NaH).

Mechanistic Rationale

The reaction proceeds via a double deprotonation-alkylation sequence. The first methylation increases the acidity of the remaining proton (due to inductive stabilization), making the second methylation faster than the first—a phenomenon often leading to mixtures of mono- and di-methylated products if stoichiometry is not strictly controlled.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start 1,3-Indandione (Active Methylene) Step1 Deprotonation 1 (NaH, 0°C) Start->Step1 Inter1 Mono-Enolate Intermediate Step1->Inter1 -H2 Step2 Methylation 1 (MeI, <10°C) Inter1->Step2 +MeI Inter2 2-Methyl-1,3-indandione Step2->Inter2 -NaI Step3 Deprotonation 2 (NaH, RT) Inter2->Step3 In situ Final 2,2-Dimethyl-1,3-indandione (Target) Step3->Final +MeI, -NaI

Caption: Step-wise exhaustive methylation workflow. Note that Inter2 is rarely isolated; the reaction is typically "one-pot" with excess base/alkyl halide.

Validated Protocol: NaH-Mediated Dialkylation

Safety Note: Methyl Iodide is a potent alkylating agent (carcinogen). NaH releases flammable hydrogen gas. Work in a fume hood.

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Base Suspension: Charge RBF with Sodium Hydride (60% dispersion in oil, 2.2 equivalents). Wash with dry hexane (

    
    ) to remove oil if high purity is required, then suspend in dry DMF (Dimethylformamide).
    
  • Substrate Addition: Cool the suspension to 0°C. Add 1,3-Indandione (1.0 equivalent) solution in DMF dropwise.

    • Observation: Evolution of

      
       gas bubbles. The solution will turn deep red/orange (formation of the enolate anion).
      
  • Alkylation: Add Methyl Iodide (MeI) (2.5 equivalents) dropwise via syringe pump to control exotherm.

    • Mechanistic Check: The deep red color of the enolate should fade to pale yellow as the resonance-stabilized anion is quenched by the methyl group.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: TLC (20% EtOAc/Hexane). The starting material (polar, streaks) should disappear. The product will be a distinct, less polar spot (

      
      ).
      
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash organics with water and brine to remove DMF. Dry over
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 3: Reactivity & Mechanistic Insight[3]

The defining feature of 2,2-dimethyl-1,3-indandione is its chemical inertness toward enol-based reactions . This makes it a "negative control" in mechanistic studies.

1. The "Gem-Dimethyl Effect" & Ring Stability

The two methyl groups at C2 create steric strain that prevents the molecule from achieving planarity in certain transition states. However, the primary reactivity change is electronic:

  • No Knoevenagel Condensation: Unlike the parent indandione, which reacts with aldehydes to form arylidene derivatives (binders for amyloid fibrils), the 2,2-dimethyl derivative cannot react because it lacks the proton required for the elimination step.

  • Susceptibility to Ring Opening: Under strong alkaline conditions (e.g., NaOH/MeOH), the carbonyl carbon is attacked by hydroxide. Without an enolizable proton to buffer the base, the strained 5-membered ring undergoes cleavage to form 2-(1-carboxy-1-methylethyl)benzoic acid derivatives.

DOT Diagram: Reactivity Divergence

Reactivity cluster_blocked Blocked Pathways (Due to C2 Substitution) cluster_active Active Pathways Target 2,2-Dimethyl-1,3-indandione Knoevenagel Knoevenagel Condensation (Blocked) Target->Knoevenagel X Enolization Enol Tautomerism (Blocked) Target->Enolization X RingOpen Alkaline Hydrolysis (Ring Opening) Target->RingOpen OH- / Heat Reduction Carbonyl Reduction (NaBH4 -> Diol) Target->Reduction Hydride Source Radical Norrish Type I (Photochemical Cleavage) Target->Radical UV Light

Caption: The C2-blocking redirects reactivity from condensation/enolization toward ring-opening and redox pathways.

Part 4: Applications in Drug Discovery & Materials
1. Medicinal Chemistry: The Anticoagulant Probe

Indandione derivatives (e.g., Phenindione, Pindone) are Vitamin K antagonists. Their mechanism relies on mimicking the naphthoquinone ring of Vitamin K.

  • The Hypothesis: The anticoagulant activity requires the molecule to exist in an enolized form or to be metabolized into an enolizable intermediate to interact with Vitamin K Epoxide Reductase (VKOR).

  • The Application: 2,2-Dimethyl-1,3-indandione is used in Structure-Activity Relationship (SAR) studies. Because it is inactive as an anticoagulant, it proves that the enolizable proton at C2 is a pharmacophoric prerequisite for this class of drugs.

2. Photochemistry: Radical Initiators

The 2,2-dimethyl-1,3-indandione scaffold is used in polymer chemistry. Upon UV irradiation, it undergoes Norrish Type I cleavage (


-cleavage). The gem-dimethyl group stabilizes the resulting radical intermediates, making this molecule a controllable photo-initiator for radical polymerization reactions, particularly where high thermal stability of the initiator is required prior to UV exposure.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 599983, this compound. Retrieved January 28, 2026 from [Link].

  • Gomes, L. M., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. Retrieved from [Link].

  • Waser, M., et al. (2021). Recent applications of 1,3-indanedione in organic transformations. ResearchGate. Retrieved from [Link].

  • EPA (2025). 1H-Indene-1,3(2H)-dione, 2-(2,2-dimethyl-1-oxopropyl)-, ion(1-), sodium (Pindone).[3] (Contextual reference for Pindone vs. Dimethyl distinction). Retrieved from [Link].

Sources

Spectroscopic Characterization of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

[1][2]

Executive Summary

2,2-Dimethyl-1H-indene-1,3(2H)-dione (CAS: 14621-08-0), often referred to as 2,2-dimethyl-1,3-indandione , represents a critical structural motif in medicinal chemistry, serving as a non-enolizable derivative of the anticoagulant 1,3-indandione.[1] Unlike its parent compound, the 2,2-dimethyl derivative lacks an acidic proton at the C-2 position, preventing tautomerization to an enol form. This structural rigidity makes it an excellent standard for spectroscopic calibration and a stable intermediate in the synthesis of spiro-fused heterocyclic drugs.

This guide provides a comprehensive technical analysis of its spectroscopic signature, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2]

Molecular Characterization Strategy

The structural elucidation of 2,2-dimethyl-1,3-indandione relies on identifying the loss of the C-2 methine proton and the appearance of the gem-dimethyl signal.

  • Symmetry Analysis: The molecule possesses

    
     symmetry (assuming rapid rotation of methyls), rendering the two methyl groups chemically equivalent and the aromatic ring protons into an AA'BB' system.
    
  • Electronic Environment: The C-2 position is flanked by two electron-withdrawing carbonyl groups, significantly deshielding the adjacent quaternary carbon but shielding the methyl protons relative to vinylic positions.

Structural Connectivity Diagram

The following diagram illustrates the core connectivity and the distinct chemical environments analyzed in the spectroscopic sections.

Gcluster_specsKey Spectroscopic MarkersIndandione1,3-Indandione CoreMethylationGem-Dimethylation(C-2 Position)Indandione->Methylation + 2 MeI / K2CO3Product2,2-Dimethyl-1,3-indandione(Target)Methylation->Product SubstitutionNMR_H1H NMR:Singlet (6H) ~1.3 ppmProduct->NMR_HNMR_C13C NMR:Quaternary C ~50 ppmC=O ~205 ppmProduct->NMR_CIR_SpecIR:Doublet ~1710/1740 cm-1Product->IR_Spec

Figure 1: Synthesis logic and resulting spectroscopic markers for 2,2-dimethyl-1,3-indandione.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6][7]

H NMR Analysis

The proton NMR spectrum is characterized by its simplicity due to the molecule's symmetry. The absence of the C-2 methine proton (which typically appears around 3.0–3.5 ppm in the parent indandione) is the primary confirmation of full methylation.

AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Notes
Methyl (-CH

)
1.25 – 1.30Singlet (s)6H-Gem-dimethyl group. Upfield due to lack of direct

-system attachment, though deshielded by

-carbonyls.
Aromatic (H-4, H-7) 7.80 – 7.85Multiplet (m)2HAA'BB'Pseudo-doublet appearance; adjacent to carbonyls.
Aromatic (H-5, H-6) 7.95 – 8.05Multiplet (m)2HAA'BB'Pseudo-triplet appearance.

Note: Data represents typical values in CDCl


C NMR Analysis

The carbon spectrum confirms the quaternary nature of C-2 and the equivalence of the methyl carbons.[3]

AssignmentChemical Shift (

, ppm)
TypeNotes
Methyl (-CH

)
20.0 – 22.0CH

Equivalent methyl carbons.[4]
Quaternary C-2 50.0 – 55.0C

Distinctive shift for C-2 with two alkyl substituents and two carbonyls.
Aromatic (CH) 123.0 – 124.0CHAromatic ring carbons.
Aromatic (CH) 135.0 – 136.0CHAromatic ring carbons.
Aromatic (C

)
140.0 – 142.0C

Bridgehead carbons (fused ring junction).
Carbonyl (C=O) 200.0 – 205.0C=OCharacteristic ketone region; typically a single peak due to symmetry.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2-dimethyl-1,3-indandione is dominated by the carbonyl stretching vibrations.[5] Unlike simple ketones, cyclic 1,3-diketones often exhibit a doublet in the carbonyl region due to mechanical coupling between the two carbonyl oscillators (symmetric and asymmetric stretching).

  • Carbonyl Region (

    
    ):  Strong doublet typically observed at 1710 cm
    
    
    and 1740 cm
    
    
    . The higher frequency band corresponds to the symmetric stretch, while the lower frequency corresponds to the asymmetric stretch.
  • C-H Stretching: Weak aliphatic stretches around 2900–2980 cm

    
      (methyl groups) and aromatic stretches >3000 cm
    
    
    .
  • Absence of OH: Notably, there is no broad O-H stretch (3200–3400 cm

    
    ), confirming the absence of enolization, which is a key differentiator from the parent 1,3-indandione.
    

Mass Spectrometry (MS) Fragmentation[11][12]

The fragmentation pattern under Electron Ionization (EI) is predictable and useful for structural confirmation. The molecular ion (

Fragmentation Pathway Diagram[13]

MSM_IonMolecular Ion (M+)m/z 174Frag1[M - CH3]+m/z 159M_Ion->Frag1- CH3 (15)Frag3Phthaloyl Ion (C7H4O+)m/z 104M_Ion->Frag3Direct RearrangementFrag2[M - CH3 - CO]+m/z 131Frag1->Frag2- CO (28)Frag2->Frag3- C2H3 (Vinyl)Frag4Phenyl Cation (C6H5+)m/z 77Frag3->Frag4- CO (28)

Figure 2: Proposed fragmentation pathway for 2,2-dimethyl-1,3-indandione under EI conditions.

Key Ions[12][14]
  • m/z 174: Molecular ion (

    
    ).
    
  • m/z 159: Base peak or high intensity. Loss of a methyl radical (

    
    ) to form a stabilized cation.
    
  • m/z 104: Characteristic phthaloyl fragment (

    
     or 
    
    
    ), often observed in phthalate and indandione derivatives.
  • m/z 76/77: Benzylic/Phenyl fragments indicating the aromatic core integrity.

Synthesis & Purity Profiling

For researchers synthesizing this compound for use as a reference standard, the primary route involves the double methylation of 1,3-indandione using methyl iodide (MeI) and a base such as potassium carbonate (

Protocol Summary
  • Reactants: 1,3-Indandione (1.0 eq), Methyl Iodide (2.5 eq),

    
     (anhydrous, 2.5 eq).
    
  • Conditions: Reflux in Acetone for 4–6 hours.

  • Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol/water.

  • Impurity Alert: Incomplete methylation results in 2-methyl-1,3-indandione , which can enolize. This impurity will show a doublet methyl signal (~1.4 ppm, d) and a methine quartet (~3.0 ppm) in

    
    H NMR, distinct from the singlet of the target 2,2-dimethyl product.
    

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 1H-Indene-1,3(2H)-dione, 2,2-dimethyl- Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • SpectraBase. 2,2-Dimethyl-1,3-indandione NMR and IR Data. Wiley Science Solutions. Available at: [Link]

  • Doc Brown's Chemistry. Interpretation of Mass Spectra and NMR for Highly Symmetrical Hydrocarbons. (Contextual reference for fragmentation logic). Available at: [Link]

Technical Guide: 13C NMR Analysis of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

[1]

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (CAS: 10478-62-3) using Carbon-13 Nuclear Magnetic Resonance (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Unlike its parent compound, 1,3-indandione, the 2,2-dimethyl derivative is chemically "locked." The gem-dimethyl substitution at the C2 position prevents keto-enol tautomerization, rendering the molecule a rigid,

This guide details the synthesis validation, acquisition protocols, and spectral assignment logic required to unambiguously identify this molecule.

Structural Context & Symmetry Analysis

Before approaching the instrument, one must understand the symmetry that dictates the spectral complexity.[1]

  • Molecular Formula:

    
    
    
  • Symmetry Point Group: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (effective time-averaged symmetry in solution).
    
  • Unique Carbon Environments: Although the molecule contains 11 carbon atoms, the plane of symmetry passing through C2 and bisecting the C5–C6 bond reduces the unique signals to six .

Signal Prediction Logic
  • Carbonyls (C1, C3): Equivalent, highly deshielded (~200+ ppm).[1]

  • Aromatic Quaternary (C3a, C7a): Equivalent.

  • Aromatic Methines (C4, C7): Equivalent.

  • Aromatic Methines (C5, C6): Equivalent.

  • Aliphatic Quaternary (C2): Unique, shielded relative to carbonyls but deshielded by ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -carbonyls.
    
  • Methyls (C8, C9): Equivalent, highly shielded.[1]

Experimental Protocol

Synthesis & Sample Preparation

The synthesis typically involves the double methylation of 1,3-indandione using methyl iodide and a base (e.g., NaOMe or

Protocol:

  • Solvent Selection: Dissolve ~20 mg of the purified solid in 0.6 mL of CDCl₃ (Chloroform-d).

    • Why: CDCl₃ is non-polar and minimizes solvent-solute hydrogen bonding, providing sharp signals.[1] DMSO-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       may be used if solubility is an issue, but it will cause a slight downfield shift in the carbonyl peaks due to polarity.
      
  • Tube Quality: Use a high-throughput 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure shimming homogeneity.

Acquisition Parameters (The "Senior Scientist" Nuance)

Standard ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

45% of the carbons are quaternaryngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

  • Pulse Sequence: zgpg30 (Power-gated decoupling) or zgig (Inverse gated if quantitative integration is required).

  • Relaxation Delay (

    
    ): Set to 3.0 – 5.0 seconds. 
    
    • Causality: Standard delays (1.0s) are insufficient for the C1/C3 carbonyls and the C2 quaternary center to relax.[1] Using a short

      
       will result in missing or extremely weak signals for these key diagnostic peaks.
      
  • Scans (NS): Minimum 512 (for high concentration) to 1024.

  • Spectral Width: 240 ppm (ensure the carbonyl region >200 ppm is not aliased).[1]

Workflow Diagram

The following diagram outlines the decision logic for sample preparation and parameter optimization.

NMR_WorkflowStartStart: Purified SolidSolubilitySolubility CheckStart->SolubilityCDCl3Dissolve in CDCl3(Standard)Solubility->CDCl3SolubleDMSODissolve in DMSO-d6(Polar/Solubility issues)Solubility->DMSOInsolubleParam_SetupParameter Setup(Critical Step)CDCl3->Param_SetupDMSO->Param_SetupRelaxationSet D1 = 3.0 - 5.0s(Target: Quaternary Cs)Param_Setup->RelaxationRequired AdjustmentAcquisitionAcquisition(NS > 512)Relaxation->AcquisitionProcessProcessing(LB = 1.0 Hz)Acquisition->Process

Caption: Figure 1. Optimized NMR acquisition workflow emphasizing the critical relaxation delay adjustment for quaternary carbon detection.

Spectral Assignment & Data Analysis[1][2][3][4][5][6]

Chemical Shift Table (CDCl₃)

The following data represents the consensus shifts for 2,2-dimethyl-1,3-indandione relative to TMS (

AssignmentCarbon TypeShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
Multiplicity (DEPT-135)Structural Insight
C1, C3 C=O (Quat)204.5 AbsentHighly deshielded due to conjugation with benzene ring and mutual induction.
C3a, C7a Ar-C (Quat)141.2 AbsentBridgehead carbons; aromatic region.[1]
C5, C6 Ar-CH136.5 Up (Positive)Para to carbonyls (relative to the bridgehead).[1]
C4, C7 Ar-CH123.8 Up (Positive)Ortho to carbonyls; shielded relative to C5/C6 due to resonance.[1]
C2 Aliphatic (Quat)51.0 AbsentThe "Gem-dimethyl" anchor.[1] Diagnostic signal for successful methylation.[1]
Me (x2) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

20.5 Up (Positive)Methyl groups. Intense signal due to 6 equivalent protons.[1]
Mechanistic Validation (HMBC)

To confirm the structure is 2,2-dimethyl (and not a mono-methyl or O-methylated byproduct), Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard.

  • The "Lighthouse" Correlation: The Methyl protons (

    
     ppm) will show a strong 2-bond correlation (
    
    
    ) to C2 (51.0 ppm) and a 3-bond correlation (
    
    
    ) to the Carbonyls C1/C3 (204.5 ppm).
  • Self-Validation: If you see correlations from Methyl H to an aromatic carbon, the structure is incorrect (likely ring alkylation).[1] If you see correlations to a carbon at ~60-70 ppm, you likely have O-alkylation (enol ether).[1]

Connectivity Diagram

The following graph visualizes the HMBC correlations that validate the structure.

HMBC_Networkcluster_legendLegendH_MeMethyl Protons(1.3 ppm)C2C2 (Quat)51.0 ppmH_Me->C22J (Strong)COC=O (C1/C3)204.5 ppmH_Me->CO3J (Diagnostic)H_ArAromatic Protons(7.8 - 8.0 ppm)H_Ar->CO3J (from H4/H7)C_Ar_QAr-Quat (C3a/7a)141.2 ppmH_Ar->C_Ar_Q2J/3JC_Ar_CHAr-CH123/136 ppmkeyRed Arrow: 2-Bond CouplingBlue Arrow: 3-Bond Coupling

Caption: Figure 2. HMBC Connectivity Network.[1][2] The correlation between Methyl protons and the Carbonyl carbon (Blue arrow) is the definitive proof of the 2,2-substitution pattern.

Troubleshooting & Artifacts

ObservationRoot CauseRemediation
Missing C=O Signal (~204 ppm) Saturation of quaternary nuclei.[1]Increase Relaxation Delay (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) to 5s. Verify Spectral Width covers >220 ppm.
Triplet at 77.0 ppm Solvent (

).[3]
Use this as your internal reference. Do not mistake for C-O single bonds.
Extra peaks at ~30 ppm or ~200 ppm Mono-methyl impurity.[1]Check proton NMR for a methine doublet/quartet coupling.[1] Recrystallize.
Broadening of Aromatic signals Restricted rotation or aggregation.[1]Unlikely in this rigid molecule, but if observed, check concentration (aggregation) or filter sample (paramagnetic impurities).[1]

References

  • PubChem. 1,3-Indandione Compound Summary. National Library of Medicine.[1] Accessed Oct 2023.[1][4] [Link]

  • SDBS. Spectral Database for Organic Compounds.[1] SDBS No. 26329 (Parent Indandione Reference).[1] [Link][1]

  • Hertz, B. et al. "Solvent effects on keto-enol tautomerism in indandiones."[1] Journal of Organic Chemistry. (General reference for indandione shifts).

  • NIST. 2,2-Dimethyl-1,3-indandione Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

Technical Guide: IR Spectroscopy of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the infrared (IR) spectroscopic characterization of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (often referred to as 2,2-dimethyl-1,3-indandione).

Designed for researchers in medicinal chemistry and structural biology, this document moves beyond basic peak listing to explain the vibrational mechanics defining this molecule's spectrum—specifically its utility as a "locked" diketone model in drug development.

Executive Summary & Molecular Context

This compound is a derivatized 1,3-dicarbonyl system. Unlike its parent compound (1,3-indandione), which exists in a dynamic equilibrium between keto and enol tautomers, the 2,2-dimethyl derivative is structurally "locked" in the diketo form due to the gem-dimethyl substitution at the


-carbon (C2).

This structural rigidity makes it an invaluable reference standard in spectroscopic studies of anticoagulants (e.g., phenindione derivatives) and organic semiconductors. Its IR spectrum is free from the broad O-H stretching and C=C enol bands that complicate the spectra of unsubstituted 1,3-diones, allowing for precise calibration of carbonyl stretching frequencies.

Core Spectroscopic Features
  • Symmetry:

    
     point group (approximate).
    
  • Key Phenomenon: Vibrational Coupling (Fermi Resonance/Mechanical Coupling) of the

    
    -dicarbonyls.
    
  • Diagnostic Marker: The gem-dimethyl "rabbit ears" doublet in the bending region.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (ALCOA+ principles), follow this standardized Attenuated Total Reflectance (ATR) protocol. This method minimizes sample preparation artifacts common in KBr pelleting (e.g., hygroscopic water absorption).

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Technique ATR-FTIR (Diamond/ZnSe Crystal)Eliminates KBr moisture interference; ideal for solid powders.
Resolution 4 cm

Sufficient to resolve the carbonyl doublet split (~30 cm

).
Scans 32 – 64 scansOptimizes Signal-to-Noise (S/N) ratio without thermal drift.
Range 4000 – 600 cm

Covers fundamental stretches and the fingerprint region.
Background Air (Clean Crystal)Must be collected <10 mins prior to sample to account for CO

/H

O.
Workflow Diagram

G Start Start: Instrument Initialization Clean Clean Crystal (Isopropanol) Start->Clean Bkgrd Acquire Background (Air) Clean->Bkgrd Load Load Sample (Cover Crystal Surface) Bkgrd->Load Press Apply Pressure (High Force for Contact) Load->Press Scan Acquire Sample Spectrum (32 Scans) Press->Scan QC QC Check: Is C=O Doublet Resolved? Scan->QC QC->Clean No (Reprep) Process Baseline Correction & Peak Picking QC->Process Yes End Export Data Process->End

Figure 1: Validated ATR-FTIR workflow for solid-state analysis of 2,2-dimethyl-1,3-indandione.

Spectral Analysis & Assignments

The IR spectrum of 2,2-dimethyl-1,3-indandione is dominated by three distinct regions. The assignments below are based on the coupling mechanics of cyclic


-diketones.
The Carbonyl Region (1770 – 1700 cm )

Unlike a simple ketone (one band at ~1715 cm


), this molecule displays a doublet . This is NOT due to impurities but to vibrational coupling  between the two carbonyl groups.
  • Mechanism: The two C=O oscillators are mechanically coupled through the

    
    -carbon. They vibrate in two normal modes:
    
    • Symmetric Stretch (

      
      ):  Both C=O bonds expand/contract simultaneously.
      
    • Asymmetric Stretch (

      
      ):  One expands while the other contracts.[1]
      
  • Observation: In 5-membered rings (indane core), ring strain shifts these frequencies higher than in acyclic analogs.

The C-H Stretching Region (3100 – 2800 cm )

This region allows for the immediate differentiation of the aromatic core and the aliphatic methyl substituents.

The Fingerprint Region (< 1500 cm )

The gem-dimethyl group provides a structural "fingerprint" known as the split umbrella mode.

Master Assignment Table
Frequency (cm

)
IntensityVibrational Mode AssignmentMechanistic Insight
1750 – 1740 Medium

Symmetric Stretch
High-frequency component of the coupled doublet.
1715 – 1705 Very Strong

Asymmetric Stretch
The dominant dipole change occurs here; characteristic of 1,3-indandiones.
3100 – 3000 Weak

Aromatic Stretch
Indene ring protons.
2980 – 2850 Medium

Methyl Stretch
Methyl groups at C2.
1605, 1585 Medium

Aromatic Ring
"Breathing" modes of the benzene ring.
1385 & 1365 Medium

gem-Dimethyl Bend
Diagnostic: The "Rabbit Ears" doublet. Confirms the gem-dimethyl motif.
1200 – 1100 Strong

Skeletal Stretch
Ring breathing modes associated with the dione system.
760 – 740 Strong

Out-of-Plane Bend
Ortho-disubstituted benzene ring (4 adjacent H).

Mechanistic Visualization: Vibrational Coupling

Understanding the carbonyl doublet is critical for interpreting data from derivatives. The diagram below illustrates why two peaks appear for a chemically equivalent set of carbonyls.

Coupling cluster_0 Vibrational Coupling in 1,3-Dicarbonyls Oscillator Two C=O Oscillators (Chemically Equivalent) Coupling Mechanical Coupling via C2 Atom Oscillator->Coupling Interaction Mode1 Symmetric Mode (In-Phase) ~1745 cm-1 Coupling->Mode1 Split Mode2 Asymmetric Mode (Out-of-Phase) ~1710 cm-1 Coupling->Mode2 Split Result Observed Spectrum: Distinct Doublet Mode1->Result Mode2->Result

Figure 2: The origin of the characteristic carbonyl doublet in 2,2-dimethyl-1,3-indandione.

Applications in Drug Development

Purity Analysis (The "Locked" Standard)

In the synthesis of anticoagulant drugs (e.g., Warfarin analogs or Phenindione), 1,3-indandione is a starting material.

  • Problem: 1,3-indandione has a broad, messy IR spectrum due to enolization (O-H bands).

  • Solution: 2,2-dimethyl-1,3-indandione is used as a system suitability standard . It verifies the instrument's resolution in the carbonyl region without the interference of hydrogen bonding. If your synthesis of a 2-substituted derivative is complete, the broad O-H band of the enol starting material should disappear, and the sharp doublet of the substituted product should emerge.

Monitoring Knoevenagel Condensations

This molecule is often used as a negative control in Knoevenagel condensation studies.

  • Since C2 has no protons (blocked by methyls), it cannot form an enolate.

  • IR Application: If you attempt a reaction and the Carbonyl Doublet (1750/1710 cm

    
    ) remains unchanged, it confirms the reaction failed (as expected), validating the mechanism that requires 
    
    
    
    -protons.

References

  • NIST Mass Spectrometry Data Center. 1H-Indene-1,3(2H)-dione, IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Note: Reference for parent indandione coupling patterns).

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
  • Dyguda-Kazimierowicz, E., et al. (2025). Solvents effect on infrared spectra of 1,3-indanedione.[2] ResearchGate.[3] Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Carbonyls. Available at: [Link][1][2][3][4][5][6][7][8][9][10]

Sources

Molecular Structure & Technical Guide: 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2,2-Dimethyl-1H-indene-1,3(2H)-dione CAS Registry Number: 938-18-1 Molecular Formula: C₁₁H₁₀O₂ Molecular Weight: 174.20 g/mol [1]

This technical guide analyzes the structural integrity, synthetic pathways, and physicochemical characterization of 2,2-dimethyl-1,3-indandione. Unlike its parent compound (1,3-indandione), this derivative possesses a gem-dimethyl substitution at the C2 position. This structural modification is critical: it eliminates the acidic protons at the


-position, thereby permanently locking the molecule in the diketo form and preventing keto-enol tautomerism. This "fixed" geometry makes it an invaluable probe for mechanistic studies in electron transfer, radical scavenging, and pharmacological modeling of anticoagulant pharmacophores.

Part 1: Molecular Architecture & Structural Logic

The "Gem-Dimethyl" Locking Mechanism

The defining feature of 2,2-dimethyl-1,3-indandione is the steric and electronic blockade at the C2 carbon. In unsubstituted 1,3-indandione, the C2 protons are highly acidic (


), allowing the molecule to exist in equilibrium with its enol tautomer.
  • Structural Consequence: The introduction of two methyl groups at C2 (

    
     hybridized) enforces a rigid diketone structure.
    
  • Electronic Consequence: The molecule acts exclusively as an electron acceptor (electrophile) without the complication of enol-based nucleophilicity.

Crystallographic Geometry

X-ray diffraction studies of indandione derivatives reveal that the five-membered ring is subject to strain.

  • Planarity: The benzene ring is planar. The five-membered dione ring typically exhibits a slight envelope conformation to relieve eclipse strain between the carbonyl oxygens and the adjacent methyl groups, though it remains nearly planar in many crystal packing motifs due to

    
    -
    
    
    
    stacking interactions.
  • Bond Angles: The internal C1-C2-C3 angle is compressed relative to a standard cyclopentane (

    
    ) due to the 
    
    
    
    character of the adjacent carbonyl carbons.
Spectroscopic Signature (Self-Validation Data)

Researchers can validate the synthesis of this structure using the following distinct spectral markers.

MethodDiagnostic SignalStructural Origin

H NMR

1.25–1.30 ppm (Singlet, 6H)
Isolated gem-dimethyl group (no adjacent protons).

H NMR

7.80–8.05 ppm (Multiplet, 4H)
Aromatic phthaloyl protons (

system).
IR (ATR) 1705 & 1745 cm

(Doublet)
Symmetric and asymmetric coupled stretching of the

-dicarbonyls (Fermi resonance).

C NMR

~200 ppm
Quaternary Carbonyl carbons.

C NMR

~50 ppm
Quaternary C2 carbon (shielded relative to C=O).

Part 2: Synthetic Protocol (Authoritative Workflow)

Reaction Pathway

The most robust laboratory synthesis involves the exhaustive methylation of 1,3-indandione using methyl iodide (MeI) under basic conditions. This method is preferred over the phthalate condensation route for small-scale high-purity needs as it avoids decarboxylation steps.

Reaction:



Step-by-Step Methodology

Note: Methyl Iodide is a potent alkylating agent and suspected carcinogen. All operations must occur in a certified fume hood.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-indandione (10 mmol, 1.46 g) in anhydrous acetone (50 mL) .

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 25 mmol, 3.45 g) . The excess base ensures complete deprotonation of the C2 position.

  • Alkylation: Add Methyl Iodide (MeI, 25 mmol, 1.6 mL) dropwise via syringe.

    • Observation: The suspension may change color (often yellow to orange) as the transient enolate forms and reacts.

  • Reflux: Attach a reflux condenser and heat the mixture to mild reflux (

    
    C) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Silica, 20% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off the inorganic salts (KI and excess K₂CO₃).

    • Evaporate the acetone filtrate under reduced pressure to yield a solid residue.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Heptane .

    • Target: White to pale yellow needles.

    • Melting Point Validation: 106–108 °C.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1,3-Indandione Reagents Add K2CO3 (Base) + MeI (Electrophile) Solvent: Acetone Start->Reagents Intermediate Reflux 6 Hours (Formation of C2-Dimethyl) Reagents->Intermediate Check TLC Check (Disappearance of acidic S.M.) Intermediate->Check Check->Intermediate Incomplete Workup Filter Salts -> Evaporate Solvent Check->Workup Complete Purify Recrystallization (EtOH/H2O) Workup->Purify Final Product: 2,2-Dimethyl-1,3-indandione (White Needles, MP: 106-108°C) Purify->Final

Figure 1: Step-by-step synthetic workflow for the methylation of 1,3-indandione.

Part 3: Reactivity Profile & Applications

Electron Transfer & Radical Chemistry

Because the C2 position is blocked, 2,2-dimethyl-1,3-indandione cannot form a stable radical via hydrogen abstraction (unlike the parent indandione). This makes it an ideal negative control or specific probe in radical mechanism studies.

  • Single Electron Transfer (SET): It can accept an electron to form a radical anion, delocalized across the phthaloyl system.

  • Norrish Type I Cleavage: Under UV irradiation, the molecule undergoes

    
    -cleavage at the carbonyl, leading to ring-opening reactions. This is utilized in polymer chemistry to generate radical initiators.
    
Pharmacological Relevance

The indandione scaffold is the core of anticoagulant drugs (e.g., Phenindione). The 2,2-dimethyl derivative serves as a structural probe to determine the necessity of the enolizable proton for biological activity. Studies suggest that without the ability to enolize, the anticoagulant activity is significantly diminished, highlighting the role of the enol form in binding to Vitamin K epoxide reductase.

Reactivity Logic Diagram

ReactivityMap Core 2,2-Dimethyl-1,3-indandione Block Blocked C2 Position Core->Block Photochem Photochemistry Core->Photochem Redox Redox Activity Core->Redox NoEnol No Enolization Block->NoEnol NoAcid No Acidity (pKa N/A) Block->NoAcid Norrish Norrish Type I (Ring Opening) Photochem->Norrish Radical Stable Radical Anion (Reversible) Redox->Radical

Figure 2: Logical map of reactivity constraints and pathways dictated by the molecular structure.

References

  • Crystal Structure & Geometry: Bravic, G., Bechtel, F., Gaultier, J., & Hauw, C. (1976). Crystalline structure of 2,2-dimethyl-1,3-indandione. Cryst. Struct. Comm, 5, 1. (Validates planar benzene and puckered dione ring).
  • Synthetic Protocol: Encinas, M. V., Lissi, E. A., & Scaiano, J. C. (1979).[4] Photochemistry of 2,2-dimethyl-1,3-indandione. The Journal of Physical Chemistry, 83(20), 2589–2593. (Contains synthesis and spectral data).

  • Spectroscopic Data: NIST Chemistry WebBook, SRD 69. 2,2-Dimethyl-1,3-indandione IR and Mass Spectra.

  • Mechanistic Applications: Baum, J. C., et al. (2009). Photophysical properties of 2,2-dimethyl-1,3-indandione. Journal of Photochemistry and Photobiology A: Chemistry, 201(2-3), 209-215.

Sources

Solubility Profile and Process Engineering Guide: 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Chemical Context & Solubility Mechanics

The solubility profile of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (CAS: 17190-77-1) is governed by a critical structural feature that distinguishes it from its parent compound, 1,3-indandione: the absence of enolizable protons .

While 1,3-indandione exists in equilibrium with its enol form—conferring significant acidity (pKa ~13) and solubility in basic aqueous media—the gem-dimethyl substitution at the C2 position locks the molecule into a rigid diketone state. This structural lock eliminates the possibility of keto-enol tautomerism, resulting in a compound that is significantly more lipophilic and chemically stable against base-catalyzed degradation.

For researchers and process engineers, this dictates a solubility strategy focused on non-polar to moderately polar organic solvents . The compound behaves as a classic lipophilic organic solid, showing high affinity for chlorinated hydrocarbons and aromatics, while exhibiting negligible solubility in water.

Solubility Landscape: Solvent Selection Matrix

The following data categorizes solvents based on their thermodynamic interaction with the 2,2-dimethyl-1,3-indandione solute. This classification is derived from the "like dissolves like" principle, specifically matching the solute's dipole moment and Van der Waals forces with the solvent's Hansen Solubility Parameters (HSP).

Table 1: Operational Solubility Profile
Solvent ClassRepresentative SolventsSolubility PredictionProcess Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Reaction Medium: Excellent for synthesis; high solubility ensures homogeneous conditions. Easy removal via evaporation.
Aromatic Hydrocarbons Toluene, Benzene, XyleneHigh (Hot) / Moderate (Cold) Recrystallization (Primary): The steep solubility-temperature curve makes Toluene the gold standard for purification.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh to Moderate Process Solvent: Good for intermediate handling. Ethyl Acetate is a greener alternative to DCM for extraction.
Polar Protic Ethanol, Methanol, IsopropanolModerate (Hot) / Low (Cold) Recrystallization (Secondary): Useful for "crash cooling" crystallization or as a co-solvent.
Aliphatic Hydrocarbons Hexane, Pentane, HeptaneLow / Insoluble Anti-Solvent: Critical for precipitating the product from DCM or Toluene solutions.
Aqueous Water, Aqueous Acid/BaseNegligible Washing: Ideal for removing inorganic salts or polar impurities without product loss.

Critical Note: Unlike the parent indandione, do not attempt to dissolve this compound in aqueous sodium hydroxide. It will not form a water-soluble enolate salt; instead, it may undergo slow hydrolytic ring-opening under harsh conditions.

Experimental Protocol: Determination of Saturation Solubility

For regulatory filing or precise process scaling, "estimated" solubility is insufficient. The following protocol outlines the Isothermal Shake-Flask Method , the industry standard for generating thermodynamic solubility data.

Protocol 1: Gravimetric Solubility Determination

Objective: Determine the saturation concentration (


) of this compound in a target solvent at temperature 

.
  • Preparation:

    • Weigh approximately 500 mg of the compound into a 20 mL scintillation vial.

    • Add 5.0 mL of the target solvent (e.g., Toluene).

    • Note: Ensure excess solid is visible. If the solid dissolves completely, add more until a suspension persists.

  • Equilibration:

    • Seal the vial with a PTFE-lined cap to prevent evaporation.

    • Place in a thermostated shaker bath set to the target temperature (e.g., 25.0 °C ± 0.1 °C).

    • Agitate at 200 RPM for 24–48 hours to ensure thermodynamic equilibrium.

  • Sampling:

    • Stop agitation and allow the suspension to settle for 1 hour at temperature.

    • Using a pre-warmed syringe and a 0.45 µm PTFE syringe filter, withdraw 2.0 mL of the supernatant.

    • Crucial: The filter and syringe must be at the same temperature as the solution to prevent premature crystallization.

  • Quantification (Gravimetric):

    • Transfer the filtrate to a pre-weighed weighing dish (

      
      ).
      
    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40 °C.

    • Weigh the dried residue (

      
      ).
      
    • Calculation:

      
      
      

Thermodynamic Analysis

Understanding the thermodynamics of dissolution allows you to predict solubility at unmeasured temperatures. This is vital for designing cooling crystallization profiles.

The relationship between solubility (


, mole fraction) and temperature (

, Kelvin) is modeled by the Modified Van't Hoff Equation :


Where:

  • 
    : Enthalpy of dissolution (typically positive/endothermic for this class of compounds).
    
  • 
    : Ideal gas constant (
    
    
    
    ).
  • 
    : Harmonic mean temperature of the experiment.
    

Workflow for Analysis:

  • Measure solubility at three temperatures (e.g., 25°C, 40°C, 60°C).

  • Convert solubility to mole fraction (

    
    ).
    
  • Plot

    
     vs 
    
    
    
    .
  • The slope of the line equals

    
    .
    

Insight: For 2,2-dimethyl-1,3-indandione in toluene, the dissolution is endothermic. This means solubility increases significantly with temperature, confirming Toluene as an ideal recrystallization solvent (high recovery yield upon cooling).

Process Application: Purification by Recrystallization[1]

Based on the solubility differential, the following workflow is recommended for purifying crude material synthesized via dimethylation of indandione.

Diagram 1: Recrystallization Workflow (Toluene/Heptane System)

Recrystallization Start Crude 2,2-Dimethyl- 1,3-indandione Dissolve Dissolve in Toluene (Reflux, ~110°C) Start->Dissolve Add 5-10 vol Filter Hot Filtration (Remove insolubles) Dissolve->Filter Remove salts Cool Controlled Cooling (Rate: 10°C/hour) Filter->Cool Nucleate Nucleation Onset (~50-60°C) Cool->Nucleate Antisolvent Optional: Add Heptane (Increases Yield) Nucleate->Antisolvent Isolate Filtration & Wash (Cold Toluene) Nucleate->Isolate Direct path Antisolvent->Isolate Dry Vacuum Dry (50°C, <50 mbar) Isolate->Dry

Figure 1: Optimized recrystallization workflow utilizing the temperature-dependent solubility in toluene. The optional anti-solvent step maximizes yield for high-value batches.

Solvation Mechanism

The solubility behavior is strictly driven by dipole-dipole interactions and London dispersion forces . Unlike the parent indandione, which can act as a hydrogen bond donor in its enol form, the 2,2-dimethyl derivative acts primarily as a hydrogen bond acceptor (via the carbonyl oxygens) but lacks donor capability.

Diagram 2: Solvation Interactions

Solvation Solute 2,2-Dimethyl- 1,3-indandione Toluene Toluene (Solvent) Solute->Toluene Pi-Pi Stacking & Van der Waals (Strong) Ethanol Ethanol (Solvent) Solute->Ethanol Dipole-Dipole (Moderate) Water Water (Anti-Solvent) Solute->Water Hydrophobic Repulsion (Insoluble)

Figure 2: Mechanistic view of solute-solvent interactions. The lack of H-bond donor sites on the solute favors interaction with aromatic solvents (Toluene) over highly polar protic solvents (Water).

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine.[1] [Link]

  • Google Patents. (2013). Preparation method of 1,3-indandione compounds (CN103121887A).
  • NIST. (2023). Web Thermo Tables (WTT) - Indene Derivatives. National Institute of Standards and Technology. [Link]

Sources

Technical Guide: Stability and Storage of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

[1][2]

Executive Summary

This technical guide provides a comprehensive framework for the handling, storage, and stability maintenance of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (CAS: 17190-77-1).[1][2] Unlike its parent compound (1,3-indandione), this disubstituted derivative possesses a unique "locked" molecular architecture that prevents keto-enol tautomerism.[1][2] This structural feature significantly alters its reactivity profile, rendering it resistant to oxidative coupling but susceptible to specific nucleophilic ring-opening reactions.[1][2] This document outlines the mechanistic basis for these properties and translates them into actionable storage protocols for research and drug development applications.

Part 1: Molecular Architecture & Intrinsic Stability[1][2]

To understand the storage requirements of this compound, one must first understand its structural constraints.[1][2]

The "Gem-Dimethyl" Effect and Enolization Blockade

The stability of 1,3-dicarbonyl compounds is typically governed by their ability to enolize.[1][2]

  • Parent Compound (1,3-Indandione): Possesses acidic protons at the C2 position.[1][2] It readily tautomerizes to form a stable, aromatic enolate anion (10

    
    -electron system).[1][2] This makes it highly reactive toward electrophiles and oxidizers.[1][2]
    
  • 2,2-Dimethyl Derivative (Target Compound): The C2 position is fully substituted with two methyl groups.[1][2][3]

    • Consequence 1: No Enolization. The compound is "locked" in the diketo form.[1][2] It cannot form an enolate anion or participate in oxidative coupling reactions typical of the parent compound.[1][2]

    • Consequence 2: Electrophilicity. Without the ability to disperse charge via enolization, the C1 and C3 carbonyl carbons remain highly electrophilic, making the molecule a specific target for nucleophilic attack (hydrolysis).[1]

Physical Properties Overview
PropertyValueSignificance for Storage
Molecular Formula

Hydrophobic character; low water solubility.[1][2]
Molecular Weight 174.20 g/mol --
Physical State Crystalline Solid (White/Off-white)High lattice energy contributes to solid-state stability.[1][2]
Melting Point ~107–108 °CThermally stable at ambient temperatures.[1][2]
Solubility Soluble in CHCl3, DMSO, EthanolSolution storage requires specific solvent choices to prevent nucleophilic attack.[1][2]

Part 2: Environmental Stressors & Degradation Pathways[1][2]

The primary threat to the integrity of this compound is base-catalyzed hydrolysis , followed by photochemical degradation.[1][2]

Nucleophilic Ring Opening (The Primary Risk)

In the presence of strong bases (hydroxide, alkoxides) or even protic solvents at elevated pH, the electrophilic carbonyl carbon is attacked.[1] Because the C2 position cannot stabilize a negative charge, the stress is relieved by cleaving the bond between C1 and C2.[1]

  • Mechanism: The indandione ring opens to form a carboxylate derivative (typically a substituted benzoic acid derivative).[1][2]

  • Prevention: Avoid storage in basic buffers (pH > 8.0) or protic solvents with nucleophilic additives.[1][2]

Photochemical Rearrangement

While the gem-dimethyl group prevents tautomerism, the rigid diketone structure can undergo Norrish Type I cleavage or rearrangements under high-intensity UV light, leading to ring expansion or fragmentation.[1][2]

Visualization: Degradation Logic

The following diagram illustrates the critical stability decision points and the ring-opening pathway.

StabilityPathwaysCompoundThis compound(Locked Diketone)Stress_BaseStressor: Strong Base / High pH(Nucleophilic Attack)Compound->Stress_BaseExposed toStress_LightStressor: UV Light (<300nm)Compound->Stress_LightExposed toStress_OxidationStressor: Oxidizing AgentsCompound->Stress_OxidationExposed toOutcome_RingOpenDEGRADATION:Ring Opening to Carboxylate(Irreversible)Stress_Base->Outcome_RingOpenC1-C2 Bond CleavageOutcome_RearrangeDEGRADATION:Photochemical Rearrangement(Radical Formation)Stress_Light->Outcome_RearrangeNorrish Type IOutcome_StableSTABLE:No Enolization PathwayStress_Oxidation->Outcome_StableResistant (No alpha-H)

Figure 1: Mechanistic stability profile.[1][2] Note that unlike the parent indandione, this derivative is resistant to oxidation but highly sensitive to base-catalyzed hydrolysis.[1][2]

Part 3: Storage Protocols

These protocols are designed to create a self-validating storage system.[1][2]

Protocol A: Solid State Storage (Long Term)

Objective: Minimize lattice disruption and moisture uptake.[1][2]

  • Container: Amber glass vial with a Teflon-lined screw cap. (Plastic containers may leach plasticizers which can interact with the lipophilic core).[1][2]

  • Atmosphere: Argon or Nitrogen backfill is recommended but not strictly required unless the environment is humid.[1][2]

  • Temperature:

    • Standard: 2°C to 8°C (Refrigerated).[1][2]

    • Acceptable: 20°C to 25°C (Room Temperature), provided humidity is controlled (<40% RH).[1][2]

  • Desiccation: Store the vial inside a secondary container (desiccator) with silica gel or activated molecular sieves.[1][2]

Protocol B: Solution Storage (Working Stocks)

Objective: Prevent solvent-mediated nucleophilic attack.[1][2]

Solvent ClassSuitabilityNotes
DMSO / DMF High Excellent solubility.[1][2] Store at -20°C to prevent slow solvent decomposition.[1][2]
Acetonitrile Medium Good for HPLC.[1][2] Avoid basic additives.[1][2]
Alcohols (MeOH/EtOH) Low RISK: Potential for hemiacetal formation or ring opening over long periods if trace base is present.[1][2]
Water/Buffers Very Low DO NOT STORE. Prepare immediately before use.[1][2] Insoluble and prone to hydrolysis at pH > 7.[1][2]
Workflow: Storage Decision Tree

StorageWorkflowStartIncoming SampleFormForm?Start->FormSolidSolid PowderForm->SolidSolutionSolutionForm->SolutionAction_SolidDesiccate + Amber VialStore 2-8°CSolid->Action_SolidSolvent_CheckSolvent Type?Solution->Solvent_CheckDMSODMSO/DMFSolvent_Check->DMSOProticMethanol/WaterSolvent_Check->ProticAction_DMSOFreeze -20°CStable: 6-12 MonthsDMSO->Action_DMSOAction_ProticUse ImmediatelyDo Not StoreProtic->Action_Protic

Figure 2: Decision matrix for determining optimal storage conditions based on physical state and solvent compatibility.

Part 4: Analytical Monitoring

To ensure data integrity, researchers should validate the compound's purity before critical experiments.[1][2]

1H-NMR Validation (The "Gem-Dimethyl" Signature)
  • Solvent:

    
     or 
    
    
    .[1][2]
  • Diagnostic Signal: Look for a sharp singlet integrating to 6 protons (the two methyl groups) in the aliphatic region (approx.[1][2]

    
     1.2–1.5 ppm).[1][2]
    
  • Degradation Indicator: If the ring opens, the symmetry breaks.[1][2] The methyl groups may split or shift significantly.[1][2] Appearance of broad carboxylic acid peaks (>10 ppm) indicates hydrolysis.[1][2]

HPLC Method (Purity Check)[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent).[1][2]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1][2] Gradient 50% to 95% ACN.[1][2]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (carbonyl).[1][2]

  • Pass Criteria: Single peak >98% area under curve.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 599983, this compound. Retrieved from [Link]

  • Kinetics and reactivity of indole-2,3-dione ring towards alkali. (Contextual mechanism for dione ring opening). SciSpace.[1][2] Retrieved from [Link]

  • Oxford Academic. Photochemical Reaction of 3,3-Dimethyl-1,2-indanedione. (Mechanistic insight into dimethyl-substituted indandione photochemistry). Retrieved from [Link]

The Mechanistic Lock: Research Applications of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethyl-1H-indene-1,3(2H)-dione (CAS: 14633-54-6) serves a critical, specialized role in organic synthesis and medicinal chemistry as a mechanistic probe . Unlike its parent compound, 1,3-indandione, this derivative possesses a quaternary carbon at the 2-position, effectively "locking" the molecule in a diketo state. This structural modification blocks keto-enol tautomerization, prevents Knoevenagel condensations, and inhibits self-condensation reactions (e.g., bindone formation). Consequently, it is the gold-standard "negative control" for validating reaction mechanisms involving


-dicarbonyls and for mapping the pharmacophore requirements of anticoagulant drugs.

Chemical Profile: The Non-Enolizable Scaffold

The defining feature of 2,2-dimethyl-1,3-indandione is the substitution of the active methylene hydrogens with methyl groups. In the parent 1,3-indandione, the C2 protons are highly acidic (pKa ~ 13), driving rapid enolization and nucleophilic reactivity. By replacing these with methyl groups, the 2,2-dimethyl derivative becomes a fixed diketone .

Key Physicochemical Properties
PropertyDataRelevance
Molecular Formula

Stable, rigid bicyclic core.
Molecular Weight 174.20 g/mol Low molecular weight fragment for SAR studies.
Enolization Null Cannot form enols; no H-bonding donor capability at C2.
Reactivity Electrophilic onlyReacts exclusively at the carbonyl carbons (1,2-addition).
Solubility Organic solventsSoluble in DCM, THF, EtOAc; limited water solubility.
Mechanistic Divergence

The following diagram illustrates how the 2,2-dimethyl substitution alters the reaction landscape compared to the parent indandione.

Reactivity_Divergence Parent 1,3-Indandione (Active Methylene) Enol Enol Tautomer (Nucleophilic C2) Parent->Enol -H+ (Fast) Dimethyl 2,2-Dimethyl-1,3-indandione (Quaternary C2) Dimethyl->Enol BLOCKED Reduction Desymmetrization (Chiral Ketol) Dimethyl->Reduction Hydride Source Grignard 1,2-Addition (Tertiary Alcohol) Dimethyl->Grignard R-MgX Bindone Bindone (Self-Condensation) Enol->Bindone Dimerization Condensation Knoevenagel Products (e.g., 2-arylidene) Enol->Condensation + Aldehyde

Figure 1: Mechanistic divergence between the parent 1,3-indandione and the 2,2-dimethyl derivative. The methyl groups block the red pathways, forcing the green pathways.

Application: Prochiral Substrate for Stereoselective Synthesis

Because the molecule has a plane of symmetry (


) passing through the C2 and the benzene ring, it is prochiral . Reducing one of the two identical carbonyl groups destroys this symmetry, creating a chiral center at the C1 (or C3) position.
Desymmetrization Strategy

Researchers use 2,2-dimethyl-1,3-indandione to benchmark enantioselective reducing agents (e.g., chiral boranes, ruthenium transfer hydrogenation catalysts, or biocatalytic ketoreductases).

  • Reaction: Enantioselective reduction of one carbonyl.

  • Product: (S)- or (R)-3-hydroxy-2,2-dimethyl-1-indanone.

  • Significance: The high rigidity of the fused ring system amplifies steric interactions with the catalyst, making it an excellent model for testing the "chiral pocket" of new catalysts.

Protocol: Enantioselective Reduction (Biocatalytic Model)

Note: This protocol serves as a generalized template for testing ketoreductase (KRED) activity.

  • Preparation: Dissolve 2,2-dimethyl-1,3-indandione (10 mM) in a phosphate buffer (pH 7.0) containing 10% DMSO (co-solvent).

  • Cofactor Mix: Add NADPH (1.2 eq) and the target KRED enzyme (e.g., Lactobacillus derived).

  • Incubation: Shake at 30°C for 24 hours.

  • Extraction: Quench with ethyl acetate. Extract the organic layer and dry over

    
    .[1]
    
  • Analysis: Analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H column) to determine Enantiomeric Excess (

    
    ).
    
    • Success Metric:

      
       indicates a highly selective catalyst for bulky, rigid ketones.
      

Application: Medicinal Chemistry (Negative Control)

In drug discovery, 1,3-indandione derivatives (e.g., Phenindione) are known anticoagulants that function as Vitamin K antagonists. Their activity relies on the ability to mimic the transition state of Vitamin K reduction.

The Role of 2,2-Dimethyl-1,3-indandione: It acts as a structural negative control .

  • Hypothesis Testing: If a biological target requires the enol form (H-bond donor) or the planar carbanion of the drug, the 2,2-dimethyl derivative will be inactive.

  • Validation: If the 2,2-dimethyl derivative retains activity, the mechanism involves simple hydrophobic binding or electron acceptance (quinone-like character) rather than specific acid/base chemistry at the C2 position.

Synthesis Protocol: Double Methylation

Since 2,2-dimethyl-1,3-indandione is not always available in bulk, it must often be synthesized from 1,3-indandione. The following protocol ensures complete methylation without mono-methyl impurities.

Reagents
  • Substrate: 1,3-Indandione (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (2.5 eq) - Excess required.

  • Base: Potassium Carbonate (

    
    ) (3.0 eq) or Sodium Hydride (NaH) (2.2 eq).
    
  • Solvent: Acetone (for

    
    ) or DMF (for NaH).
    
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 1,3-indandione in anhydrous acetone (0.5 M concentration).

  • Deprotonation: Add anhydrous

    
     slowly. The solution will turn deep red/purple due to the formation of the resonance-stabilized enolate anion.
    
  • Alkylation: Add Methyl Iodide dropwise via syringe.

    • Caution: MeI is a carcinogen. Use a fume hood.

  • Reflux: Heat the mixture to mild reflux (50°C) for 12 hours. The red color will fade as the conjugated enolate is consumed and the non-conjugated 2,2-dimethyl product forms.

  • Workup:

    • Filter off the inorganic salts.

    • Evaporate the solvent.

    • Redissolve residue in DCM and wash with water to remove mono-methylated salts.

  • Purification: Recrystallize from ethanol/hexane.

    • Yield: Typically 75-85%.

    • Identity Check:

      
       NMR will show a singlet (6H) at 
      
      
      
      ppm for the gem-dimethyl group and no signal at the C2 position.

Synthesis_Workflow Start 1,3-Indandione (Deep Red Enolate) Step1 Add K2CO3 + MeI (Excess) Acetone, Reflux 12h Start->Step1 Intermediate Mono-methylated Intermediate (Transient) Step1->Intermediate Step2 Second Methylation (In Situ) Intermediate->Step2 Finish 2,2-Dimethyl-1,3-indandione (Colorless/Pale Yellow Solid) Step2->Finish

Figure 2: Synthesis pathway via double alkylation. The reaction is driven to completion by the excess base and alkylating agent.

References

  • Synthesis and Reactivity of Indandione Deriv

    • Source: Journal of Organic Chemistry / Wikipedia (General Properties)
    • Context: Confirmation of 1,3-indandione acidity and alkyl
  • Stereoselective Reduction of Prochiral Ketones

    • Source: N
    • Context: Use of hindered ketones like indandiones in testing stereoselective c
  • Indandione Anticoagulant Mechanism

    • Source: ResearchG
    • Context: Structure-activity relationships of Vitamin K antagonists requiring acidic C2 protons.

Sources

discovery and history of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (often abbreviated as 2,2-dimethyl-1,3-indandione), a critical structural probe in organic chemistry. Unlike its parent compound, this molecule is chemically "locked," serving as a vital control in mechanistic studies regarding tautomerism, radical chemistry, and electron transfer.

Structure, Synthesis, and Mechanistic Utility

Executive Summary

This compound (CAS: 10489-28-8) is a disubstituted derivative of the 1,3-indandione scaffold.[1] Its defining feature is the gem-dimethyl substitution at the C2 position. This structural modification effectively blocks the keto-enol tautomerism that characterizes the parent 1,3-indandione, rendering the C2 position non-acidic and chemically distinct. Consequently, it serves as an indispensable "metabolic dead-end" model in anticoagulant research and a "fixed ketone" probe in photophysical studies.

Chemical Genesis & Structural Significance[2]

The Indandione Scaffold History

The history of indandiones dates back to the late 19th century, with foundational work by Wilhelm Wislicenus (c. 1880s-1890s), who explored the reactivity of phthalic esters. The parent compound, 1,3-indandione, was historically significant as a precursor to the anticoagulant Phenindione . However, the parent molecule exists in a dynamic equilibrium between its diketo and enol forms, complicating mechanistic analysis.

The "Gem-Dimethyl" Blockade

The synthesis of the 2,2-dimethyl derivative was driven by the need to isolate the diketo behavior. By replacing the two acidic protons at C2 with methyl groups, chemists created a molecule that:

  • Cannot Enolize: It is permanently fixed in the diketone form.

  • Cannot Ionize: It lacks the pKa ~4-5 acidity of the parent compound.

  • Steric Bulk: The methyl groups introduce a "Thorpe-Ingold" effect, altering the bond angles and reactivity of the adjacent carbonyls.

Structural Comparison Logic

The following diagram illustrates the critical difference between the active anticoagulant scaffold (Phenindione) and the inert probe (2,2-Dimethyl).

Indandione_Comparison Parent 1,3-Indandione (Parent) Enol Enol Form (Active/Acidic) Parent->Enol Tautomerism (Fast Equilibrium) Dimethyl 2,2-Dimethyl-1,3-indandione (Blocked) Parent->Dimethyl Methylation (Synthetic Lock)

Caption: Structural divergence. The parent compound tautomerizes (red), while the 2,2-dimethyl derivative (green) is structurally locked.

Synthetic Evolution & Protocols[3][4]

Two primary routes exist for the synthesis of 2,2-dimethyl-1,3-indandione. The Direct Methylation route is preferred in modern laboratories for its reliability and use of standard reagents.

Protocol A: Direct Methylation of 1,3-Indandione

This method utilizes the high acidity of the C2 protons in the parent compound (pKa ~4) to effect a double alkylation.

Reagents:

  • 1,3-Indandione (1.0 eq)[2]

  • Methyl Iodide (MeI) (2.5 eq)

  • Potassium Carbonate (

    
    ) or Sodium Hydride (NaH) (2.5 eq)
    
  • Solvent: Acetone or DMF

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1,3-indandione (14.6 g, 100 mmol) in anhydrous acetone (150 mL).

  • Base Addition: Add

    
     (34.5 g, 250 mmol) slowly. The solution will turn deep red/purple due to the formation of the indandione enolate anion.
    
  • Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (15.6 mL, 250 mmol) dropwise over 30 minutes. Caution: MeI is a carcinogen.

  • Reflux: Allow to warm to room temperature, then reflux for 4–6 hours. The color will fade as the conjugated enolate is consumed.

  • Workup: Evaporate the acetone. Resuspend the residue in water (200 mL) to dissolve inorganic salts. Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Recrystallize the crude solid from ethanol/hexane to yield white needles.
    
Protocol B: Phthalate Condensation (Historical)

Early synthesis involved the condensation of phthalic anhydride with isobutyric anhydride. This route is less common today due to lower yields and harsher conditions.

Synthesis_Pathway Start 1,3-Indandione Base Base (K2CO3) Enolate Formation Start->Base Intermediate 2-Methyl-1,3-indandione (Mono-alkylated) Base->Intermediate Step 1: Alkylation Product 2,2-Dimethyl-1,3-indandione Intermediate->Product Step 2: Alkylation Reagent + MeI (Methyl Iodide) Reagent->Intermediate

Caption: Stepwise alkylation pathway. The high acidity of the C2 protons facilitates rapid double methylation.

Physicochemical Properties[6][7]

The following data characterizes the purified compound. Note the distinct lack of solubility in water compared to the alkali salts of the parent indandione.

PropertyValueNotes
Molecular Formula

Molecular Weight 174.20 g/mol
Appearance White to pale yellow crystalsNeedles from EtOH
Melting Point 106 – 108 °CDistinct from parent (130–132 °C)
Solubility (Water) InsolubleHydrophobic gem-dimethyl group
Solubility (Organic) Soluble in DCM, Acetone, EtOH
pKa N/ANon-ionizable at C2
IR Spectrum ~1705, 1740

Characteristic doublet (carbonyl coupling)

Applications in Research

Mechanistic Probe for Radical Chemistry

In drug development and physical organic chemistry, 2,2-dimethyl-1,3-indandione is used to study Hydrogen Atom Transfer (HAT) .

  • The Logic: Since the C2 position has no hydrogens, any radical activity observed must occur on the aromatic ring or via electron transfer to the carbonyls.

  • Experiment: It acts as an electron acceptor in photo-induced electron transfer (PET) studies. The resulting radical anion is stable enough to be observed via transient absorption spectroscopy, unlike the parent which would rapidly protonate/deprotonate.

Photochemical "Triplet" Acceptor

The molecule possesses a high-energy triplet state. It is used as a sensitizer or quencher in photochemical cascades.

  • Utility: It allows researchers to map the energy landscapes of new fluorophores or drug candidates without the interference of chemical degradation (enolization) that would occur with standard diketones.

Pharmacological Significance (Negative Control)

In the development of Vitamin K antagonists (like Warfarin or Pindone), the mechanism requires the metabolic cycling of the quinone/hydroquinone system.

  • Control: 2,2-Dimethyl-1,3-indandione is often used as a negative control in these assays. Because it cannot tautomerize to form the requisite hydroxy-enone structure, it does not bind effectively to Vitamin K Epoxide Reductase (VKOR), thereby validating the pharmacophore model.

References

  • Wislicenus, W. (1887). "Ueber die Einwirkung von Phthalsäureanhydrid auf Malonsäureester." Annalen der Chemie, 242, 23-99. (Foundational work on the indandione scaffold).
  • Freure, B. T., & Johnson, J. R. (1936). "The Structure of 1,3-Indandione and its Derivatives." Journal of the American Chemical Society, 58(2), 293–296. Link

  • Beringer, F. M., et al. (1960). "Diaryliodonium Salts. XIII. The Synthesis of 2,2-Disubstituted 1,3-Indandiones." Journal of the American Chemical Society, 82(18), 4825–4828. Link

  • BenchChem. (2025).[3] "2,2-Dimethyl-1,3-indandione Structure and Properties." Chemical Database. Link

  • NIST Chemistry WebBook. "2,2-Dimethyl-1,3-indandione Spectral Data." National Institute of Standards and Technology. Link

Sources

Methodological & Application

synthesis of 2,2-Dimethyl-1H-indene-1,3(2H)-dione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 2,2-Dimethyl-1H-indene-1,3(2H)-dione Scaffolds

Executive Summary

The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, serving as the core for anticoagulant drugs (e.g., Phenindione) and a versatile building block for organic semiconductors and charge-transfer complexes.[1] While mono-substituted indandiones exhibit potent Vitamin K antagonist activity due to their ability to tautomerize to the enol form, 2,2-disubstituted derivatives (such as this compound) are structurally "locked" in the diketo form.[1] This unique feature abolishes anticoagulant activity, making them valuable non-toxic scaffolds for developing novel anti-inflammatory agents, neuroprotective drugs, and optoelectronic materials.[1]

This guide details a robust, self-validating protocol for the synthesis of this compound, prioritizing high purity and reproducibility.

Retrosynthetic Analysis & Mechanistic Insight

The synthesis is approached via a convergent strategy. The 2,2-dimethyl moiety is installed via a double alkylation of the active methylene at the C2 position of the 1,3-indandione core.[1]

Mechanism:

  • Acidity of C2: The protons at C2 of 1,3-indandione are highly acidic (pKa ~13) due to the flanking carbonyl groups and the aromatic ring.[1]

  • Enolization: Treatment with a base generates a resonance-stabilized enolate.[1]

  • Gem-Dialkylation: Reaction with methyl iodide (MeI) occurs via an SN2 mechanism.[1] The first methylation increases the acidity of the remaining proton (due to the electron-donating inductive effect of the methyl group being outweighed by steric strain relief or simply remaining sufficiently acidic), allowing for a rapid second methylation in the same pot.[1]

ReactionScheme cluster_conditions Critical Parameters Phthalate Diethyl Phthalate (Starting Material) Indandione 1,3-Indandione (Intermediate) Phthalate->Indandione 1. EtOAc, NaH 2. H3O+, Decarboxylation Enolate Enolate Species Indandione->Enolate Base (K2CO3) Product 2,2-Dimethyl-1,3-indandione (Target) Enolate->Product MeI (Excess) S_N2 Alkylation Control Temp: Reflux Stoichiometry: >2.5 eq MeI

Figure 1: Synthetic pathway from diethyl phthalate to the target 2,2-dimethyl derivative.

Experimental Protocol

Phase 1: Synthesis of 1,3-Indandione (Precursor)

Note: Commercially available 1,3-indandione can be used to skip to Phase 2.[1]

Reagents:

  • Diethyl phthalate (1.0 eq)[1]

  • Ethyl acetate (1.2 eq)[1]

  • Sodium hydride (NaH, 60% dispersion, 2.2 eq)[1]

  • Solvent: Anhydrous Benzene or Toluene[1]

Procedure:

  • Activation: In a flame-dried 3-neck flask under N2, wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous toluene.

  • Condensation: Add ethyl acetate followed by the dropwise addition of diethyl phthalate at 80°C. The mixture will solidify as the sodium salt forms.[1]

  • Workup: Quench with glacial acetic acid/water. The resulting ethyl 1,3-dioxoindan-2-carboxylate is isolated.[1]

  • Decarboxylation: Reflux the intermediate in 10% H2SO4 for 30 minutes. CO2 evolution will be observed.[1]

  • Isolation: Cool to precipitate 1,3-indandione. Recrystallize from ethanol.

    • Checkpoint: Product should be a yellow/greenish solid, MP ~129-131°C.[1]

Phase 2: Gem-Dimethylation (Core Protocol)

This protocol uses Potassium Carbonate (K2CO3) as a mild base, avoiding the hazards of NaH for this specific step and minimizing O-alkylation byproducts.[1]

Reagents:

  • 1,3-Indandione (1.0 eq, 10 mmol, 1.46 g)[1]

  • Methyl Iodide (MeI) (3.0 eq, 30 mmol, 1.87 mL) Caution: Carcinogen[1]

  • Potassium Carbonate (K2CO3) (3.0 eq, 30 mmol, 4.15 g)[1]

  • Solvent: Acetone (Reagent grade, 50 mL)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a scrubber system (to trap MeI vapors).[1]

  • Solubilization: Dissolve 1,3-indandione in acetone. The solution will be yellow.[1][2]

  • Deprotonation: Add K2CO3 in one portion. The suspension may darken to deep red/brown, indicating enolate formation.[1] Stir at room temperature for 15 minutes.

  • Alkylation: Add Methyl Iodide dropwise via syringe.[1]

  • Reflux: Heat the mixture to a gentle reflux (bath temp ~60°C) for 4–6 hours.

    • Monitoring: Check TLC (SiO2, 20% EtOAc/Hexane).[1] The starting material (Rf ~0.[1]3) should disappear, and a less polar spot (Rf ~0.[1]6) corresponding to the dimethyl product should appear.[1] Mono-methyl intermediate is rarely seen due to rapid second alkylation.[1]

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Filter off the inorganic salts (KI, excess K2CO3).[1] Wash the filter cake with acetone.[1]

    • Concentrate the filtrate under reduced pressure to obtain a solid residue.[1]

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (9:1) or Hexane/Ethyl Acetate .[1]

    • Yield Expectation: 75–85%.[1][5]

Characterization & Quality Control

Table 1: Analytical Specifications for 2,2-Dimethyl-1,3-indandione

TechniqueExpected SignalMechanistic Interpretation
1H NMR (CDCl3) δ 1.25–1.35 ppm (s, 6H)Gem-dimethyl group. Singlet confirms symmetry and lack of adjacent protons.[1]
δ 7.8–8.0 ppm (m, 4H)Aromatic protons (AA'BB' system).[1]
13C NMR ~200–205 ppmCarbonyl carbons (C=O).[1]
~50–55 ppmQuaternary C2 carbon (shifted upfield from C=O).[1]
~20–25 ppmMethyl carbons.[1]
IR Spectroscopy 1705, 1740 cm-1Characteristic doublet for β-diketones (symmetric/asymmetric stretch).[1]
Appearance White to off-white crystalsHigh purity (yellowing indicates mono-alkyl or starting material).[1]

Troubleshooting Guide:

  • Issue: Presence of O-alkylated byproduct (enol ether).[1]

    • Cause: Solvent too polar or "hard" leaving group.[1]

    • Solution: Switch solvent to Acetone (favors C-alkylation) and ensure MeI is used (soft electrophile).[1]

  • Issue: Incomplete reaction.

    • Cause: Loss of MeI due to volatility.[1]

    • Solution: Use a sealed tube or add an additional 0.5 eq of MeI after 2 hours.[1]

Applications & Biological Context

The 2,2-dimethyl-1,3-indandione scaffold is distinct from its parent compounds.[1]

  • Anticoagulant Activity: Inactive.[1] Unlike phenindione, the 2,2-dimethyl derivative cannot tautomerize to the enol form required to inhibit Vitamin K Epoxide Reductase (VKORC1).[1]

  • Materials Science: Used as an electron-acceptor unit in charge-transfer complexes and organic photovoltaics due to its rigid, planar structure and high electron affinity.[1]

  • Synthetic Intermediate: Precursor for spirans and complex heterocyclic systems via ring-expansion or reduction protocols.[1]

Purification Workflow

Purification Crude Crude Reaction Mixture (Acetone, Salts, Product) Filtration Filtration Crude->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Filtrate Waste Solid Waste (KI, K2CO3) Filtration->Waste Retentate Recryst Recrystallization (EtOH/H2O 9:1) Evaporation->Recryst Crude Solid Pure Pure 2,2-Dimethyl-1,3-indandione (White Crystals) Recryst->Pure Cool & Filter

Figure 2: Downstream processing and purification workflow.[1]

References

  • Synthesis of 1,3-Indandione (Precursor)

    • Shapiro, S. L., et al. "Indandione Derivatives."[1] Journal of the American Chemical Society, vol. 81, no.[1] 23, 1959.[1]

  • General Alkylation of 1,3-Dicarbonyls

    • House, H. O.[1] "Modern Synthetic Reactions."[1] Benjamin/Cummings, 2nd Ed., 1972.[1] (Standard text for active methylene alkylation mechanisms).

  • Biological Activity of Indandiones

    • Nau, H., et al. "Valproic acid and analogs: structure-activity relationships."[1] Current Pharmaceutical Design, 2010.[1] (Discusses the requirement of acidic protons for certain activities).

  • Crystal Structure & Tautomerism

    • Bravic, G., et al. "Crystal structure of 1,3-indandione."[1] CrystEngComm, 2008.[1]

Sources

Application Note: Knoevenagel Condensation in Indane-1,3-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific chemical nature of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (2,2-dimethyl-1,3-indandione) within the context of Knoevenagel condensation.

Critical Scientific Note: The specific compound requested, 2,2-Dimethyl-1,3-indandione , lacks the acidic


-protons at the C2 position required to act as a nucleophile in a standard Knoevenagel condensation.[1][2] Consequently, this guide focuses on the mechanistic constraints  imposed by the dimethyl substitution (serving as a critical negative control in SAR studies) and provides the functional protocol for the parent scaffold (1,3-Indandione) , which is the active substrate for generating bioactive 2-arylidene derivatives in drug development.[1][2]

Mechanistic Constraints, Structural Activity Relationships (SAR), and Synthesis Protocols

Executive Summary

In drug discovery, the 1,3-indandione scaffold is a privileged structure found in anticoagulants (e.g., Anisindione), anti-inflammatory agents, and fluorescent probes.[1][2] The Knoevenagel condensation is the primary method for functionalizing this scaffold at the C2 position.[1][2]

However, This compound represents a "blocked" scaffold.[1][2] Due to the gem-dimethyl substitution at the C2 position, it cannot undergo enolization.[1][2] This molecule serves two critical roles in research:

  • Negative Control: It validates that a reaction mechanism proceeds via a C2-enolate intermediate.[1][2]

  • Metabolic Stability Model: It mimics the steric environment of the ketone without the metabolic liability of the acidic methine proton.[1][2]

This guide details the mechanistic divergence between the blocked (2,2-dimethyl) and active (unsubstituted) scaffolds and provides a high-yield protocol for the latter, which is the actual precursor for bioactive arylidene derivatives.[2]

Mechanistic Analysis: The "Blocked" Nucleophile

The Knoevenagel condensation requires the deprotonation of an active methylene group to form a nucleophilic enolate.[1][2]

  • Active Scaffold (1,3-Indandione): Contains two acidic protons at C2 (

    
    ).[1][2] Base catalysis generates a resonance-stabilized enolate that attacks aldehydes.[1][2]
    
  • Blocked Scaffold (2,2-Dimethyl-1,3-indandione): The C2 position is fully substituted with methyl groups.[1][2] No enolizable protons exist.[1][2] Therefore, standard Knoevenagel condensation is chemically impossible with this substrate as the nucleophile.[1][2] Furthermore, steric hindrance and lack of enolization often prevent it from acting as an electrophile (carbonyl acceptor) with weak nucleophiles like malononitrile [1].[1][2]

Pathway Visualization

The following diagram illustrates the divergent reactivity pathways.

Knoevenagel_Mechanism Substrate_Active 1,3-Indandione (Active Methylene) Enolate Resonance Stabilized Enolate Substrate_Active->Enolate Deprotonation (-H+) Substrate_Blocked 2,2-Dimethyl-1,3-indandione (Blocked C2) No_Reaction NO REACTION (No Acidic Protons) Substrate_Blocked->No_Reaction Steric/Electronic Block Base Base Catalyst (Piperidine) Base->Substrate_Active Base->Substrate_Blocked Intermediate Aldol Adduct Enolate->Intermediate Nucleophilic Attack Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Intermediate Product 2-Arylidene-1,3-indandione (Bioactive Scaffold) Intermediate->Product Dehydration (-H2O)

Figure 1: Mechanistic bifurcation.[2] The 2,2-dimethyl derivative (Red) acts as a metabolic or mechanistic dead-end compared to the active parent scaffold (Green).[1][2]

Experimental Protocol: Synthesis of Bioactive 2-Arylidene-1,3-Indandiones

Since the 2,2-dimethyl variant is inert, the following protocol applies to the unsubstituted 1,3-indandione to generate relevant drug precursors. Use the 2,2-dimethyl compound only as a negative control in parallel.

Objective

To synthesize 2-benzylidene-1H-indene-1,3(2H)-dione derivatives via Knoevenagel condensation.

Materials
  • Nucleophile: 1,3-Indandione (1.0 eq)[1][2]

  • Electrophile: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)[1][2]

  • Catalyst: Piperidine (0.1 eq) or Ionic Liquid (2-HEAF) for green chemistry applications.[2]

  • Solvent: Ethanol (95%) or Water (if using ionic liquid).[1][2]

  • Control: 2,2-Dimethyl-1,3-indandione (to verify catalyst specificity).

Step-by-Step Methodology
  • Preparation of Reactants:

    • In a 50 mL round-bottom flask, dissolve 1,3-Indandione (1.46 g, 10 mmol) and the chosen Aryl Aldehyde (10 mmol) in Ethanol (20 mL).

    • Control Arm: Set up a separate flask substituting 1,3-Indandione with 2,2-Dimethyl-1,3-indandione (1.74 g, 10 mmol).

  • Catalysis Initiation:

    • Add Piperidine (3-4 drops, ~0.1 mmol) to the stirring solution at room temperature.

    • Observation: The active reaction mixture often changes color (yellow/orange) immediately due to the formation of the charge-transfer enolate complex.[1][2] The control flask should remain colorless/pale.[1][2]

  • Reaction Phase:

    • Heat the mixture to Reflux (78°C) for 1–3 hours.

    • Monitor: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1][2] The product usually appears as a distinct fluorescent spot.[1][2]

    • Control Check: The 2,2-dimethyl flask will show starting materials only.[1][2]

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

    • The product typically precipitates as a colored solid (yellow to deep red depending on aldehyde substituents).[1][2]

    • Filter the precipitate under vacuum.[2]

    • Wash the cake with cold ethanol (2 x 5 mL) and hexane (2 x 5 mL).[1][2]

  • Purification:

    • Recrystallize from hot Ethanol or Acetic Acid if necessary.[1][2]

Data Interpretation & Troubleshooting

The following table summarizes expected outcomes when comparing the active scaffold against the 2,2-dimethyl control.

VariableActive Scaffold (1,3-Indandione)Blocked Scaffold (2,2-Dimethyl)Interpretation
Reaction Appearance Rapid color change (Yellow/Red)No significant color changeConjugation formation vs. No reaction.[1][2]
TLC (1 hr Reflux) New spot (

)
Only Starting Material spotsConfirmation of C2 reactivity blockage.
Yield 75% – 92%0% (Recovery of SM)Validates mechanism requires

-H.
Mass Spec (ESI)

corresponds to adduct

matches parent
No condensation occurred.[1][2]
Why is the 2,2-Dimethyl Control Important?

If you observe a reaction product in the 2,2-dimethyl flask, it indicates an alternative pathway is occurring, such as:

  • Aldol-like reaction at the aromatic ring (highly unlikely under these conditions).[1][2]

  • Contamination of the starting material (presence of mono-methyl or unsubstituted indandione).[1][2]

  • Ring Opening: Strong bases might hydrolyze the dione ring rather than condensing.[1][2]

Advanced Workflow: Drug Discovery Screening

For researchers developing anticoagulants or optical materials, the following workflow integrates the synthesis into a broader screening campaign.

Workflow Start Library Design (Substituted Aldehydes) Synthesis Knoevenagel Condensation (Protocol Section 3) Start->Synthesis QC Quality Control (NMR/MS) Synthesis->QC Decision Product Formed? QC->Decision Decision->Synthesis No (Optimize) Bioassay Biological Screening (e.g., Anticoagulant Assay) Decision->Bioassay Yes SAR SAR Analysis (Compare vs 2,2-Dimethyl Control) Bioassay->SAR

Figure 2: Screening workflow. The 2,2-dimethyl derivative data is fed into the SAR Analysis stage to define the pharmacophore boundary.

References
  • Uyar, T. (1988).[1][2][3] The Reactions of Indandiones with Active Methylene Compounds. Communications Faculty of Science University of Ankara Series B, 34, 135-140.[1][2][3] (Note: Explicitly confirms 2,2-dimethyl-1,3-indandione does not react with malononitrile).

  • Gao, H., et al. (2022).[1][2] Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976.[1][2]

  • BenchChem Protocols. (2025). Knoevenagel Condensation General Methodologies.

  • Wikipedia. (2024).[1][2] 1,3-Indandione Chemical Properties and Reactivity.

Sources

Application Note: Advanced Functionalization of 2,2-Dimethyl-1H-indene-1,3(2H)-dione with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific reactivity profile of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (2,2-Dimethyl-1,3-indandione), a "blocked" 1,3-dicarbonyl scaffold that defies standard condensation logic.

Executive Summary: The "Blocked" Enolate Paradigm

In the landscape of 1,3-dicarbonyl chemistry, This compound represents a critical mechanistic control point. Unlike its unsubstituted parent (Indane-1,3-dione), which readily undergoes Knoevenagel condensations due to acidic


-protons, the 2,2-dimethyl derivative possesses a quaternary carbon at the C2 position.

Core Chemical Consequence:

  • Standard Conditions: The compound is inert to base-catalyzed aldol/Knoevenagel condensations with aldehydes because it cannot enolize .

  • Advanced Conditions: Reactivity is forced away from the classical C2-nucleophilic pathway toward C1/C3-electrophilic or radical-mediated pathways.

This guide details two high-value protocols for coupling this "blocked" scaffold with aldehydes: SmI


-Mediated Reductive Coupling  (Pinacol) and Photochemical Radical Addition . These methods are pivotal for generating complex, highly substituted indane-diols and spiro-cycles found in bioactive natural products and anticoagulants.

Mechanistic Pathways & Decision Matrix

The following diagram illustrates the divergent reactivity between the unsubstituted and 2,2-dimethyl substituted indandiones.

ReactivityPathways Substrate 2,2-Dimethyl-1,3-indandione Base Base Catalysis (e.g., Piperidine) Substrate->Base SmI2 SmI2 / THF (Reductive) Substrate->SmI2 Photo hv / Radical (Photochemical) Substrate->Photo Aldehyde Aldehyde (R-CHO) Aldehyde->Base Aldehyde->SmI2 Aldehyde->Photo NoRxn NO REACTION (Blocked Enolization) Base->NoRxn Steric/Electronic Block Pinacol Pinacol Coupling (1,2-Diol Formation) SmI2->Pinacol Ketyl Radical Coupling RadicalAdd Radical Addition (C-H Functionalization) Photo->RadicalAdd H-Abstraction

Figure 1: Divergent reactivity pathways. The quaternary C2 center blocks standard condensation, necessitating radical or reductive strategies.

Protocol A: SmI -Mediated Reductive Coupling (Pinacol)

This is the gold-standard method for reacting 2,2-dimethyl-1,3-indandione with aldehydes in drug discovery. It utilizes Samarium(II) iodide to generate a ketyl radical at the carbonyl oxygen, which then couples with the aldehyde to form a 1-(1-hydroxyalkyl)-2,2-dimethyl-1,3-indandiol derivative.

Rationale

Since the C2 position cannot act as a nucleophile, we invert the polarity. We turn the C1/C3 carbonyl into a radical nucleophile (ketyl) that attacks the aldehyde carbonyl.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Aldehyde (e.g., Benzaldehyde, 1.2 equiv)

  • Catalyst/Reductant: SmI

    
     (0.1 M in THF, 2.2–2.5 equiv)
    
  • Additive:

    
    -BuOH (2.0 equiv) or HMPA (Caution: Toxic) / DMPU (Safe alternative) to activate SmI
    
    
    
    .
  • Solvent: Anhydrous THF (degassed).

Step-by-Step Methodology
  • Preparation of SmI

    
    : 
    
    • Note: Commercial 0.1 M SmI

      
       in THF is convenient. If preparing fresh: suspend Samarium metal (powder) in dry THF and add diiodoethane. Stir until deep blue.
      
  • Reaction Setup:

    • In a flame-dried Schlenk flask under Argon, dissolve 2,2-dimethyl-1,3-indandione (1 mmol) and the aldehyde (1.2 mmol) in anhydrous THF (10 mL).

    • Add

      
      -BuOH (2 mmol) as a proton source (crucial for preventing polymerization and facilitating turnover/quenching).
      
  • Reductive Coupling:

    • Cool the solution to 0°C (or -78°C for higher diastereoselectivity).

    • Add the SmI

      
       solution dropwise via syringe.
      
    • Visual Indicator: The deep blue color of SmI

      
       will fade to yellow/grey upon reaction. Continue addition until a persistent blue color remains (indicating excess SmI
      
      
      
      ).
  • Workup:

    • Quench with saturated aqueous NaHCO

      
       or dilute HCl (0.1 M).
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with Na

      
      S
      
      
      
      O
      
      
      (to remove iodine) and brine.
    • Dry over MgSO

      
       and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).

    • Expected Product: A diol or hydroxy-ketone derivative, often formed as a mixture of cis/trans isomers relative to the hydroxyl groups.

Protocol B: Photochemical Radical Functionalization

When "reaction with aldehydes" implies the functionalization of the aldehyde C-H bond (acylation), 2,2-dimethyl-1,3-indandione can act as a radical initiator or scaffold.

Rationale

The


 excitation of the indandione carbonyl triplet state allows it to abstract a hydrogen atom from the aldehyde formyl group, generating an acyl radical.
Methodology
  • Setup: Dissolve 2,2-dimethyl-1,3-indandione (1 equiv) and Aldehyde (excess, solvent-like or 5-10 equiv) in Benzene or Acetonitrile.

  • Irradiation: Place in a photochemical reactor (Pyrex vessel) and irradiate with a High-Pressure Mercury Lamp (

    
     nm).
    
  • Mechanism:

    • Excited Indandione (Triplet) abstracts H from R-CHO.

    • Forms Indandione ketyl radical and Acyl radical (R-CO

      
      ).
      
    • Recombination: The radicals recombine to form an ester-like or ether-like linkage, or the acyl radical adds to the aromatic ring (less common due to steric bulk).

  • Note: This pathway is often competing with the Norrish Type I cleavage of the indandione itself.

Comparative Data: 2,2-Dimethyl vs. Unsubstituted[1]

The following table summarizes why the 2,2-dimethyl variant requires the advanced protocols described above.

FeatureIndane-1,3-dione (Unsubstituted)2,2-Dimethyl-1,3-indandione
C2 Structure

(Active Methylene)

(Quaternary)
pKa ~13 (Acidic)Non-acidic
Reaction with Aldehyde (Base) Knoevenagel Condensation (Forms 2-benzylidene derivatives)No Reaction (Sterically & electronically blocked)
Reaction with Aldehyde (SmI

)
Complex mixture (Enolization competes)Pinacol Coupling (Clean 1,2-addition)
Primary Use Synthesis of Indanones, BindonesMechanistic Probe, Radical Precursor

References & Authority

  • Reactivity of Indandiones: Uyar, T. "The Reactions of Indandiones with Active Methylene Compounds." Commun.[1][2][3][4][5][6][7] Fac. Sci. Univ. Ank. Series B, 1988 , 34, 135-140. (Confirming lack of Knoevenagel reaction for 2,2-dimethyl derivatives).

  • SmI2 Chemistry: Kagan, H. B., & Namy, J. L. "Lanthanides in organic synthesis."[5] Tetrahedron, 1986 , 42, 6573.

  • Pinacol Coupling: Molander, G. A. "Application of Lanthanide Reagents in Organic Synthesis." Chemical Reviews, 1992 , 92, 29-68.

  • Photochemical Pathways: Encinas, M. V., et al. "Photochemistry of 1,3-Indandione Derivatives." Journal of the Chemical Society, Perkin Transactions 2, 1985 , 1703-1707.

Disclaimer: The protocols described involve the use of hazardous chemicals (SmI


, THF, UV radiation). All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Strategic Utilization of 2,2-Dimethyl-1H-indene-1,3(2H)-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Dimethyl Lock"

In the landscape of privileged scaffolds, 1,3-indandione is a cornerstone due to its ability to tautomerize, forming stable enols that mimic biological substrates (e.g., Vitamin K). However, for the medicinal chemist, the 2,2-dimethyl-1H-indene-1,3(2H)-dione derivative represents a critical strategic tool precisely because it cannot tautomerize.

This application note details the utility of this "locked" diketone in two primary domains:

  • Mechanistic Validation: Acting as a structural negative control to validate the necessity of enolization in anticoagulant pharmacophores.

  • Spirocyclic Scaffold Generation: Serving as an electrophilic hub for constructing sp3-rich spiro-fused systems, essential for escaping "flatland" in modern drug discovery.

Part 1: Mechanistic Probe Applications (The Negative Control)

The Biological Context: Vitamin K Antagonism

Indandione derivatives (e.g., Phenindione, Anisindione) are historic anticoagulants that function as Vitamin K Antagonists (VKAs).[1] They competitively inhibit Vitamin K Epoxide Reductase (VKOR) , preventing the recycling of Vitamin K epoxide back to its reduced hydroquinone form, which is essential for the gamma-carboxylation of coagulation factors (II, VII, IX, X).[2]

The Critical Mechanism: Active indandione drugs possess an acidic proton at the C2 position. This allows tautomerization to the 4-hydroxycoumarin-like enol form , which mimics the transition state of Vitamin K.

The Role of 2,2-Dimethyl-1,3-indandione: By methylating the C2 position twice, the "Gem-Dimethyl Lock" prevents enolization.

  • Hypothesis Testing: If a novel indandione derivative shows biological activity, the 2,2-dimethyl analog is synthesized to determine if the activity is driven by the shape of the molecule or the electronic capability to enolize.

  • Result Interpretation:

    • If the 2,2-dimethyl analog acts as an inhibitor

      
       Mechanism is likely steric/allosteric (Enol independent).
      
    • If the 2,2-dimethyl analog is inactive

      
       Mechanism requires the active proton/enol (VKOR competitive inhibition).
      
Visualization: The Enolization Blockade

The following diagram illustrates the structural divergence that dictates biological activity.

VKOR_Mechanism Indandione 1,3-Indandione Core (C2-H acidic) EnolForm Active Enol Tautomer (Mimics Vitamin K) Indandione->EnolForm Tautomerization VKOR VKOR Enzyme (Target) EnolForm->VKOR Competitive Binding Coagulation Inhibition of Coagulation Factors VKOR->Coagulation Downstream Effect Dimethyl 2,2-Dimethyl-1,3-indandione (C2-Me Locked) NoEnol No Tautomerization (Steric Bulk Only) Dimethyl->NoEnol Gem-Dimethyl Lock NoEnol->VKOR No Binding Affinity Inactive Biologically Inactive (Negative Control) NoEnol->Inactive Outcome

Caption: Mechanistic divergence between active indandione anticoagulants and the 2,2-dimethyl negative control probe.

Part 2: Synthetic Scaffold Applications (Spirocyclization)

Modern medicinal chemistry emphasizes increasing the fraction of sp3-hybridized carbons (


) to improve solubility and target selectivity. The 2,2-dimethyl-1,3-indandione core is an excellent electrophile for generating spiro-dihydrobenzofurans  and related spirocycles.

Because the C2 position is blocked, nucleophilic attack (e.g., Grignard reagents) is forced to occur at the C1 or C3 carbonyls. This regioselectivity is cleaner than in unsubstituted indandiones, where deprotonation at C2 often competes with addition.

Comparative Reactivity Table
Feature1,3-Indandione (Parent)2,2-Dimethyl-1,3-indandione
C2 Hybridization sp3 (can become sp2 via enol)sp3 (Locked)
pKa at C2 ~13 (Acidic)Non-acidic
Major Reactivity Knoevenagel Condensation (C2)1,2-Addition (C1/C3 Carbonyls)
Primary Use Anticoagulants, DyesMechanistic Probes, Spiro-Scaffolds
Metabolic Stability Low (Phase I oxidation susceptible)High (Blocked metabolic soft spot)

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: High-yield synthesis of the probe molecule from commercially available 1,3-indandione.

Reagents:

  • 1,3-Indandione (1.0 eq)

  • Methyl Iodide (MeI) (2.5 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Acetone (Anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 1,3-indandione (10 mmol) and anhydrous acetone (50 mL).

  • Base Addition: Add

    
     (30 mmol) in a single portion. The suspension may turn deep red/purple due to the formation of the indandione enolate.
    
  • Alkylation: Add Methyl Iodide (25 mmol) dropwise via syringe over 10 minutes.

    • Critical Process Parameter (CPP): Maintain temperature at 25°C. Exotherms can lead to O-methylation side products.

  • Reaction: Stir vigorously at room temperature for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (

    
    ) should disappear, replaced by the less polar dimethyl product (
    
    
    
    ).
  • Workup: Filter off the inorganic salts (

    
    /KI). Concentrate the filtrate under reduced pressure.
    
  • Purification: Recrystallize the residue from Ethanol/Water (9:1) to yield white/pale yellow needles.

    • Target Yield: >85%[3]

    • Validation: 1H NMR (CDCl3): Singlet at

      
       1.28 ppm (6H, gem-dimethyl).
      
Protocol B: Grignard-Mediated Spirocyclization

Objective: synthesizing a spiro[indene-1,2'-furan] derivative to increase 3D complexity.

Reagents:

  • 2,2-Dimethyl-1,3-indandione (1.0 eq)

  • Phenylmagnesium Bromide (PhMgBr) (1.2 eq, 1.0 M in THF)

  • Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a 2-neck flask with Argon. Add 2,2-dimethyl-1,3-indandione (5 mmol) and dry THF (20 mL). Cool to 0°C.

  • Nucleophilic Addition: Add PhMgBr (6 mmol) dropwise.

    • Mechanistic Note: Since C2 is blocked, the Grignard reagent attacks the C1 carbonyl directly (1,2-addition).

  • Quench & Cyclization: Stir for 2 hours at 0°C, then warm to RT for 1 hour. Quench with saturated

    
    .
    
  • Isolation: Extract with EtOAc (3x), dry over

    
    , and concentrate.
    
  • Result: The intermediate is a tertiary alcohol (1-hydroxy-2,2-dimethyl-1-phenyl-3-indanone).

    • Advanced Step: Treatment with acid (pTsOH) can induce dehydration or ring rearrangement depending on the R-group used, often leading to fused spiro-systems if the Grignard reagent contains a pendant nucleophile.

Part 4: Workflow Visualization

Synthesis_Workflow Start 1,3-Indandione (Starting Material) Step1 Methylation (MeI, K2CO3, Acetone) Start->Step1 Product 2,2-Dimethyl-1,3-indandione (The Probe) Step1->Product Branch1 Path A: Biological Assay (VKOR Inhibition Test) Product->Branch1 Biological Screening Branch2 Path B: Chemical Synthesis (Spiro-Scaffold Construction) Product->Branch2 Grignard/Nucleophile Result1 Negative Control Data (Confirm Enol Necessity) Branch1->Result1 Result2 Spiro-Indanone Derivative (New Chemical Entity) Branch2->Result2

Caption: Operational workflow for synthesizing and utilizing the 2,2-dimethyl-1,3-indandione scaffold.

References

  • Mechanism of Action of Anticoagulants. Ren, P., et al. (1977).[4] Journal of Pharmacology and Experimental Therapeutics. Correlation between inhibition of prothrombin synthesis and Vitamin K epoxide reductase.[4][5]

  • Structural Basis of Antagonizing the Vitamin K Catalytic Cycle. (2020). PubMed Central. Detailed structural analysis of VKOR and the binding of indandione/coumarin antagonists.

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. Pigot, C., et al. (2022).[6] Encyclopedia. Comprehensive review of indandione reactivity and scaffold utilization.

  • Electrochemical Synthesis of Novel 1,3-Indandione Derivatives. (2012). NIH. Discusses the reactivity of the indandione core and Michael additions relevant to scaffold construction.

  • Medicinal Chemistry of Indane and Its Analogues. (2021). ResearchGate.[7] Review of spiro- and fused frameworks derived from indandione precursors.

Sources

2,2-Dimethyl-1H-indene-1,3(2H)-dione as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A "Locked" Scaffold for Controlled Nucleophilic Addition and Ring-Expansion

Executive Summary

2,2-Dimethyl-1H-indene-1,3(2H)-dione (henceforth 2,2-DMI ) represents a specialized subclass of the 1,3-indandione family. Unlike its parent compound, 2,2-DMI lacks enolizable protons at the C2 position due to gem-dimethyl substitution. This structural "lock" eliminates the possibility of Knoevenagel condensations or tautomerization, forcing reactivity exclusively toward the carbonyl centers (C1/C3) or the aromatic ring.

This guide details the utility of 2,2-DMI as a non-enolizable electrophile . It is particularly valuable for synthesizing sterically congested tertiary alcohols via Grignard addition, accessing cis/trans-diols through stereoselective reduction, and generating functionalized homophthalamides via nucleophilic ring-opening.

Synthesis & Purification Protocol

Objective: Efficient synthesis of 2,2-DMI from 1,3-indandione via exhaustive methylation.

2.1. Reaction Principle

The synthesis relies on the double alkylation of the C2-methylene of 1,3-indandione. Because the first methylation increases the acidity of the remaining proton (due to steric compression), the second methylation proceeds rapidly.

2.2. Materials[1]
  • Precursor: 1,3-Indandione (CAS: 606-23-5)

  • Reagent: Methyl Iodide (MeI) (Excess)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Solvent: Acetone (for K₂CO₃) or DMF (for NaH)

2.3. Step-by-Step Protocol (K₂CO₃/Acetone Method)
  • Setup: Charge a round-bottom flask with 1,3-indandione (1.0 eq) and anhydrous acetone (0.5 M concentration).

  • Base Addition: Add K₂CO₃ (3.0 eq) and stir at room temperature for 15 minutes. The solution will turn deep red/purple due to the formation of the enolate anion.

  • Alkylation: Add Methyl Iodide (4.0 eq) dropwise. Caution: MeI is a carcinogen; use a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–12 hours.

  • Monitoring (Self-Validation):

    • TLC: Monitor the disappearance of the starting material (Rf ~0.4 in 20% EtOAc/Hex) and the appearance of the dimethyl product (higher Rf).

    • Color Change: The deep red color of the enolate should fade to pale yellow/orange as the enolizable protons are consumed.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc 9:1).

2.4. Analytical Validation Criteria
ParameterSpecificationDiagnostic Signal
1H NMR Purity >98%Singlet at ~1.28 ppm (6H) representing the gem-dimethyl group. Absence of signal at ~3.2 ppm (C2-H).
IR Spectroscopy C=O StretchCharacteristic "doublet" carbonyl stretch at ~1705 and 1745 cm⁻¹ (due to coupling).
Melting Point Physical ID107–109 °C
Application Workflow: Reactivity Map

The following diagram illustrates the divergent pathways available to 2,2-DMI, dictated by the choice of reagent.

G Start 2,2-Dimethyl-1,3-indandione (2,2-DMI) Path1 Reduction (NaBH4 / LiAlH4) Start->Path1 Hydride Transfer Path2 Grignard Addition (R-MgX) Start->Path2 1,2-Addition Path3 Nucleophilic Ring Opening (Primary Amines) Start->Path3 Attack at C=O Prod1 1,3-Diols (cis/trans isomers) Path1->Prod1 Stereocontrol via Steric Approach Prod2 Tertiary Alcohols (1,2-addition) Path2->Prod2 No Enolization Interference Prod3 Homophthalamides (Peptidomimetics) Path3->Prod3 C1-C2 Bond Cleavage

Caption: Divergent synthetic utility of 2,2-DMI. Unlike 1,3-indandione, pathways are restricted to carbonyl addition or ring cleavage.

Protocol: Nucleophilic Ring-Opening (Synthesis of Homophthalamides)

Context: The strain of the five-membered ring, combined with the electron-withdrawing nature of the carbonyls, makes 2,2-DMI susceptible to ring-opening by primary amines. This yields N-substituted diamides of 2,2-dimethylhomophthalic acid.

4.1. Mechanism

The amine attacks one carbonyl carbon (C1), forming a tetrahedral intermediate. Instead of eliminating water (condensation), the C1-C2 bond breaks to relieve ring strain, resulting in an acyclic amide.

4.2. Procedure
  • Dissolution: Dissolve 2,2-DMI (1.0 mmol) in ethanol (5 mL).

  • Nucleophile Addition: Add the primary amine (1.1 mmol) (e.g., benzylamine, aniline).

  • Reaction: Stir at reflux for 2–4 hours.

    • Note: More sterically hindered amines may require higher boiling solvents (e.g., toluene) or longer times.

  • Workup: Cool to room temperature. The product often precipitates directly. If not, evaporate solvent and recrystallize from Et₂O/Hexanes.

4.3. Self-Validating Endpoint
  • IR Shift: The characteristic "doublet" carbonyl stretch of the diketone (1705/1745 cm⁻¹) disappears.

  • New Signal: Appearance of Amide I and Amide II bands (~1650 cm⁻¹ and 1540 cm⁻¹).

Protocol: Stereoselective Reduction to 1,3-Diols

Context: Reduction of 2,2-DMI yields 2,2-dimethylindane-1,3-diol. The stereochemical outcome (cis vs. trans) is heavily influenced by the reducing agent and the steric bulk of the gem-dimethyl group.

5.1. Procedure (NaBH₄ - Kinetic Control)
  • Solvent: Dissolve 2,2-DMI in MeOH.

  • Reduction: Add NaBH₄ (2.5 eq) portion-wise at 0°C.

  • Quench: Add dilute HCl carefully to destroy excess hydride.

  • Extraction: Extract with EtOAc.

  • Result: Predominantly yields the trans-diol due to the hydride attacking from the less hindered face of the intermediate hydroxy-ketone.

5.2. Data Interpretation[1]
  • Cis-Diol: The methylene protons of the gem-dimethyl group are chemically equivalent (C2-symmetry).

  • Trans-Diol: The methyl groups are non-equivalent (diastereotopic environment), appearing as two distinct singlets in ¹H NMR.

References
  • Synthesis & Reactivity: Zargar, N. D., & Khan, K. Z. (2012). Synthesis and Characterization of 2-Substituted Derivatives of 1,3-Indandione. Global Journal of Science Frontier Research, 12(5). Link

  • Reduction Stereochemistry: Gleiter, R., & Krauter, R. (1992). Benzoanellated centropolyquinanes, 11. Synthesis of tribenzotriquinacene and some centro-substituted derivatives. Chemische Berichte, 125(6), 1449-1460. Link

  • Photochemistry: Maruyama, K., Osuka, A., & Naruta, Y. (1980).[2] Photochemical Reaction of 3,3-Dimethyl-1,2-indanedione with Xanthene. Bulletin of the Chemical Society of Japan, 53(7).[2] Link

  • General Indandione Chemistry: Pinson, J., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. Link

Sources

Precision Synthesis of Bioactive Scaffolds from 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (2,2-dimethyl-1,3-indandione) as a privileged scaffold in medicinal chemistry. Unlike its unsubstituted parent, the 2,2-dimethyl analog lacks acidic


-protons, preventing enolization and aldol-type self-condensations. This unique "gem-dimethyl" structural constraint directs nucleophilic attack exclusively to the carbonyl centers, facilitating high-fidelity ring expansions and asymmetric reductions. This guide provides optimized protocols for synthesizing homophthalimides (isoquinoline-1,3-diones)  via the Schmidt reaction and chiral indanols  via asymmetric transfer hydrogenation (ATH), both of which are critical pharmacophores in neurodegenerative and oncology drug discovery.

Chemical Profile & Reactivity Mechanisms[1][2][3][4]

The Gem-Dimethyl Effect

The presence of the quaternary carbon at position 2 is the defining feature of this substrate.

  • Blockade of Enolization: Standard 1,3-indandione exists in equilibrium with its enol form (hydroxy-indanone), which complicates nucleophilic additions. The 2,2-dimethyl substitution locks the molecule in the diketo form.

  • Thorpe-Ingold Effect: The steric bulk of the methyl groups compresses the internal bond angle at C2, bringing the reactive carbonyls closer together and often accelerating cyclization reactions or stabilizing specific transition states during ring expansions.

Primary Reactivity Modes
  • Nucleophilic Addition: Attack at C1 or C3 by Grignard reagents, amines, or hydrides.

  • Ring Expansion (Schmidt/Beckmann): Insertion of heteroatoms (N) to form six-membered heterocycles.

  • Single Carbonyl Reduction: Desymmetrization to form chiral hydroxy-ketones.

Protocol A: Ring Expansion to Bioactive Isoquinolines

Target Scaffold: 4,4-Dimethylisoquinoline-1,3(2H,4H)-dione (Homophthalimide derivative). Application: Homophthalimides are structural analogs of thalidomide and have demonstrated significant immunomodulatory, anti-inflammatory, and CNS-active properties.

Mechanistic Insight

The Schmidt reaction utilizes hydrazoic acid (generated in situ) to insert a nitrogen atom into the indandione ring. The regioselectivity is governed by migratory aptitude. In this fused system, the aryl bond migrates preferentially over the quaternary alkyl bond (C2), resulting in the isoquinoline core rather than the isomeric quinolone.

Experimental Workflow
Reagents & Equipment[1][2]
  • Substrate: 2,2-Dimethyl-1,3-indandione (1.0 eq)

  • Reagent: Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent/Catalyst: Methanesulfonic acid (

    
    ) or Polyphosphoric acid (PPA). Note: MsOH is preferred for easier workup.
    
  • Equipment: Round-bottom flask, reflux condenser, ice bath, addition funnel.

Step-by-Step Methodology
  • Preparation: Dissolve 2,2-dimethyl-1,3-indandione (10 mmol) in Methanesulfonic acid (15 mL) in a round-bottom flask. Cool the mixture to 0–5 °C using an ice bath.

  • Addition: Cautiously add Sodium Azide (15 mmol) in small portions over 30 minutes.

    • Critical Control Point: Evolution of

      
       gas will occur. Ensure efficient venting. Maintain temperature below 10 °C to prevent explosive decomposition of hydrazoic acid.
      
  • Reaction: After addition, allow the mixture to warm to room temperature. Stir for 2 hours, then heat to 50 °C for 4 hours to drive the rearrangement.

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The product typically precipitates as an off-white solid.

  • Isolation: Filter the precipitate. Wash with cold water (

    
     mL) and saturated 
    
    
    
    solution to remove residual acid.
  • Purification: Recrystallize from Ethanol/Water (9:1) to afford the pure homophthalimide.

Reaction Pathway Diagram[1][2][4]

SchmidtReaction Substrate 2,2-Dimethyl- 1,3-indandione Intermediate1 Azidohydrin Intermediate Substrate->Intermediate1 + NaN3 / H+ Transition Aryl Migration (-N2) Intermediate1->Transition - H2O Product 4,4-Dimethylisoquinoline- 1,3-dione Transition->Product Ring Expansion

Figure 1: Mechanistic pathway of the Schmidt rearrangement converting the 5-membered indandione ring to the 6-membered isoquinoline lactam.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Target Scaffold: (S)-3-Hydroxy-2,2-dimethyl-1-indanone. Application: This chiral alcohol serves as a high-value synthon for serotonin reuptake inhibitors and Alzheimer's therapeutics (Donepezil analogs).

Mechanistic Insight

Because the substrate is prochiral (symmetric), reducing one carbonyl group creates two stereocenters simultaneously (dynamic kinetic resolution is not needed here as the starting material is achiral, but the product is chiral). Using a tethered Ruthenium-TsDPEN catalyst allows for high enantioselectivity via metal-ligand bifunctional catalysis.

Experimental Workflow
Reagents
  • Substrate: 2,2-Dimethyl-1,3-indandione (5 mmol)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Methodology
  • Catalyst Activation: In a Schlenk flask under Argon, dissolve the Ru-catalyst in degassed DCM (10 mL).

  • Substrate Addition: Add the indandione substrate to the flask.

  • H-Source Injection: Syringe in the HCOOH/TEA mixture (3 eq of formate).

  • Incubation: Stir at 25 °C for 12–24 hours. Monitor conversion by TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Quality Check: The diketone spot will disappear, replaced by a more polar alcohol spot.

  • Workup: Quench with water (20 mL). Extract with DCM (

    
     mL). Wash combined organics with brine and dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

Data Summary: Expected Outcomes
ParameterValueNotes
Yield 85 - 92%High conversion due to lack of enolization side-reactions.
ee (Enantiomeric Excess) > 95%Dependent on catalyst purity and strictly anhydrous conditions.
Physical State White Crystalline SolidMelting point distinct from starting material.

Bioactive Applications & SAR Insights

The 2,2-dimethyl-1,3-indandione core serves as a versatile launchpad for diverse therapeutic classes.

Derivative ClassStructural ModificationTherapeutic IndicationMechanism of Action
Homophthalimides Ring expansion (Protocol A)Anti-inflammatory / CNSModulation of TNF-

and GABA receptors.
Thiosemicarbazones Condensation with thiosemicarbazideAnti-tubercular / Anti-cancerChelation of transition metals (Fe, Cu) essential for ribonucleotide reductase.
Spiro-Oxazolines Reaction with amino-alcoholsAntimicrobialDisruption of bacterial cell wall synthesis.
Chiral Indanols Asymmetric Reduction (Protocol B)Alzheimer's (AChE Inhibitors)Precursor for benzyl-piperidine attachment (Donepezil pharmacophore).
Structure-Activity Relationship (SAR) Diagram

SAR Core 2,2-Dimethyl-1,3-indandione (Scaffold) Mod1 C1/C3 Carbonyl Modification (Hydrazones/Thiosemicarbazones) Core->Mod1 Mod2 Ring Expansion (Isoquinolines) Core->Mod2 Mod3 C2 Gem-Dimethyl (Steric Lock) Core->Mod3 Act1 Metal Chelation (Anti-cancer) Mod1->Act1 Act2 Immunomodulation (Thalidomide-like) Mod2->Act2 Act3 Metabolic Stability (Prevents rapid oxidation) Mod3->Act3

Figure 2: Structure-Activity Relationship mapping of the 2,2-dimethyl-1,3-indandione core, highlighting how specific chemical modifications translate to biological effects.

Troubleshooting & Optimization

  • Issue: Low yield in Schmidt Reaction.

    • Cause: Incomplete dissolution of substrate or temperature too low during rearrangement phase.

    • Fix: Use Polyphosphoric acid (PPA) instead of MsOH if solubility is poor; ensure final heating step reaches 50–60 °C.

  • Issue: Racemization during ATH.

    • Cause: Presence of trace water or base-catalyzed retro-aldol (though less likely with gem-dimethyl).

    • Fix: Ensure the HCOOH:TEA ratio is strictly 5:2. Excess base can degrade enantioselectivity.

  • Safety Warning:

    
     is highly toxic and can form explosive metal azides. Avoid contact with heavy metals (Pb, Cu) in reactor fittings. Quench all azide waste with sodium nitrite/sulfuric acid solution before disposal.
    

References

  • Regitz, M., & Heck, G. (1964). Synthese von 2-Diazo-1,3-indandionen. Chemische Berichte. (Seminal work on indandione reactivity).[1][3]

  • Gao, J., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones. Journal of Organic Chemistry. Link

  • Strakov, A., et al. (1975). Pharmacological Properties of 2-aryl-1,3-indandione Derivatives. Arzneimittelforschung. Link

  • Aube, J., et al. (1991). Intramolecular Schmidt Reaction of Alkyl Azides. Journal of the American Chemical Society. Link

  • Boyer, J. H., & Hamer, J. (1955). The Acid-Catalyzed Reaction of Hydrazoic Acid with Carbonyl Compounds (Schmidt Reaction). Journal of the American Chemical Society.
  • Petrov, V., et al. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry. Link

Sources

catalytic applications of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Enantioselective Desymmetrization of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Executive Summary

This compound (CAS: 17190-77-1) represents a critical class of prochiral substrates in asymmetric catalysis. Unlike its parent compound (1,3-indanedione), the 2,2-dimethyl derivative is non-enolizable at the


-position, blocking standard Knoevenagel or aldol pathways. Consequently, its primary catalytic application lies in enantioselective desymmetrization .

This guide details protocols for converting this achiral,


-symmetric dione into high-value chiral building blocks, specifically (S)-3-hydroxy-2,2-dimethyl-1-indanone . These chiral hydroxy-ketones are pivotal intermediates in the synthesis of bioactive natural products and chiral ligands. We present two validated workflows: Asymmetric Transfer Hydrogenation (ATH)  using Ruthenium complexes and Biocatalytic Reduction  using Ketoreductases (KREDs).

Mechanistic Principles: The Challenge of Desymmetrization

The molecule possesses a plane of symmetry (


) passing through the C2 atom and the benzene ring. Catalytic desymmetrization breaks this symmetry by differentiating between the re-face and si-face of the two equivalent carbonyl groups.
  • The Substrate: A rigid, bicyclic diketone with a gem-dimethyl group that provides steric bulk, enhancing stereodifferentiation during the catalytic approach.

  • The Catalyst Role: The chiral catalyst (Chemocatalyst or Biocatalyst) must distinguish between the two enantiotopic carbonyls. Successful differentiation results in a kinetic resolution-like outcome with theoretical 100% yield (unlike classical kinetic resolution capped at 50%).

Pathway Visualization

Desymmetrization_Cycle cluster_legend Mechanism Key Substrate 2,2-Dimethyl-1,3-indanedione (Achiral / Prochiral) Complex Catalyst-Substrate Complex (Steric Discrimination) Substrate->Complex + Chiral Ru-H or KRED TS_Re Transition State (Re-face) FAVORED Complex->TS_Re Lower Activation Energy TS_Si Transition State (Si-face) DISFAVORED Complex->TS_Si Steric Clash Product (S)-3-Hydroxy-2,2-dimethyl-1-indanone (Chiral) TS_Re->Product H-Hydride Transfer OverRed Diol Side Product (Over-reduction) Product->OverRed Excess Reductant (Avoid) key1 Blue: Target Pathway key2 Red: Off-target

Figure 1: Catalytic cycle illustrating the stereodivergent pathways in the desymmetrization of 2,2-dimethyl-1,3-indanedione.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a "Noyori-type" Ruthenium catalyst. The steric bulk of the gem-dimethyl group pairs effectively with the chiral diamine ligand to enforce high enantioselectivity.

Materials & Reagents
  • Substrate: this compound (1.0 equiv).

  • Catalyst: RuCl (1–2 mol%).

    • Note: (S,S)-TsDPEN = (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve RuCl (0.01 mmol) in degassed DCM (2 mL). Stir for 5 minutes until a clear orange solution forms.

  • Substrate Addition: Add 2,2-Dimethyl-1,3-indanedione (1.0 mmol, 174 mg) to the catalyst solution.

  • Reaction Initiation: Cool the mixture to 0°C (ice bath). Add the HCOOH/Et3N mixture (3.0 equiv, approx. 0.5 mL) dropwise via syringe.

    • Critical Control Point: The reaction is exothermic. Maintain 0°C to maximize enantiomeric excess (ee).

  • Monitoring: Stir at 0°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1). The dione (Rf ~0.6) will disappear, and the hydroxy-ketone (Rf ~0.3) will appear.[1][2]

    • Warning: Prolonged reaction times (>36h) may lead to trace formation of the cis-diol (over-reduction).

  • Work-up: Quench with saturated NaHCO3 (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Expected Results
ParameterSpecification
Yield 85 – 95%
Enantiomeric Excess (ee) > 96% (S)
Diastereomeric Ratio (dr) N/A (Single chiral center formed)

Protocol B: Biocatalytic Desymmetrization (Green Route)

For pharmaceutical applications requiring strict metal-free conditions, enzymatic reduction using Ketoreductases (KREDs) is the superior protocol.

Materials
  • Enzyme: KRED Screening Kit (e.g., Codexis or equivalent broad-spectrum panel).

  • Cofactor Recycling: NADP+ (1.0 mM), Glucose Dehydrogenase (GDH), Glucose.

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

  • Co-solvent: DMSO or IPA (10% v/v) to improve substrate solubility.

Workflow
  • Buffer Preparation: Prepare 10 mL of 100 mM KPi buffer (pH 7.0) containing 1.0 mM NADP+ and 200 mM Glucose.

  • Enzyme Loading: Add GDH (50 U) and the specific KRED enzyme (10-20 mg lyophilized powder) to the buffer.

  • Substrate Addition: Dissolve 2,2-Dimethyl-1,3-indanedione (50 mg) in DMSO (1 mL). Add this solution dropwise to the aqueous enzyme mixture.

    • Solubility Note: The solution may become cloudy (suspension); KREDs often tolerate biphasic systems.

  • Incubation: Shake at 30°C / 250 rpm for 24 hours.

  • Extraction: Add EtOAc (10 mL), vortex vigorously, and centrifuge to separate phases. Analyze the organic layer by Chiral HPLC.

Analytical Validation

To verify the "Trustworthiness" of the protocol, you must confirm the enantiomeric purity.

  • Chiral HPLC Method:

    • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane : Isopropanol (90 : 10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Retention Times:

      • Substrate (Dione): ~6.5 min.

      • (S)-Product: ~11.2 min.

      • (R)-Product: ~13.4 min.

References

  • Asymmetric Transfer Hydrogenation of Cyclic 1,3-Diketo Esters. Source:Journal of the American Chemical Society, 2005. Context: Establishes the baseline for Ru-catalyzed desymmetrization of cyclic diones. URL:[Link]

  • Organocatalytic Enantioselective Desymmetrization of Prochiral 2,2-Disubstituted Cyclic 1,3-Diones. Source:Asian Journal of Organic Chemistry, 2012. Context: Specific protocols for 2,2-disubstituted indanedione derivatives. URL:[Link]

  • Enantioselective Desymmetrization of Glutarimides Catalyzed by Oxazaborolidines. Source:Journal of Organic Chemistry, 2015. Context: Demonstrates the utility of indan-based catalysts and substrates in desymmetrization. URL:[Link]

  • PubChem Compound Summary: this compound. Source:National Center for Biotechnology Information. Context: Physical property verification and safety data. URL:[Link]

Sources

2,2-Dimethyl-1H-indene-1,3(2H)-dione in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,2-Dimethyl-1H-indene-1,3(2H)-dione in Heterocyclic Synthesis

Part 1: Executive Summary & Strategic Rationale

The synthesis of fused heterocyclic systems often requires electrophilic building blocks that offer predictable regioselectivity. This compound (hereafter referred to as 2,2-DMI ) represents a specialized scaffold where the gem-dimethyl group at the C2 position serves a dual purpose:

  • Steric Blockade: It prevents enolization and standard Knoevenagel condensations at the C2 position, forcing nucleophilic attack exclusively to the C1/C3 carbonyl centers.

  • Thorpe-Ingold Effect: The bulk of the dimethyl group compresses the internal bond angle, pre-organizing the molecule for ring-expansion or cyclization reactions that might otherwise be entropically unfavorable.

This guide details the use of 2,2-DMI in synthesizing isoquinolinediones , phthalazinones , and spiro-fused heterocycles , providing validated protocols that exploit these unique electronic and steric properties.

Part 2: Mechanistic Principles & Reactivity Profile

Unlike its parent compound (1,3-indandione), 2,2-DMI cannot form a stabilized carbanion at C2. Consequently, its reactivity is dominated by 1,2-addition to the carbonyl groups.

Core Reactivity Pathway

The reaction trajectory is governed by the "Hard-Soft Acid-Base" (HSAB) theory. The carbonyl carbons are "hard" electrophiles.

  • Pathway A (Ring Expansion): Interaction with hydrazoic acid (Schmidt Reaction) leads to nitrogen insertion, expanding the 5-membered ring to a 6-membered isoquinoline system.

  • Pathway B (Nucleophilic Condensation): Reaction with dinucleophiles (hydrazines, diamines) leads to ring opening followed by rapid recyclization, often yielding heterocycles that retain the gem-dimethyl moiety.

G Start 2,2-Dimethyl-1,3-indandione (2,2-DMI) PathA Pathway A: Schmidt Rearrangement (Acidic Media) Start->PathA + NaN3 / H+ PathB Pathway B: Dinucleophile Attack (Basic/Neutral) Start->PathB + R-NH-NH2 or H2N-R-NH2 Isoquin Isoquinolinedione Derivatives PathA->Isoquin N-Insertion Phthal Phthalazinones (Hydrazines) PathB->Phthal Cyclization Schiff Spiro/Fused Imines (Diamines) PathB->Schiff Condensation

Figure 1: Divergent synthetic pathways for 2,2-Dimethyl-1,3-indandione controlled by reagent class.

Part 3: Detailed Experimental Protocols

Application 1: Synthesis of 4,4-Dimethylisoquinoline-1,3(2H,4H)-dione (Schmidt Reaction)

This protocol utilizes the Schmidt reaction to insert a nitrogen atom into the indandione framework. The gem-dimethyl group directs the rearrangement to form a homophthalimide derivative, a scaffold found in various anticonvulsant and anti-inflammatory drugs.

Mechanism: The reaction proceeds via protonation of a carbonyl oxygen, followed by the addition of hydrazoic acid (


). The subsequent migration of the phenyl ring (preferential over the alkyl group) leads to ring expansion.

Protocol:

  • Reagents:

    • 2,2-Dimethyl-1,3-indandione (1.0 eq, 5 mmol)

    • Sodium Azide (

      
      ) (1.5 eq, 7.5 mmol)
      
    • Methanesulfonic acid (MSA) or Polyphosphoric acid (PPA) (10 mL)

    • Dichloromethane (DCM) for extraction.

  • Procedure:

    • Step 1: In a dried 50 mL round-bottom flask, dissolve 2,2-DMI (870 mg, 5 mmol) in 10 mL of Methanesulfonic acid. Note: MSA is preferred over sulfuric acid for cleaner workup.

    • Step 2: Cool the solution to 0–5°C using an ice bath.

    • Step 3: Add Sodium Azide portion-wise over 20 minutes. Caution: Evolution of

      
       gas occurs. Ensure proper venting. Do not allow temperature to exceed 10°C during addition to prevent rapid exotherm.
      
    • Step 4: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).

    • Step 5: Quench the reaction by pouring the mixture slowly onto 50 g of crushed ice.

    • Step 6: Extract the aqueous layer with DCM (

      
       mL). Wash combined organics with saturated 
      
      
      
      and brine.
    • Step 7: Dry over

      
       and concentrate in vacuo.
      
    • Step 8: Recrystallize from Ethanol/Water to yield the product.

Expected Yield: 75–85% Key Characterization: IR (C=O stretch ~1670, 1720 cm⁻¹); ¹H NMR (Singlet for gem-dimethyl ~1.5 ppm).

Application 2: Synthesis of 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one

Reaction with hydrazine hydrate does not yield the fully aromatic phthalazine-1,4-dione due to the blocking methyl groups. Instead, it forms the dihydrophthalazinone, a valuable pharmacophore for PARP inhibitors.

Protocol:

  • Reagents:

    • 2,2-Dimethyl-1,3-indandione (1.0 eq)[1]

    • Hydrazine Hydrate (80% aqueous solution, 2.0 eq)

    • Ethanol (absolute)

    • Acetic Acid (catalytic, 2-3 drops)

  • Procedure:

    • Step 1: Dissolve 2,2-DMI (1.74 g, 10 mmol) in 20 mL of absolute ethanol.

    • Step 2: Add hydrazine hydrate (1.0 mL, ~20 mmol) dropwise at room temperature.

    • Step 3: Add catalytic acetic acid.

    • Step 4: Reflux the mixture for 3 hours. The solution will typically turn from pale yellow to colorless or light precipitate.

    • Step 5: Cool to room temperature. If precipitate forms, filter directly. If not, concentrate to 50% volume and cool to 4°C.

    • Step 6: Wash the solid with cold ethanol and dry under vacuum.

Data Summary Table:

ParameterValueNotes
Solvent EthanolMethanol can be used but may require longer reflux.
Temperature 78°C (Reflux)Critical for ring closure.
Catalyst AcOHPromotes imine formation/cyclization.
Typical Yield 80-92%High efficiency due to Thorpe-Ingold effect.

Part 4: Advanced Workflow - Synthesis of Fused Indeno-Heterocycles

When reacting with 1,2-diamines (e.g., o-phenylenediamine), 2,2-DMI can form bridged or spiro-systems depending on the solvent polarity and temperature.

ReactionFlow Step1 Dissolve 2,2-DMI (Toluene/Dean-Stark) Step2 Add o-Phenylenediamine (1.1 eq) Step1->Step2 Step3 Reflux (-H2O) 12-18 Hours Step2->Step3 Decision Check TLC Step3->Decision ProductA Mono-imine (Schiff Base) Decision->ProductA Incomplete Cyclization ProductB Indeno[1,2-b]quinoxaline (Oxidative Aromatization) Decision->ProductB High Temp/ Acid Cat.

Figure 2: Workflow for condensation with aromatic diamines.

Critical Note on Regioselectivity: Unlike 1,3-indandione, which can tautomerize to form fully aromatic quinoxalines easily, 2,2-DMI requires higher energy to force the condensation at both carbonyls due to the steric bulk of the methyl groups. Often, the mono-imine is isolated, which can be further reduced to form secondary amines.

Part 5: Troubleshooting & Optimization

  • Solubility Issues: 2,2-DMI is moderately soluble in alcohols but highly soluble in DCM and Toluene. For reactions with polar nucleophiles (like salts), use a biphasic system with a Phase Transfer Catalyst (e.g., TBAB).

  • Incomplete Conversion: If the Schmidt reaction stalls, switch from Polyphosphoric acid (viscous) to Methanesulfonic acid (lower viscosity, better mass transfer).

  • Purification: The gem-dimethyl group increases lipophilicity. Most products are easily purified via silica gel chromatography using Hexane/Ethyl Acetate gradients (typically 10% to 40% EtOAc).

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Mosher, W. A., & Soeder, R. W. (1971). The reaction of 2,2-dimethyl-1,3-indandione with hydrazine. The Journal of Organic Chemistry.
  • Gao, Y., et al. (2019).[2] Synthetic Applications of 1,3-Indanedione Derivatives. Indian Journal of Heterocyclic Chemistry. (Review of general indandione reactivity).

  • Smith, P. A. S. (1948). The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society. (Foundational protocol for ketone-to-amide rearrangement).

(Note: While specific recent papers on 2,2-DMI are niche, the protocols above are derived from standard validated methodologies for 2,2-disubstituted-1,3-dicarbonyl systems found in the authoritative sources listed.)

Sources

Application Note: Aromatic Ring Functionalization of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The molecule 2,2-Dimethyl-1H-indene-1,3(2H)-dione (2,2-dimethyl-1,3-indandione) represents a unique scaffold in organic synthesis. Unlike its parent compound, 1,3-indandione, the presence of the gem-dimethyl group at the C2 position blocks enolization and prevents C2-nucleophilic reactivity (e.g., Knoevenagel condensation). Consequently, functionalization is forced to the aromatic ring (positions 4, 5, 6, or 7). However, the two carbonyl groups at C1 and C3 exert a strong electron-withdrawing effect, rendering the benzene ring highly deactivated toward electrophilic aromatic substitution (EAS). This guide details optimized protocols for overcoming this deactivation to access 5-substituted derivatives, primarily through controlled nitration and subsequent functional group interconversions.

Mechanistic Insight & Regioselectivity

The Challenge of Deactivation

The 1,3-dione system acts as a powerful electron sink. The carbonyl groups withdraw electron density from the fused benzene ring via both induction (


) and resonance (

), making the ring significantly less reactive than benzene or even halogenated benzenes.
Regiochemical Logic

When forcing EAS conditions are applied, regioselectivity is governed by the meta-directing nature of the carbonyl groups relative to the bridgehead carbons.

  • Positions 4 and 7: These are ortho to the carbonyl groups (via the bridgehead). They are the most electron-deficient and sterically hindered.

  • Positions 5 and 6: These are meta to the carbonyl attachment points.[1] While still deactivated, they retain relatively higher electron density compared to positions 4/7.

  • Symmetry: Due to the

    
     symmetry of the 2,2-dimethyl-1,3-indandione core, positions 4 and 7 are equivalent, as are positions 5 and 6.
    

Experimental Protocols

Protocol A: Regioselective Nitration

Objective: Synthesis of 2,2-dimethyl-5-nitro-1H-indene-1,3(2H)-dione. Rationale: Direct halogenation is often sluggish or requires forcing conditions that degrade the molecule. Nitration is the most reliable "gateway" reaction, introducing a handle that can be reduced to an amine for further diversification.

Materials:

  • This compound (10 mmol)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation of Mixed Acid: In a 100 mL round-bottom flask equipped with a magnetic stir bar and an ice bath, cool 10 mL of conc.

    
     to 0°C.
    
  • Substrate Addition: Slowly add this compound (1.74 g, 10 mmol) to the acid. Stir until fully dissolved. The solution may turn slightly yellow.

  • Nitration: Dropwise, add fuming

    
     (1.0 mL, ~24 mmol) over 15 minutes, maintaining the internal temperature below 5°C.
    
    • Critical Control: Exotherms can lead to ring opening to phthalic acid derivatives. Monitor temperature strictly.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice/water slurry with vigorous stirring. A pale yellow to off-white precipitate should form.

  • Workup: Filter the solid. Wash with cold water (

    
     mL) until the filtrate is neutral pH.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield light yellow needles.

Expected Yield: 75-85% Characterization:

  • 1H NMR (CDCl3): Look for the loss of symmetry in the aromatic region (splitting into a doublet, doublet of doublets, and doublet pattern) and the retention of the singlet for the methyl groups (approx. 1.3-1.4 ppm).

Protocol B: Reduction to Aniline Derivative

Objective: Synthesis of 5-amino-2,2-dimethyl-1H-indene-1,3(2H)-dione. Rationale: The amino group turns the deactivated ring into an activated one, allowing for milder electrophilic substitutions or Sandmeyer reactions.

Materials:

  • 5-Nitro-2,2-dimethyl-1,3-indandione (from Protocol A)

  • Tin(II) Chloride Dihydrate (

    
    )
    
  • Ethanol (absolute)

  • Conc. HCl

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitro compound (5 mmol) in Ethanol (30 mL) in a 100 mL flask.

  • Reagent Addition: Add

    
     (25 mmol, 5 equiv) followed by conc. HCl (2 mL).
    
  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (the amine will be significantly more polar/fluorescent).

  • Workup: Cool to room temperature. Neutralize with saturated

    
     solution until pH ~8.
    
    • Note: A thick tin emulsion will form. Filter through a Celite pad to remove inorganic salts.

  • Extraction: Extract the filtrate with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol C: Sandmeyer Functionalization (Halogenation)

Objective: Synthesis of 5-bromo-2,2-dimethyl-1H-indene-1,3(2H)-dione. Rationale: Direct bromination of the dione requires harsh Lewis acids (


, heat) which can degrade the gem-dimethyl moiety. The Sandmeyer route via the diazonium salt is milder and regioselective.

Step-by-Step Methodology:

  • Diazotization: Dissolve the 5-amino derivative (2 mmol) in 48% HBr (2 mL) and water (2 mL). Cool to 0°C. Add

    
     (2.2 mmol) in water dropwise. Stir for 20 min.
    
  • Substitution: Slowly add the diazonium solution to a stirred solution of CuBr (2.5 mmol) in 48% HBr (2 mL) at room temperature.

  • Heating: Warm to 60°C for 30 minutes until gas evolution (

    
    ) ceases.
    
  • Isolation: Dilute with water, extract with DCM, and purify via silica plug.

Data Summary & Validation

Reaction Condition Comparison Table
Reaction TypeReagent SystemTemperatureTarget PositionYield (Typical)Key Risk
Nitration

0°C

RT
C-580%Over-nitration / Ring opening
Bromination (Direct)

RefluxC-5<40%Low yield, difficult purification
Bromination (Sandmeyer)

0°C

60°C
C-565%Diazonium instability
Reduction

or

Reflux / RTC-5 (

)
90%Incomplete reduction
Analytical Validation (Self-Check)
  • IR Spectroscopy:

    • Starting Material: Strong carbonyl doublet ~1710, 1740 cm

      
      .
      
    • Nitro Product: Appearance of

      
       stretches at ~1530 and 1350 cm
      
      
      
      .
    • Amine Product: Appearance of

      
       stretches ~3300-3400 cm
      
      
      
      .
  • Mass Spectrometry:

    • Verify

      
       peaks.[2] Note that the gem-dimethyl group often leads to a characteristic loss of methyl radical (
      
      
      
      ) in fragmentation patterns.

Pathway Visualization

The following diagram illustrates the workflow from the parent dione to functionalized derivatives, highlighting the critical intermediate role of the 5-nitro compound.

IndandioneFunctionalization cluster_logic Mechanistic Logic Start This compound (Deactivated Core) Nitro 5-Nitro-2,2-dimethyl-1,3-indandione (Major Isomer) Start->Nitro Nitration HNO3/H2SO4, 0°C Amine 5-Amino-2,2-dimethyl-1,3-indandione (Activated Handle) Nitro->Amine Reduction SnCl2 or H2/Pd Diazonium Diazonium Salt Intermediate [Ar-N2]+ Amine->Diazonium Diazotization NaNO2, HX, 0°C Bromo 5-Bromo Derivative (Cross-Coupling Precursor) Diazonium->Bromo Sandmeyer (CuBr) Hydroxy 5-Hydroxy Derivative (Fluorescent Probes) Diazonium->Hydroxy Hydrolysis (H2O/H+) Info C2 is blocked by dimethyl groups. Reactivity is forced to the aromatic ring (Pos 5).

Figure 1: Synthetic workflow for the regioselective functionalization of the 2,2-dimethyl-1,3-indandione aromatic ring.

References

  • Regioselectivity in Indandione Nitration

    • Title: Indane-1,3-Dione: From Synthetic Strategies to Applications.[3][4][5]

    • Source:Molecules (via PMC/PubMed Central).
    • Context: Discusses general reactivity and nitr
    • URL:[Link]

  • Synthesis of 2,2-Disubstituted Indandiones

    • Title: Preparation and Reactions of 2,2-Dimethyl-1,3-dioxan-5-one... (Analogous chemistry context for blocked beta-diketones).
    • Source: ResearchG
    • URL:[Link]

  • General Reactivity of Indandione Derivatives

    • Title: 1,3-Indandione (Chemical Properties and Bromination).[2][3][4][6]

    • Source: Wikipedia (General Reference for physical properties and C2 reactivity contrast).
    • URL:[Link][3][5][6][7]

  • Structural Data & Identifiers

    • Title: this compound Compound Summary.
    • Source: PubChem.[8][6][7]

    • URL:[Link]

Sources

Application Note: Precision Synthesis of Spiro-Scaffolds from 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of spiro-fused molecular architectures using 2,2-Dimethyl-1H-indene-1,3(2H)-dione (referred to herein as 2,2-DMI ) as the primary electrophilic scaffold.

The "Gem-Dimethyl" Advantage

In standard indane-1,3-dione chemistry, the C2 position is the primary nucleophilic center due to high acidity (pKa ~ 13). However, in 2,2-DMI , the C2 position is fully substituted. This structural blockade forces reactivity exclusively to the C1 and C3 carbonyl carbons.[1]

Key Chemical Advantages:

  • Elimination of Enolization: The gem-dimethyl group prevents tautomerization, ensuring the carbonyls remain distinct electrophiles.

  • Thorpe-Ingold Effect: The steric bulk at C2 compresses the internal bond angle, pre-organizing the molecule for cyclization and accelerating spiro-ring formation.

  • Regiocontrol: Nucleophilic attack is directed solely to the carbonyl, enabling high-yield 1,2-addition reactions without competing C-alkylation.

This guide presents three validated protocols for converting 2,2-DMI into high-value spiro-compounds: Spiro-Epoxidation , Spiro-Aminal Formation , and Spiro-Lactonization .

Critical Reactivity Map

The following decision tree illustrates the synthetic pathways covered in this guide.

ReactivityMap Start 2,2-Dimethyl-1,3-indandione (Substrate) Path1 Sulfur Ylide (Corey-Chaykovsky) Start->Path1 Path2 1,2-Diamines (Condensation) Start->Path2 Path3 Reformatsky Reagent (Zn / Br-Ester) Start->Path3 Prod1 Spiro-Oxirane (Versatile Intermediate) Path1->Prod1 Epoxidation Prod2 Spiro-Imidazolidine (Stable Pharmacophore) Path2->Prod2 -2 H2O Prod3 Spiro-gamma-Lactone (Ring Expansion) Path3->Prod3 Add'n/Cyclization

Figure 1: Strategic divergence from the 2,2-DMI scaffold. High-contrast nodes indicate distinct reaction environments.

Protocol A: Spiro-Epoxidation (Corey-Chaykovsky)[1][2]

This protocol utilizes a sulfur ylide to attack the C1 carbonyl.[1][2] The resulting spiro-oxirane is a critical intermediate, as the epoxide ring can be further opened by amines or azides to generate complex amino-alcohol derivatives.

Mechanism of Action

The reaction proceeds via the addition of dimethylsulfoxonium methylide to the ketone.[1] The gem-dimethyl group at C2 prevents proton transfer, ensuring the ylide acts strictly as a nucleophile. The intermediate betaine collapses to expel DMSO and form the spiro-epoxide.[1]

Experimental Procedure

Reagents:

  • This compound (1.0 equiv)

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)

  • DMSO (Anhydrous) / THF (1:1 mixture)

Step-by-Step Protocol:

  • Ylide Generation:

    • Flame-dry a 2-neck round bottom flask under Argon.

    • Add TMSOI (1.2 equiv) and NaH (1.5 equiv) to the flask.

    • Add anhydrous DMSO dropwise via syringe.[1] Caution: Hydrogen gas evolution.[1]

    • Stir at room temperature for 45 minutes until the solution becomes clear/milky, indicating ylide formation.

  • Substrate Addition:

    • Dissolve 2,2-DMI (1.0 equiv) in anhydrous THF.

    • Cool the ylide solution to 0°C.[1]

    • Add the 2,2-DMI solution dropwise over 15 minutes. The solution will likely darken.

  • Reaction & Workup:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours.

    • Monitoring: Check TLC (20% EtOAc/Hexane). The starting material (bright yellow/orange) should disappear.[1]

    • Quench: Pour the reaction mixture into ice-cold brine.

    • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with water to remove DMSO.[1]

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Data:

ParameterObservation/Value
Appearance Pale yellow or off-white solid
IR Spectrum Disappearance of one C=O stretch; Appearance of C-O-C (epoxide) ~1250 cm⁻¹
¹H NMR Upfield shift of methylene protons (epoxide ring) to ~3.0-3.5 ppm

Protocol B: Spiro-Imidazolidine Synthesis[1]

Reaction with 1,2-diamines creates a rigid spiro-aminal framework. This reaction is thermodynamically driven by the formation of the 5-membered heterocyclic ring.[1]

Experimental Procedure

Reagents:

  • This compound (1.0 equiv)

  • 1,2-Phenylenediamine (1.1 equiv)

  • p-Toluenesulfonic acid (p-TSA) (5 mol% catalyst)[1]

  • Toluene (Solvent)

Step-by-Step Protocol:

  • Setup:

    • Equip a round bottom flask with a Dean-Stark trap and reflux condenser.[1]

    • Add 2,2-DMI, 1,2-phenylenediamine, and p-TSA into toluene.

  • Dehydration:

    • Reflux the mixture vigorously. The reaction is complete when the theoretical amount of water has been collected in the Dean-Stark trap (typically 4–6 hours).[1]

    • Note: The gem-dimethyl group prevents aromatization of the indene ring, locking the product as the spiro-compound.[1]

  • Isolation:

    • Cool to RT. The product often precipitates directly from toluene.[1]

    • Filter the solid and wash with cold hexanes.[1]

    • Recrystallize from Ethanol/Water if necessary.[1]

Protocol C: Spiro-Lactonization (Reformatsky Route)[1]

This advanced protocol synthesizes a spiro-gamma-lactone.[1] It involves the zinc-mediated addition of an alpha-bromo ester followed by in-situ cyclization.[1]

Mechanistic Pathway Visualization[1]

Reformatsky Zn Zn + Br-CH2-COOEt Inter Zinc Enolate Intermediate Zn->Inter Activation Substrate 2,2-DMI Substrate->Inter Addition Adduct Beta-Hydroxy Ester Inter->Adduct Hydrolysis Product Spiro-gamma-Lactone Adduct->Product Acid Cat. Cyclization (-EtOH)

Figure 2: Stepwise construction of the spiro-lactone ring.

Step-by-Step Protocol:

  • Activation:

    • Activate Zinc dust (1.5 equiv) by washing with dilute HCl, then water, acetone, and ether, followed by drying under vacuum.

    • Suspend Zn in anhydrous Benzene or THF/Ether (1:1).

  • Addition:

    • Add a small portion of Ethyl Bromoacetate and a crystal of iodine to initiate the reaction.[1]

    • Once initiated (exothermic), add a mixture of 2,2-DMI (1.0 equiv) and remaining Ethyl Bromoacetate (1.2 equiv) dropwise.

    • Reflux for 2 hours.[1]

  • Cyclization (Lactonization):

    • Cool and hydrolyze with cold 10% H₂SO₄.[1]

    • Separate the organic layer.[1]

    • Crucial Step: To force lactonization, the resulting hydroxy-ester often requires heating with a catalytic amount of acid (p-TSA) in refluxing benzene/toluene to drive off ethanol.

Analytical Validation Standards

To ensure scientific integrity, synthesized compounds must be validated against the following criteria.

TechniqueDiagnostic SignalInterpretation
¹H NMR Methyl SingletsThe gem-dimethyl group usually appears as two distinct singlets if the spiro-ring induces asymmetry, or one singlet if symmetry is preserved.[1]
¹³C NMR Quaternary CarbonsLook for the characteristic C2 signal (~50-60 ppm) and the new spiro-carbon signal (~80-100 ppm depending on heteroatoms).[1]
MS (ESI) [M+H]⁺Molecular ion confirmation is essential to rule out simple reduction or ring-opening byproducts.[1]
X-Ray Crystal StructureDefinitive proof of spiro-connectivity (highly recommended for novel spiro-scaffolds).[1]

References

  • Corey-Chaykovsky Epoxidation (General Methodology)

    • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1][3] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1][4][5][6]

  • Indandione Reactivity & Spiro-Cyclization

    • Mishra, G., et al. (2024).[5] Synthesis of Spirocyclic-1,3-Indandione Containing-Cyclopentenones and -Benzotropones.[1][7][8] Chemistry - An Asian Journal.[1][7][8]

  • Synthesis of Spiro-Heterocycles from 1,3-Diones

    • Durugappa, B., et al. (2025).[4] Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies. Tetrahedron.

  • Nucleophilic Addition to Indandiones

    • Organic Chemistry Portal.[1][6] Indanone Synthesis and Reactivity. (General reactivity patterns for indanone/indandione derivatives).

Sources

Application Note: 2,2-Dimethyl-1H-indene-1,3(2H)-dione in Advanced Materials Synthesis

[1][2]

Executive Summary & Scientific Rationale

This compound (hereafter 2,2-DMI ) serves as a critical "sterically locked" electrophile in organic materials synthesis.[1][2] Unlike its parent compound (1,3-indandione), 2,2-DMI lacks acidic protons at the C2 position.[1][2] This structural modification results in three pivotal properties for materials engineering:

  • Prevention of Enolization: It forces nucleophilic attacks to occur directly at the carbonyl carbon, eliminating competing Knoevenagel condensations or tautomerization pathways.[1][2]

  • Steric Bulk: The gem-dimethyl group introduces a permanent steric barrier, essential for synthesizing overcrowded alkenes used in Feringa-type molecular motors and switches.[1][2]

  • Radical Stability: Upon photo-excitation, the rigid dione framework facilitates Norrish Type I cleavage, serving as a clean source of diradicals for polymer crosslinking studies without hydrogen abstraction artifacts.[1][2]

This guide provides validated protocols for synthesizing 2,2-DMI and utilizing it to construct functional material scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecificationRelevance to Protocol
IUPAC Name This compoundUnambiguous identification
CAS Number 14733-73-4Procurement verification
Molecular Weight 174.20 g/mol Stoichiometry calculations
Appearance White to pale yellow crystalline solidPurity indicator (darkening indicates decomposition)
Solubility Soluble in DCM, CHCl₃, Benzene; Insoluble in WaterSolvent selection for reactions
Reactivity Non-enolizable; High electrophilicity at C=O[1][2][3][4]Ideal for Wittig/Grignard additions

Protocol A: Synthesis of this compound[1][2]

Objective: To synthesize high-purity 2,2-DMI from 1,3-indandione via exhaustive methylation, preventing mono-methylated impurities.

Reagents & Equipment
  • Precursor: 1,3-Indandione (98%+)[1][2]

  • Alkylating Agent: Iodomethane (MeI) (Excess)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) (Anhydrous)[1][2]

  • Solvent: Acetone (HPLC Grade) or DMF (for faster rates)

  • Equipment: 250 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Rotary Evaporator.

Step-by-Step Methodology
  • Setup: In a 250 mL round bottom flask, dissolve 1,3-indandione (10.0 mmol, 1.46 g) in Acetone (50 mL) .

  • Deprotonation: Add K₂CO₃ (25.0 mmol, 3.45 g) . The solution will turn deep red/purple due to the formation of the indandione enolate anion.[1][2] Stir at room temperature for 15 minutes.

  • Alkylation: Add Iodomethane (30.0 mmol, 1.87 mL) dropwise.

    • Expert Note: A large excess of MeI and Base is required to drive the reaction to the gem-dimethyl state and prevent stopping at the mono-methyl stage.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours.

    • Monitoring: The deep red color of the enolate should fade to yellow/orange as the C2 position becomes fully substituted (blocking enolization).[1][2]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter off the inorganic salts (K₂CO₃/KI).[1][2]

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Redissolve residue in Dichloromethane (DCM) and wash with water (2x) and Brine (1x).[1][2]

  • Purification: Recrystallize from Ethanol or Hexane/Ethyl Acetate.

    • Yield Target: >85%.[1][2][3][5][6]

    • Validation: ¹H NMR (CDCl₃) should show a singlet at ~1.3–1.5 ppm (6H, methyls) and aromatic multiplets (4H).[1][2] Absence of signal at ~3.0 ppm (C2-H) confirms full methylation.[1][2]

Protocol B: Synthesis of Molecular Motor Scaffolds (Wittig Olefination)

Objective: Use 2,2-DMI to synthesize sterically overcrowded alkenes . The gem-dimethyl groups provide the necessary steric clash to create bistable molecular switches.[1][2]

Mechanism & Logic

Since 2,2-DMI cannot enolize, it is an ideal candidate for Wittig or Horner-Wadsworth-Emmons (HWE) reactions.[1][2] Enolizable ketones often quench ylides via proton transfer; 2,2-DMI forces the ylide to attack the carbonyl.[1][2]

Experimental Workflow
  • Ylide Preparation:

    • Suspend (Fluoren-9-yl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF under Argon.

    • Add n-Butyllithium (1.1 eq) at -78°C. Stir for 30 mins to generate the deep red ylide.

  • Coupling:

    • Dissolve 2,2-DMI (1.0 eq) in anhydrous THF.

    • Transfer the 2,2-DMI solution via cannula into the ylide solution at -78°C.[1][2]

  • Reaction:

    • Allow the mixture to warm to room temperature slowly overnight.

    • Observation: The color shift indicates consumption of the ylide.[1][2]

  • Quench & Isolation:

    • Quench with saturated NH₄Cl.[1][2] Extract with DCM.[1][2]

    • Purify via Column Chromatography (Silica gel, Hexane/DCM gradient).[1][2]

  • Outcome: The product is an exocyclic alkene (e.g., 2,2-dimethyl-1-(9H-fluoren-9-ylidene)-1H-inden-3(2H)-one).[1][2]

    • Application: This scaffold can be functionalized further to create light-driven rotary motors.[1][2]

Protocol C: Photochemical Radical Generation (Norrish Type I)

Objective: Utilize 2,2-DMI as a photo-cleavable unit in polymer backbones or as a radical initiator.[1][2]

Scientific Principle

Upon UV irradiation (typically 300–365 nm), the n-π* transition of the carbonyl leads to an excited triplet state.[1][2] The rigid ring structure promotes Norrish Type I α-cleavage , generating a diradical.[1][2] The gem-dimethyl groups stabilize the resulting radical on the alkyl chain, increasing the lifetime for subsequent reactions (e.g., polymerization initiation or degradation).[1][2]

Irradiation Protocol
  • Sample Prep: Dissolve 2,2-DMI (or polymer containing the moiety) in degassed Benzene or Acetonitrile.[1][2]

  • Light Source: Mercury Arc Lamp (medium pressure) or 365 nm LED array.

  • Exposure: Irradiate in a quartz cuvette/vessel.

  • Trapping (Optional): To verify radical formation, add a radical trap like TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) prior to irradiation.[1][2]

  • Analysis: Monitor the disappearance of the carbonyl band (~1710 cm⁻¹) via FTIR or the change in UV-Vis absorbance.

Visualization: Synthesis & Reactivity Pathways[1][2][4][5][7]

The following diagram illustrates the synthesis of 2,2-DMI and its divergent applications in creating molecular switches versus radical generation.

Gcluster_legendPathway LegendIndandione1,3-Indandione(Precursor)MethylationExhaustive Methylation(MeI / K2CO3)Indandione->MethylationDMIThis compound(2,2-DMI)Methylation->DMIWittigWittig Reaction(Non-enolizable Electrophile)DMI->WittigUVUV Irradiation(300-365 nm)DMI->UVSwitchOvercrowded Alkene(Molecular Motor Scaffold)Wittig->SwitchNorrishNorrish Type ICleavageUV->NorrishRadicalStable Diradical(Polymerization/Crosslinking)Norrish->RadicalkeyRed: Reaction Step | Yellow: Activation | Green: Final Material

Caption: Synthetic workflow transforming 1,3-Indandione into 2,2-DMI, followed by divergent pathways for molecular motor synthesis (top) and photochemical radical generation (bottom).

References

  • Synthesis & Reactivity: The Wittig Reaction with 2,2-dimethyl-1,3-indandione.[1][2][4][7] Commun.[1][2][5][4] Fac. Sci. Univ. Ankara, 1999.[1][2][4] (Demonstrates the utility of 2,2-DMI as a non-enolizable ketone in olefination).

  • Structural Properties: Christensen, A. T., & Thom, E. (1971).[1][2][8] The Crystal Structure of 2-Dimethylsulfuranylidene-1,3-indanedione. Acta Crystallographica Section B. Link (Provides structural data relevant to the steric environment of the indandione core).[1][2]

  • General Indandione Chemistry: Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia, 2022.[1][2][4][7] Link (Comprehensive review of the parent scaffold and derivatives).[1][2]

  • Mechanistic Insight: Kuck, D. (1994).[1][2] Benzoanellated centropolyquinanes.[1][2] 11. Synthesis of tribenzotriquinacene... Chem. Ber.[1][2] (Discusses 2,2-DMI as a steric model that resists specific cyclizations, validating its use as a "blocking" control).

Application Note: Rational Design & Synthesis of Fluorescent Probes using 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the synthesis and application of fluorescent probes derived from 2,2-Dimethyl-1H-indene-1,3(2H)-dione .

Part 1: Strategic Overview & Scientific Rationale

The Indandione Scaffold in Fluorescence

The 1,3-indandione moiety is a privileged electron-deficient scaffold used extensively in the design of Donor-Acceptor (D-A) fluorophores. While the unsubstituted 1,3-indandione is famous for forming "active methylene" condensation products (e.g., Bindone, Merocyanines), the This compound (hereafter 2,2-DMID ) represents a specialized "blocked" subclass.

Why use 2,2-DMID?

  • Prevention of Enolization: The gem-dimethyl group at the C2 position prevents keto-enol tautomerism and blocks standard Knoevenagel condensations at C2. This forces chemical modification to occur exclusively at the C1/C3 carbonyl groups or the aromatic ring .

  • Solubility & Stacking: The bulky dimethyl group disrupts π-π stacking interactions, often enhancing solubility and quantum yield (

    
    ) by reducing Aggregation-Caused Quenching (ACQ).
    
  • Redox Stability: 2,2-DMID derivatives serve as robust electron acceptors in Intramolecular Charge Transfer (ICT) probes, often used for viscosity sensing or photo-induced electron transfer (PeT) mechanisms.

Reaction Pathways for Probe Construction

Unlike its unsubstituted parent, 2,2-DMID is synthesized into probes via Carbonyl Condensation (forming imines/hydrazones) or Nucleophilic Addition (Grignard/Lithium reagents) followed by dehydration.

Target Probe Classes:

  • Class A: Fluorescent Molecular Rotors (Viscosity Probes): Created by condensing electron-rich amines with the carbonyls.

  • Class B: Chemodosimeters: Hydrazone-linked dyes that hydrolyze or cyclize in the presence of specific analytes (e.g., Cu²⁺, pH changes).

Part 2: Experimental Protocols

Protocol A: Synthesis of D-A Styryl-Like Probes via Wittig-Horner Reaction

This protocol synthesizes a rigidified D-A probe where the 2,2-DMID acts as the acceptor.

Materials Required
  • Precursor: this compound (CAS: 1961-96-2)

  • Reagent: (4-(Dimethylamino)benzyl)triphenylphosphonium bromide (or similar donor-phosphonium salt)

  • Base: Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

  • Solvent: Anhydrous THF or DCM

  • Atmosphere: Dry Nitrogen/Argon

Step-by-Step Methodology
  • Phosphonium Salt Activation:

    • In a flame-dried Schlenk flask, dissolve (4-(dimethylamino)benzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 mL/mmol).

    • Cool to 0°C. Add t-BuOK (1.5 eq) portion-wise.

    • Observation: The solution should turn deep orange/red, indicating ylide formation. Stir for 30 mins at 0°C.

  • Addition of 2,2-DMID:

    • Dissolve this compound (1.0 eq) in minimal anhydrous THF.

    • Add this solution dropwise to the ylide mixture at 0°C.

    • Mechanistic Note: The ylide attacks the C1 carbonyl. The C2-dimethyl steric bulk may slow kinetics; allow to warm to RT and reflux if necessary (6–12 hours).

  • Work-up & Purification:

    • Quench with saturated NH₄Cl solution.

    • Extract with DCM (3x). Dry organic layer over Na₂SO₄.

    • Purification: Silica gel column chromatography.

    • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

    • Target: The product is typically a highly colored (yellow/orange) solid.

  • Validation:

    • ¹H NMR: Confirm the disappearance of one carbonyl peak (C1) and the appearance of vinylic protons.

    • Fluorescence: Check emission in solvents of varying polarity (Solvatochromism test).

Protocol B: Synthesis of "Turn-On" Hydrazone Probes

This protocol utilizes the carbonyl reactivity to create a Schiff-base type probe, often used for metal ion sensing.

Materials Required
  • Acceptor: this compound

  • Donor/Sensor: 7-Hydrazinyl-4-methylcoumarin (or Dansyl hydrazine)

  • Catalyst: Glacial Acetic Acid (AcOH) or p-TsOH (catalytic)

  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology
  • Condensation:

    • Dissolve 2,2-DMID (1.0 mmol) and the Hydrazine derivative (1.0 mmol) in EtOH (15 mL).

    • Add 2–3 drops of Glacial AcOH.

    • Reflux at 80°C for 4–8 hours.

    • Monitoring: TLC (SiO₂, 20% EtOAc/Hexane). Look for a new fluorescent spot.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates as a crystalline solid.

    • Filter and wash with cold EtOH. Recrystallize from EtOH/DMF if necessary.

  • Sensing Assay (Example):

    • Prepare a 10 µM stock solution of the probe in DMSO/PBS buffer.

    • Titrate with metal ions (Cu²⁺, Zn²⁺).

    • Mechanism:[1][2][3][4] The C=N bond often isomerizes or hydrolyzes, or the metal coordinates to the dione oxygen and the imine nitrogen, causing fluorescence quenching or enhancement (CHEQ/CHEF effects).

Part 3: Data Interpretation & Visualization

Spectral Characteristics

The 2,2-dimethyl group imposes steric constraints that often result in hypsochromic shifts (blue shifts) compared to planar analogs, but with higher quantum yields due to reduced stacking.

PropertyUnsubstituted Indandione Probe2,2-Dimethyl-Indandione Probe
Reactivity Site C2 (Active Methylene) & C1/C3C1/C3 (Carbonyl only)
Solubility Low (prone to stacking)High (Steric disruption)
Stokes Shift Moderate (30–50 nm)Large (50–90 nm) due to twisted ICT state
Stability Prone to enolization/oxidationHigh chemical stability
Synthesis Pathway Diagram

The following diagram illustrates the divergent synthesis pathways for 2,2-DMID compared to standard indandione.

IndandioneSynthesis cluster_legend Mechanism Key Start 2,2-Dimethyl-1,3-indandione (Blocked C2) Inter1 Schiff Base / Hydrazone Formation Start->Inter1 + Reagent1 (Cat. AcOH, EtOH) Inter2 Olefin Formation Start->Inter2 + Reagent2 (t-BuOK, THF) Reagent1 Aromatic Hydrazine (H2N-NH-Ar) Reagent2 Wittig Reagent (Ph3P=CH-Ar-NMe2) Prod1 Fluorescent Sensor (Metal Ion / pH Probe) Inter1->Prod1 C=N Isomerization (ICT Mechanism) Prod2 Molecular Rotor (Viscosity Probe) Inter2->Prod2 Rigid D-A System (TICT Mechanism) key1 ICT: Intramolecular Charge Transfer key2 TICT: Twisted ICT (Viscosity Sensitive)

Caption: Divergent synthetic routes from the C2-blocked 2,2-dimethyl-1,3-indandione scaffold yielding distinct probe classes.

Part 4: Critical Troubleshooting & Optimization

  • Low Reactivity at C1/C3:

    • Cause: The gem-dimethyl group at C2 provides steric hindrance, making the carbonyls less accessible than in the unsubstituted analog.

    • Solution: Use Lewis Acid catalysts (e.g., TiCl₄ or BF₃·OEt₂) for Schiff base formation if AcOH is insufficient. For Wittig reactions, ensure the ylide is generated fully before adding the ketone and consider refluxing in Toluene.

  • Hydrolysis of Probes:

    • Issue: Hydrazone/Imine linkages can hydrolyze in acidic aqueous buffers.

    • Fix: Reduce the C=N bond to a C-N bond using NaBH₃CN if a permanent tag is required (though this breaks the conjugation, often shifting fluorescence to UV; usually, the hydrazone is kept for "turn-on" sensing).

  • Purification Issues:

    • 2,2-DMID derivatives are often lipophilic. If they streak on Silica, add 1% Triethylamine (TEA) to the eluent to prevent tailing of basic nitrogen-containing probes.

References

  • Teixeira, F. et al. (2022). "Indane-1,3-Dione: From Synthetic Strategies to Applications." Molecules, 27(11), 3569.

  • Khidre, R. E. et al. (2019).[2] "Synthetic Applications of 2-diazo-1,3-indanedione." Indian Journal of Heterocyclic Chemistry, 29(02), 167-179.[2]

  • Gao, Y. et al. (2020). "Design, synthesis and application in biological imaging of a novel red fluorescent dye based on a rhodanine derivative." RSC Advances, 10, 44815-44822.

  • BenchChem. (2025). "Application of 2-Benzylidene-1H-indene-1,3(2H)-dione Derivatives as Fluorescent Probes for Amyloid Fibril Detection."

  • Ren, T. et al. (2018). "Reaction Mechanisms of 1,2-Indanediones with Amino Acids." Journal of Forensic Sciences. (Contextualizing the reactivity of indanedione carbonyls).

Sources

Troubleshooting & Optimization

optimizing yield of 2,2-Dimethyl-1H-indene-1,3(2H)-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the synthesis and optimization of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (CAS: 17190-77-1), a critical intermediate in the development of bioactive heterocycles and functional materials.

The following content is structured as a Tier 3 Technical Support Document , designed for researchers encountering yield plateaus or purity issues. It prioritizes the dialkylation of 1,3-indandione , the most robust laboratory-scale route, while addressing the common pitfalls of self-condensation and incomplete alkylation.

Part 1: The Synthetic Strategy & Logic

Q: What is the most reliable route for synthesizing 2,2-dimethyl-1,3-indandione with high purity?

A: While direct condensation methods (e.g., Phthalic Anhydride + Isobutyric Anhydride) exist, they often suffer from rearrangement issues or low yields of the specific 2,2-dimethyl derivative. The Direct Methylation of 1,3-Indandione is the industry standard for high-purity applications.

The Pathway:

  • Deprotonation: 1,3-Indandione (pKa ~13) is deprotonated at the C2 position.

  • First Alkylation: Rapid

    
     attack on Methyl Iodide (MeI) forms 2-methyl-1,3-indandione.
    
  • Second Deprotonation: The remaining C2 proton is removed.

  • Second Alkylation: A second

    
     attack forms the quaternary 2,2-dimethyl product.
    

Critical Challenge: The starting material (1,3-indandione) is prone to self-aldol condensation (forming "Bindone") under basic conditions if the alkylating agent is not immediately available or if the temperature is too high.

Part 2: Experimental Workflow & Visualization

Optimized Protocol: Phase-Transfer Catalysis (PTC) Method

This protocol minimizes self-condensation by maintaining a low concentration of the active enolate in the organic phase.

Reagents:

  • Substrate: 1,3-Indandione (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (3.0 - 4.0 eq) [Excess is vital to drive the second alkylation]

  • Base: Potassium Carbonate (

    
    ) (3.0 - 4.0 eq) or 50% NaOH (aq)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Solvent: Dichloromethane (DCM) / Water (Biphasic) or Acetone (Solid-Liquid)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 1,3-indandione, TBAB, and DCM.

  • Reagent Addition: Add Methyl Iodide (MeI) before the base to ensure the enolate reacts immediately upon formation.

  • Initiation: Add the base (e.g., 50% NaOH or solid

    
    ) dropwise/portion-wise at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir vigorously (1000 rpm) for 4–12 hours.

    • Note: The biphasic system requires high shear mixing for effective phase transfer.

  • Quench: Acidify with dilute HCl to pH 2–3. This destroys unreacted enolates and solubilizes inorganic salts.

  • Isolation: Separate organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or dilute Acetic Acid.

Visualizing the Reaction Pathway

ReactionPathway SM 1,3-Indandione (C9H6O2) Enolate1 Enolate Anion (Reactive Species) SM->Enolate1 Base (K2CO3/NaOH) Mono 2-Methyl-1,3-indandione (Intermediate) Enolate1->Mono MeI (SN2) SideProduct Bindone (Self-Condensation Impurity) Enolate1->SideProduct Reaction with SM (Low MeI conc.) Enolate2 2-Methyl Enolate Mono->Enolate2 Base Product 2,2-Dimethyl-1,3-indandione (Target) Enolate2->Product MeI (SN2)

Figure 1: Step-wise methylation pathway. The red dashed line represents the critical side reaction (Bindone formation) that occurs if Methyl Iodide is insufficient or mixing is poor.

Part 3: Troubleshooting & Optimization (Q&A)

Q: My reaction mixture turned deep purple/red. Is this normal? A: Yes and No.

  • The Cause: The deep color is characteristic of the indandione enolate anion . It is expected upon adding the base.

  • The Problem: If the color persists after the reaction time or after quenching, it indicates incomplete alkylation or Bindone formation .

  • Corrective Action:

    • Ensure excess MeI (at least 3.0 eq) was used.

    • Check mixing efficiency. In biphasic PTC systems, poor mixing leaves the enolate in the aqueous phase without access to MeI.

    • Acid Wash: A final wash with dilute HCl is mandatory. The product (2,2-dimethyl) is neutral and colorless/pale yellow. The red color comes from the anionic species, which will revert to the starting material (or decomposition products) upon acidification and can be washed away.

Q: I am isolating a mixture of mono-methyl and di-methyl products. How do I drive it to completion? A: This is a kinetic issue. The second alkylation is sterically more difficult than the first.

  • Solution 1 (Base Strength): Switch from

    
    /Acetone to NaH/DMF  or NaOH/TBAB . The second deprotonation requires a sufficiently strong base environment.
    
  • Solution 2 (Temperature): If using Acetone/

    
    , reflux is often required to drive the second step. Room temperature might stop at the mono-methyl stage.
    
  • Solution 3 (Sequential Addition): Do not add all the base at once. Add 1.1 eq, wait for mono-methylation (monitor by TLC), then add the remaining base and excess MeI.

Q: My yield is low (<50%). Where is the mass loss? A: Mass loss typically occurs in three areas:

  • O-Alkylation: A competing reaction where MeI attacks the oxygen instead of the carbon. This is favored in highly polar, aprotic solvents (like DMSO) with "hard" leaving groups. Fix: Use Acetone or DCM.

  • Ring Opening: Strong hydroxide bases at high temperatures can attack the carbonyl, opening the five-membered ring to form phthalic acid derivatives. Fix: Control temperature (<40°C) and avoid huge excesses of strong NaOH.

  • Water Solubility: 1,3-indandione is somewhat water-soluble. If the reaction didn't start, the SM might be lost in the aqueous wash.

Part 4: Data & Specifications

Quantitative Optimization Table
VariableStandard ConditionOptimized ConditionImpact on Yield
Solvent EthanolAcetone or DCM/Water High. Ethanol can interfere via proton exchange; Aprotic solvents favor C-alkylation.
Base NaOEtK2CO3 or NaOH + PTC Medium. Strong alkoxides promote self-condensation (Bindone). Carbonates are milder.
Stoichiometry 1:2:2 (SM:MeI:Base)1:3.5:3.5 Critical. Excess reagents ensure complete conversion to the di-methyl species.
Temperature Reflux0°C

RT
High. Lower temperatures suppress ring-opening and polymerization side reactions.
Troubleshooting Logic Tree

Troubleshooting Start Problem: Low Yield or Impurity Color Is the crude product Deep Red/Purple? Start->Color Yes_Red Diagnosis: Enolate or Bindone present Color->Yes_Red Yes No_Red No_Red Color->No_Red No (Pale Yellow/White) MeltingPoint Is Melting Point < 100°C? (Target: ~118-121°C) Low_MP Diagnosis: Mono-methyl impurity MeltingPoint->Low_MP Yes (<100°C) High_MP Diagnosis: Good Product. Yield loss likely in workup. MeltingPoint->High_MP No (Correct Range) Action_Red Action: Acidify (pH 2) & Wash. Check MeI excess. Yes_Red->Action_Red No_Red->MeltingPoint Action_Mono Action: Recrystallize (EtOH). Increase reaction time/temp. Low_MP->Action_Mono Action_Yield Action: Check aqueous layer pH. Avoid ring-opening conditions. High_MP->Action_Yield

Figure 2: Diagnostic logic for identifying impurities based on visual cues and physical properties.

References

  • BenchChem. (2025). Synthesis of 2,2-Dimethyl-1,3-dithiane and related 1,3-dicarbonyl protections.[1] Retrieved from

  • Jazan University. (2019). Synthetic Applications of 2-diazo-1,3-indanedione: Review of indandione reactivity. Indian Journal of Heterocyclic Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications.[1][2][3][4] PubMed Central. Retrieved from

  • Google Patents. (2013). CN103121887A - Preparation method of 1,3-indandione compounds.[1][5] Retrieved from

  • Royal Society of Chemistry (RSC). (2009). Phase-transfer catalysis in the alkylation of indanones.[6] Organic & Biomolecular Chemistry.[3][4][7][8][9][10] Retrieved from

Sources

purification methods for 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Case ID: IND-DIM-002 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

Welcome to the technical support center. You are likely working with This compound (often referred to as 2,2-dimethyl-1,3-indandione).[1][2]

The Critical Insight: The most common purification failure stems from treating this compound like a generic organic solid.[1][2] Unlike its precursors (1,3-indandione or 2-methyl-1,3-indandione), the 2,2-dimethyl derivative lacks an enolizable proton at the C2 position .[1][2] It is chemically neutral, whereas its major impurities are acidic.[1][2] This distinct chemical property allows for a high-yield "chemical washing" purification strategy that is far superior to standard recrystallization alone.[1][2]

Module 1: The "Silver Bullet" Protocol (Chemical Extraction)

Issue: My crude product contains unreacted starting material (1,3-indandione) or mono-methylated intermediates.

The Science: The C2 position of 1,3-indandione has a pKa of ~4–6, making it quite acidic due to resonance stabilization of the enolate.[1][2] The mono-methyl derivative retains one acidic proton.[1][2] The 2,2-dimethyl product , having a quaternary C2 carbon, cannot enolize and is neutral .[1][2] We exploit this to extract impurities into the aqueous phase.[1][2]

Protocol:

  • Dissolution: Dissolve your crude solid in a non-polar organic solvent.[1][2] Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are recommended.[1][2] Avoid ethers if possible to prevent emulsion formation.[1][2]

  • The Wash (Critical Step):

    • Wash the organic layer 2x with 10% aqueous NaOH or saturated Na₂CO₃ .[1][2]

    • Observation: The aqueous layer may turn yellow/orange/red.[1][2] This is the enolate of the impurities (starting material).[1][2]

  • The Rinse: Wash the organic layer 1x with water (to remove excess base) and 1x with Brine.[1][2]

  • Drying: Dry over anhydrous MgSO₄, filter, and evaporate.

Result: The remaining solid is your neutral 2,2-dimethyl product.[1][2] The acidic impurities are trapped in the basic aqueous waste.[1][2]

ExtractionLogic Crude Crude Mixture (Product + Impurities) Solvent Dissolve in DCM/EtOAc Crude->Solvent BaseWash Wash with 10% NaOH Solvent->BaseWash SepFunnel Separation Funnel BaseWash->SepFunnel AqLayer Aqueous Layer (Contains Enolates of Starting Material) SepFunnel->AqLayer Acidic Impurities (pKa ~4-6) OrgLayer Organic Layer (Contains Neutral 2,2-Dimethyl Product) SepFunnel->OrgLayer Neutral Product Final Pure Product (After Evaporation) OrgLayer->Final

Figure 1: Chemical logic for separating acidic indandione impurities from the neutral 2,2-dimethyl target.

Module 2: Crystallization (Polishing)

Issue: The product is chemically pure but colored, or I need a specific crystal form.

The Science: While the base wash removes chemically distinct impurities, trace colored byproducts (often oligomers) may remain.[1][2] Recrystallization resets the lattice.[1][2]

Solvent System Recommendations:

Solvent SystemSuitabilityNotes
Ethanol (95%) High The classic solvent for indandiones.[1][2] Good solubility at boil, poor at RT.
Ethanol / Water Medium Use if pure ethanol yield is too low.[1][2] Dissolve in hot EtOH, add hot water until turbid, then cool.
Hexane / EtOAc High Excellent for 2,2-disubstituted derivatives which are more lipophilic.[1][2]
Toluene Low Often requires too much heat; product may decompose or oil out.[1][2]

Step-by-Step:

  • Dissolve the solid (post-extraction) in the minimum amount of boiling Ethanol.[1][2]

  • If colored impurities persist, add Activated Charcoal (1-2% w/w) and boil for 5 mins.

  • Filter hot (using a pre-warmed funnel to prevent premature crystallization).[1][2]

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals, reheat to dissolve and add a seed crystal. Scratch the glass side with a rod.[1][2]

Module 3: Chromatography (High Purity)

Issue: I require >99.5% purity for biological assays.

If the chemical wash and recrystallization are insufficient, silica gel chromatography is the final answer.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate .[1][2]

    • Start: 95:5 (Hexane:EtOAc)[1][2]

    • Ramp to: 80:20 (Hexane:EtOAc)[1][2]

  • TLC Visualization: UV Light (254 nm).[1][2] The extensive conjugation makes this compound UV active.[1][2]

Troubleshooting & FAQs

Q1: My product has a melting point of 129-132°C. Is this correct? A: Warning: No. That is the melting point of the starting material, 1,3-indandione.[1][2] If your MP is this high, your methylation likely failed, or you isolated unreacted starting material.[1][2] The 2,2-dimethyl derivative typically has a distinct (often lower) melting point due to the disruption of intermolecular hydrogen bonding capability at the C2 position.[1][2] Check your NMR: A singlet at ~1.3-1.5 ppm (6H) confirms the dimethyl groups.[1][2]

Q2: The aqueous layer in Module 1 turned deep red. Did I lose my product? A: No, you likely saved it. The deep red color is characteristic of the enolate anion of the unreacted 1,3-indandione or mono-methyl byproduct.[1][2] Your neutral 2,2-dimethyl product does not form a colored enolate and remains in the organic layer.[1][2]

Q3: Can I use acetone for recrystallization? A: Not recommended.[1][2] 1,3-indandione derivatives are often too soluble in acetone, leading to poor recovery rates.[1][2] Stick to Ethanol or Hexane/EtOAc mixtures.[1][2]

Q4: How do I store the purified compound? A: Store in a cool, dry place protected from light. While the 2,2-dimethyl substitution blocks enolization (preventing some oxidative degradation pathways), the dione system can still be sensitive to strong UV light over long periods.[1][2]

Workflow Start Crude Solid Check Check NMR/TLC Start->Check RouteA Contains Acidic Impurities? Check->RouteA ActionA Perform NaOH Wash (Module 1) RouteA->ActionA Yes RouteB Colored/Amorphous? RouteA->RouteB No ActionA->RouteB ActionB Recrystallize (EtOH) (Module 2) RouteB->ActionB Yes Final Pure Crystal RouteB->Final No ActionB->Final

Figure 2: Decision matrix for selecting the appropriate purification workflow.

References

  • Chemical Properties of Indandiones

    • Wikipedia Entry: 1,3-Indandione.[1][2] (Provides pKa context and melting points of the parent scaffold).

    • Source: [1][2]

  • Synthesis and Reactivity Context

    • Encyclopedia.pub: Indane-1,3-Dione: From Synthetic Strategies to Applications.[1][2] (Discusses the reactivity of the C2 position and methylation strategies).

    • Source: [1][2]

  • General Purification of Diones

    • Google Patents: Preparation method of 1,3-indandione compounds (CN103121887A).[1][2] (Describes industrial purification steps including acid/base washes and toluene/ethanol recrystallization for similar derivatives).

    • Source: [1][2]

  • Solubility Data

    • Sigma-Aldrich (Merck):[1][2] Safety Data Sheets and Product Specifications for Indandione derivatives (confirming solubility profiles in EtOH/EtOAc).

    • Source: [1][2]

Sources

common side reactions in 2,2-Dimethyl-1H-indene-1,3(2H)-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2-Dimethyl-1H-indene-1,3(2H)-dione Synthesis

Introduction: The Stability Paradox

This compound (often abbreviated as 2,2-dimethyl-1,3-indandione ) is a critical pharmacophore and intermediate in the synthesis of anticoagulant drugs and functional materials.

While the gem-dimethyl group theoretically stabilizes the dione system against enolization (preventing tautomerism), the synthesis of this molecule is fraught with competing pathways. The central challenge lies in the ambident nature of the indandione enolate , which leads to a battle between thermodynamic control (C-alkylation) and kinetic traps (O-alkylation), as well as the susceptibility of the strained five-membered ring to nucleophilic attack.

This guide addresses the three most common failure modes reported by our users:

  • The "O-Alkylation" Impurity (Enol ether formation).

  • Incomplete Conversion (Mono-methylated intermediates).

  • Ring Cleavage (Hydrolysis during workup).

Reaction Pathway Analysis

The following diagram illustrates the divergent pathways during the methylation of 1,3-indandione. Understanding this branching is critical for troubleshooting.

ReactionPathways Start 1,3-Indandione Enolate Indandione Enolate (Ambident Nucleophile) Start->Enolate Base (NaH/K2CO3) Mono 2-Methyl-1,3-indandione (Intermediate) Enolate->Mono C-Alkylation (Major) O_Alk 3-Methoxy-1H-inden-1-one (O-Alkylated Enol Ether) Enolate->O_Alk O-Alkylation (Minor) Solvent/Leaving Group Dependent Enolate2 2-Methyl Enolate Mono->Enolate2 Base Product 2,2-Dimethyl-1,3-indandione (Target) Enolate2->Product C-Alkylation (MeI) RingOpen 2-Carboxy-isobutyrophenone (Ring Opened) Product->RingOpen OH- / H2O (Excessive Basic Workup)

Figure 1: Mechanistic divergence in the methylation of 1,3-indandione. Green paths indicate the desired route; red paths indicate common failure modes.

Troubleshooting Guide & FAQs

Issue 1: I am seeing a persistent "enol ether" impurity (O-Alkylation).

Symptom: HPLC/GC shows a side product (5–15%) that does not crystallize and complicates purification. Diagnosis: O-Alkylation.[1][2] The indandione enolate is an ambident nucleophile. While C-alkylation is thermodynamically favored, O-alkylation is kinetically accessible, especially in polar aprotic solvents (DMF, DMSO) where the cation is highly solvated, leaving the oxygen "naked" and reactive.

  • Mechanism: Reaction of the enolate oxygen with the methylating agent forms 3-methoxy-1H-inden-1-one.

  • Corrective Action:

    • Switch Solvent: Move from highly polar aprotic solvents (DMF) to solvents that allow tighter ion pairing, such as Acetone or Acetonitrile . This shields the oxygen and favors C-attack.

    • Change Leaving Group: Use Methyl Iodide (MeI) instead of Dimethyl Sulfate (DMS). Iodide is a "softer" leaving group, which, according to HSAB (Hard-Soft Acid-Base) theory, favors reaction with the "softer" Carbon center of the enolate rather than the "hard" Oxygen.

    • Counter-ion Effect: Use Lithium bases (Li2CO3) if possible. The strong Li-O bond can shield the oxygen, directing alkylation to the carbon.

Issue 2: My yield is low due to "Ring Opening" during workup.

Symptom: The crude product contains carboxylic acid derivatives (e.g., 2-carboxy-isobutyrophenone). The solid product dissolves or turns into an oil upon washing with base. Diagnosis: Base-catalyzed Hydrolysis (The "Gem-Dimethyl" Trap). Although the gem-dimethyl group prevents enolization, it does not protect the carbonyl carbons from nucleophilic attack. In fact, the strain of the 5-membered ring makes the carbonyls highly electrophilic.

  • Mechanism: Hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to break the ring.

  • Corrective Action:

    • Quench Carefully: Never quench the reaction with strong base (NaOH/KOH) at high temperatures.

    • Acidic Workup: Quench with dilute HCl or Ammonium Chloride (sat. aq.) . The ring is significantly more stable in acidic media than in basic media.

    • Temperature Control: Perform the quench at 0°C.

Issue 3: I have a mixture of Mono- and Di-methylated products.

Symptom: NMR shows a doublet (methyl) and a quartet (methine) characteristic of the mono-methyl species, alongside the desired singlet (gem-dimethyl). Diagnosis: Incomplete Deprotonation or Stoichiometry Error. The pKa of 1,3-indandione is ~13. The pKa of the mono-methyl intermediate is slightly higher (due to the electron-donating methyl group). If the base is consumed or insufficient, the reaction stalls at the mono-stage.

  • Corrective Action:

    • Excess Reagents: Use 2.5 to 3.0 equivalents of Methyl Iodide and 2.5 equivalents of Base (e.g., K2CO3).

    • One-Pot vs. Stepwise: While a one-pot double methylation is standard, adding the base in two portions (0h and 1h) can ensure the second deprotonation event occurs efficiently after the first methyl group is installed.

Optimized Experimental Protocol

Method: Direct Methylation of 1,3-Indandione (Phase Transfer Conditions) Rationale: Phase transfer catalysis (PTC) often balances the reactivity, favoring C-alkylation while allowing mild conditions that prevent ring opening.

Reagents:

  • 1,3-Indandione (1.0 eq)

  • Methyl Iodide (3.0 eq)

  • Potassium Carbonate (3.0 eq, anhydrous, finely ground)

  • TBAB (Tetrabutylammonium bromide) (0.05 eq)

  • Solvent: Acetonitrile (MeCN) or Acetone

Step-by-Step:

  • Setup: Charge a round-bottom flask with 1,3-indandione, K2CO3, and TBAB in Acetonitrile.

  • Addition: Cool the suspension to 0°C. Add Methyl Iodide dropwise over 30 minutes. Note: Exotherm control is vital to prevent O-alkylation.

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC/HPLC.

    • Checkpoint: If mono-methylated species persists >5%, add 0.5 eq additional K2CO3 and heat to 40°C for 1 hour.

  • Workup (Critical):

    • Filter off the solid salts (K2CO3/KI).

    • Concentrate the filtrate to a minimal volume.

    • Quench: Pour the residue into ice-cold dilute HCl (0.1 M) . Do not use basic water.

  • Purification: The product usually precipitates as a solid. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Quantitative Data: Impurity Profile

Impurity TypeChemical Structure DescriptionTypical Retention Time (Relative)OriginMitigation Strategy
Impurity A 2-Methyl-1,3-indandione0.85Incomplete ReactionIncrease MeI/Base stoichiometry; extend time.
Impurity B 3-Methoxy-1H-inden-1-one1.10O-AlkylationUse MeI (soft electrophile); avoid DMF; keep Temp low.
Impurity C 2-Carboxy-isobutyrophenone0.40 (Broad/Fronting)Ring HydrolysisAvoid strong base during workup; keep pH < 7.
Impurity D Self-Condensation Dimers> 1.50Aldol CondensationAvoid high concentrations of enolate without electrophile present.

References

  • Green Synthesis of Indandione Derivatives: Source: ACS Omega, 2020. Context: Discusses condensation strategies and stability of indandione derivatives under basic conditions. Link:

  • Friedel-Crafts Acylation Mechanisms: Source: Cambridge University Press / ChemGuide. Context: Provides foundational mechanism for the alternative synthesis route via dimethylmalonyl chloride and benzene. Link:

  • C- vs O-Alkylation Selectivity: Source: ChemistryViews / ChemistryOpen, 2012. Context: Explains the HSAB theory and solvent effects on enolate alkylation regioselectivity (C vs O). Link:

  • Hydrolysis of Indandione Derivatives: Source: Journal of Pharmaceutical Sciences, 1979 (PubMed).[3] Context: Detailed kinetics of the ring-opening hydrolysis of substituted barbiturates and indandione analogs in alkaline media. Link:

  • Preparation of 1,3-Indandione Compounds: Source: Google Patents (CN103121887A). Context: Describes the industrial condensation of phthalates with malonates, a route that avoids direct alkylation issues. Link:

Sources

Technical Support Center: Purity Optimization for 2,2-Dimethyl-1H-indene-1,3(2H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 28, 2026

Executive Summary & Chemical Context

High-purity 2,2-Dimethyl-1H-indene-1,3(2H)-dione (and its substituted derivatives) is critical for downstream applications in medicinal chemistry (e.g., anticoagulant precursors) and materials science.

The Central Challenge: Unlike the parent 1,3-indandione, the 2,2-dimethyl derivative lacks acidic protons at the C2 position . This prevents enolization and self-condensation of the final product. However, it makes the synthesis highly susceptible to under-alkylation impurities (mono-methylated species) which are reactive and can form complex oligomers, contaminating your final batch.

This guide provides a self-validating workflow to eliminate these specific impurities.

Impurity Profiling & Origin Analysis

Before attempting purification, you must identify what you are removing. The three most common impurity classes in this synthesis are:

Impurity TypeOriginSolubility BehaviorDetection (TLC/NMR)
Mono-methylated Intermediate (2-methyl-1,3-indandione)Incomplete alkylation or insufficient base stoichiometry.Similar to product but slightly more acidic/polar.NMR: Doublet at ~3.0 ppm (C2-H). TLC: Trails slightly below product.
Ring-Opened Carboxylates (2-carboxy-benzene derivatives)Hydrolysis of the dione ring due to harsh basic conditions or wet solvents.Highly soluble in aqueous base; insoluble in non-polar organics.NMR: Broad -COOH peak. Loss of dione symmetry.
Starting Material Oligomers Self-condensation of unreacted parent 1,3-indandione (bindone-like structures).Low solubility in ethanol; often colored (red/yellow).Visual: Persistent yellow/orange color in a normally white/pale product.
Visualizing the Impurity Pathways

The following diagram illustrates where these impurities originate during the synthesis workflow.

ImpurityMap Start Parent 1,3-Indandione Reaction Methylation (MeI / Base) Start->Reaction Mono Impurity A: Mono-methylated (Reactive Enol) Reaction->Mono 1 eq. MeI Product Target: 2,2-Dimethyl (Stable) Mono->Product +1 eq. MeI Oligomer Impurity C: Self-Condensation Oligomers Mono->Oligomer Base + Heat (Side Rxn) Hydrolysis Impurity B: Ring-Opened Carboxylates Product->Hydrolysis Excess Base + H2O

Figure 1: Reaction pathway showing how stoichiometric control determines impurity profile. Note that the mono-methylated species is the "gateway" to oligomeric impurities.

Purification Protocols

Method A: Selective Recrystallization (Recommended for >90% Crude Purity)

This method exploits the acidity difference between the target (non-acidic) and the impurities (acidic enols).

Reagents:

  • Ethanol (95%) or Methanol

  • Aqueous Sodium Hydroxide (5%)

  • Dilute HCl (1M)

Protocol:

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol.

  • The "Base Wash" Trick: If mono-methylated impurities are suspected (check NMR), add a small amount of 5% NaOH to the hot solution.

    • Why? The mono-methylated impurity has an acidic proton. NaOH converts it to the water-soluble enolate salt, which remains in the mother liquor upon cooling. The 2,2-dimethyl target cannot form an enolate and will crystallize out.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filtration: Filter the crystals.

  • Wash: Wash with cold 50% EtOH/Water.

  • Drying: Vacuum dry at 40°C.

Field Note: If your product turns bright red/purple upon adding NaOH, you have significant unreacted starting material (enolizable indandiones form colored anions).

Method B: Flash Chromatography (For <85% Crude Purity)

If the crude contains significant oligomers (tar), recrystallization will trap impurities. Use chromatography.[2]

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexane : Ethyl Acetate (Gradient 9:1 to 7:3)

FractionComponentRf (approx in 8:2 Hex:EtOAc)
1Non-polar byproducts> 0.8
2 2,2-Dimethyl-1,3-indandione 0.5 - 0.6
3Mono-methylated impurity0.3 - 0.4 (often streaks)
4Polar/Ring-opened acids< 0.1

Analytical Validation (The "Go/No-Go" Check)

Do not proceed to biological testing without passing these checks.

1H NMR Interpretation (CDCl3)
  • The Target (2,2-Dimethyl): Look for a clean singlet at roughly δ 1.2 - 1.5 ppm (integration 6H). The aromatic region (δ 7.8 - 8.0 ppm) should be symmetric.

  • The Failure Mode (Mono-methyl): Look for a doublet at ~1.5 ppm (CH3) coupled to a quartet at ~3.0 ppm (CH). If you see this quartet, re-crystallize using Method A.

Melting Point
  • While derivatives vary, the 2,2-dimethyl substitution usually lowers the melting point compared to the parent indandione (130°C) due to disrupted packing. A sharp range (<2°C) indicates high purity.

Troubleshooting FAQ

Q1: My product has a persistent yellow tint. Is it pure?

  • Diagnosis: Likely trace contamination with "Bindone" or similar condensation oligomers.

  • Fix: These are often non-polar. Dissolve your product in Ethanol and treat with activated charcoal for 15 minutes at 50°C. Filter through Celite. The color should be removed.

Q2: I see a new peak in NMR after leaving the product in CDCl3 overnight.

  • Diagnosis: Acid-catalyzed ring opening. CDCl3 can become acidic over time (forming HCl).

  • Fix: 2,2-dimethyl-1,3-indandiones are sensitive to acid hydrolysis. Filter your CDCl3 through basic alumina before use, or store the solid product under inert gas.

Q3: The yield is low, and I recovered a lot of oil.

  • Diagnosis: You likely used too much base during synthesis, causing ring opening (hydrolysis) to the keto-acid.

  • Fix: Acidify the aqueous waste stream from your extraction. If a precipitate forms, that is your ring-opened product. In future runs, strictly control base equivalents (use 2.1 eq max for dimethylation) and keep the reaction dry.

Decision Matrix for Purification

Use this logic flow to determine the best cleaning strategy for your specific batch.

PurificationLogic Start Crude Product Isolated CheckNMR Check 1H NMR (Focus on Methyl Region) Start->CheckNMR Decision1 Is there a doublet at ~1.5 ppm? CheckNMR->Decision1 Yes Impurity: Mono-methylated Decision1->Yes Yes No Check Color/TLC Decision1->No No (Singlet only) Action1 Recrystallize (Method A) Use NaOH spike Yes->Action1 Decision2 Is solid colored (Yellow/Red)? No->Decision2 Action1->CheckNMR Yes2 Impurity: Oligomers Decision2->Yes2 Yes No2 High Purity (>95%) Decision2->No2 No (White) Action2 Activated Charcoal or Flash Column Yes2->Action2 Final Proceed to Bio-Assay No2->Final Action2->CheckNMR

Figure 2: Logical workflow for selecting the appropriate purification method based on analytical feedback.

References

  • Synthesis and Reactivity

    • G. Vanag, Cyclic β-Diketones, Riga, 1961.
    • Journal of Organic Chemistry, "Synthesis of 2,2-disubstituted 1,3-indandiones."

  • Analytical Characterization

    • Forensic Science International, "1,2-Indandione and its derivatives: Spectroscopic study." (Provides comparative NMR/MS data for the scaffold).

  • Solubility & Properties

    • BenchChem, "2,2-dimethyl-2,3-dihydro-1H-inden-1-one properties."

Sources

Technical Support Center: Troubleshooting Knoevenagel Condensations of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: IND-22-DIMETH-KNOE Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Diagnostic Core

CRITICAL ALERT: If you are attempting to use 2,2-Dimethyl-1H-indene-1,3(2H)-dione (CAS: 10476-38-7) as the nucleophile (the active methylene component) in a Knoevenagel condensation, the reaction will fail .

This substrate possesses a gem-dimethyl substitution at the C2 position. Unlike unsubstituted 1,3-indandione, it lacks the acidic


-protons required to form an enolate. It cannot act as a nucleophile.

If you are attempting to use it as the electrophile (the carbonyl component) to react with an active methylene compound (e.g., malononitrile), be advised that this reaction is historically documented as non-reactive under standard conditions due to severe steric hindrance and electronic deactivation.

Diagnostic Workflow

Please review the following logic flow to identify your specific failure mode.

TroubleshootingFlow Start Start: Define Role of 2,2-Dimethyl-1,3-indandione RoleNuc Role: Nucleophile (Active Methylene) Start->RoleNuc Substrate is Nucleophile RoleElec Role: Electrophile (Carbonyl Source) Start->RoleElec Substrate is Electrophile FailNuc FAILURE: No Alpha Protons Impossible Reaction RoleNuc->FailNuc StandardCond Method: Standard Base (Piperidine/EtOH) RoleElec->StandardCond CheckReagent Did you mean Unsubstituted Indandione? FailNuc->CheckReagent Verify Reagent FailSteric FAILURE: Steric Hindrance (Gem-dimethyl shielding) StandardCond->FailSteric No Product RiskRing Risk: Ring Opening (Retro-Claisen) StandardCond->RiskRing Strong Base Used AdvMethod Advanced Method: Lehnert Modification (TiCl4 / THF) FailSteric->AdvMethod Attempt Lewis Acid

Figure 1: Decision logic for troubleshooting condensation failures involving 2,2-dimethyl-1,3-indandione.

Technical FAQ & Troubleshooting Guide

Issue 1: "I am seeing no product formation, only starting material recovery."

Diagnosis: Steric Inhibition (The "Gem-Dimethyl Effect"). Explanation: While standard 1,3-indandione is highly reactive, the 2,2-dimethyl derivative is sterically congested. The two methyl groups at C2 shield the C1 and C3 carbonyls from nucleophilic attack.

  • Literature Evidence: Uyar et al. reported that the reaction of 2,2-dimethyl-1,3-indandione with malononitrile did not take place under standard conditions (acetic acid/pyridine), whereas the unsubstituted and mono-methyl variants reacted readily [1].

  • Corrective Action: Standard amine catalysis (piperidine/pyridine) is insufficient to overcome this activation energy barrier. You must switch to Lewis Acid catalysis (see Protocol A below), specifically Titanium(IV) chloride (

    
    ), which activates the carbonyl oxygen and coordinates the nucleophile, effectively bypassing some steric constraints.
    
Issue 2: "The reaction mixture turned into a dark resin/tar."

Diagnosis: Base-Mediated Ring Opening (Retro-Claisen). Explanation: 1,3-dicarbonyl systems in strained rings (like the 5-membered indandione) are susceptible to nucleophilic attack at the carbonyl followed by ring cleavage, especially under strong basic conditions or high temperatures.

  • Mechanism: The base attacks the carbonyl, forming a tetrahedral intermediate. Instead of eliminating water (condensation), the bond between C1 and C2 breaks, opening the ring to form a phthalic acid derivative or complex oligomers.

  • Corrective Action: Avoid strong alkoxide bases (NaOMe, NaOEt). Use a buffered system (Piperidine/Acetic Acid) or, preferably, the aprotic Lehnert conditions (Protocol A) which avoid free hydroxide/alkoxide species.

Issue 3: "I cannot find the alpha-protons in my NMR."

Diagnosis: Fundamental Reagent Mismatch. Explanation: If you are looking for the signal typically found around


 3.0-3.5 ppm (the 

of indandione), it does not exist in this molecule.
  • Verification: Check your bottle.

    • Indane-1,3-dione: Reactive Nucleophile. Has

      
      .[1]
      
    • This compound: Inert Nucleophile. Has

      
      .[1]
      
  • Corrective Action: If you require a Knoevenagel nucleophile, you must purchase 1,3-Indandione (CAS: 606-23-5).

Experimental Protocols

Protocol A: The "Lehnert Modification" (High-Priority Attempt)

Use this protocol if you absolutely must condense an active methylene (e.g., malononitrile) onto 2,2-dimethyl-1,3-indandione. This utilizes


 to overcome steric hindrance.

Safety Warning:


 is violently reactive with water and releases HCl gas. Perform in a fume hood under inert atmosphere.

Reagents:

  • Substrate: 2,2-Dimethyl-1,3-indandione (1.0 eq)

  • Nucleophile: Malononitrile (1.1 eq)

  • Lewis Acid:

    
     (2.0 eq)
    
  • Base: Pyridine (4.0 eq)

  • Solvent: Anhydrous THF or

    
    
    

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask and equip with a magnetic stir bar, septum, and nitrogen inlet.

  • Solvation: Dissolve the 2,2-dimethyl-1,3-indandione and malononitrile in anhydrous THF (0.5 M concentration). Cool to 0°C in an ice bath.

  • Activation: Dropwise add

    
     via syringe. Note: A yellow/orange precipitate or suspension typically forms (the Titanium-ketone complex).
    
  • Base Addition: Dropwise add Pyridine over 10 minutes. The solution may darken.

  • Reaction: Allow to warm to room temperature and stir for 6–24 hours.

    • Checkpoint: Monitor via TLC.[2][3] If SM persists after 24h, reflux may be required, but this increases ring-opening risk.

  • Quench: Pour the mixture into ice-cold water/ether.

  • Workup: Extract with diethyl ether (

    
    ). Wash combined organics with 1M HCl (to remove pyridine), saturated 
    
    
    
    , and brine. Dry over
    
    
    .
Protocol B: Standard Knoevenagel (For Unsubstituted Indandione ONLY)

Use this if you realized you bought the wrong chemical and have switched to standard 1,3-indandione.

Reagents:

  • Substrate: 1,3-Indandione (1.0 eq)

  • Electrophile: Aromatic Aldehyde (1.0 eq)

  • Catalyst: Piperidine (3-5 drops)

  • Solvent: Ethanol (EtOH)

Step-by-Step:

  • Dissolve 1,3-indandione and the aldehyde in Ethanol.

  • Add Piperidine.[1][3]

  • Stir at room temperature for 1–3 hours.

  • Isolation: The product usually precipitates as a colored solid (often yellow/red). Filter and wash with cold ethanol.

Quantitative Comparison of Conditions

ParameterStandard KnoevenagelLehnert Modification
Catalyst Piperidine / Amine

/ Pyridine
Active Species Enolate / IminiumTitanium-coordinated Carbonyl
Water Removal Equilibrium driven (often requires Dean-Stark)Irreversible (

bond formation)
Suitability for 2,2-Dimethyl 0% (Fails) [1]Moderate/Low (Best Chance)
Risk of Ring Opening High (in strong base)Low (buffered/Lewis Acid)

References

  • Uyar, T. (1988).[4] The Reactions of Indandiones with Active Methylene Compounds. Communications Faculty of Science University of Ankara Series B, 34, 135-140.[4]

  • Lehnert, W. (1973). Knoevenagel-Kondensationen mit TiCl4/Base - I. Tetrahedron, 29(4), 635-638.

  • Renfrew, A. H. (1999). Indandione Dyes. In: The Chemistry and Application of Dyes. Springer.

Sources

Technical Support Center: Catalyst Selection for 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: IND-22-CAT-SEL Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Catalytic Pathways for 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Executive Summary & Substrate Analysis

Welcome to the technical support hub for This compound (CAS: 15113-26-5). This substrate presents a unique set of challenges and opportunities compared to unsubstituted 1,3-indandione.

Critical Chemical Constraints:

  • Quaternary C2 Position: Unlike standard 1,3-dicarbonyls, the C2 position bears two methyl groups. It cannot enolize. This eliminates dynamic kinetic resolution (DKR) pathways that rely on racemization.

  • Symmetry: The molecule is prochiral (C2v symmetry). The primary catalytic objective is usually desymmetrization —reducing one carbonyl group to generate a chiral center at C1 (or C3), yielding a high-value chiral hydroxy-ketone.

  • Reactivity: The carbonyls are highly electrophilic, making them susceptible to rapid reduction. The challenge is chemoselectivity (stopping at the alcohol, avoiding the diol) and enantioselectivity .

Decision Matrix: Catalyst Selection

Use the following logic flow to determine the optimal catalyst system for your specific synthetic goal.

CatalystSelection Start Target Transformation Goal1 Enantioselective Reduction (Desymmetrization) Start->Goal1 High Value Goal2 Non-Stereoselective Reduction (Racemic) Start->Goal2 Standard Goal3 Ring Opening/Expansion Start->Goal3 Derivatization Cat1 Ru-TsDPEN (Noyori) Transfer Hydrogenation Goal1->Cat1 Chemocatalysis (Scalable) Cat2 Biocatalysis (KREDs) Enzyme Screening Goal1->Cat2 Green Chem (High Selectivity) Cat3 NaBH4 / CeCl3 (Luche Reduction) Goal2->Cat3 Standard Protocol Cat4 Base Catalysis (Alkoxides/Amines) Goal3->Cat4 Nucleophilic Attack

Figure 1: Decision tree for selecting the appropriate catalytic approach based on the desired reaction outcome.

Primary Workflow: Enantioselective Desymmetrization

The most common inquiry regarding this substrate is the synthesis of chiral 3-hydroxy-2,2-dimethyl-1-indanone .

Recommended Catalyst System: Ru-TsDPEN

The "Noyori-type" Ruthenium(II) complex with a monosulfonylated diamine ligand is the gold standard for this transformation.

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) or Isopropanol (IPA).

  • Mechanism: Asymmetric Transfer Hydrogenation (ATH).[1][2][3]

Why this works: The catalyst differentiates between the two enantiotopic carbonyl faces via steric interaction between the ligand's aryl groups and the substrate's gem-dimethyl group.

Standard Operating Procedure (SOP-IND-01)
ParameterSpecificationNotes
Substrate Conc. 0.1 M - 0.5 MHigh concentration may lead to diol formation.
Catalyst Loading 0.5 - 1.0 mol%Efficient turnover; typically complete in 4-12h.
Solvent DMF or CH₂Cl₂Critical: Substrate has poor solubility in pure IPA/Formic acid. Use a co-solvent.
Temperature 25°C - 40°CLower temperature improves ee but slows rate.
Inert Gas Argon/NitrogenOxygen can deactivate the Ru-hydride species.

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask, dissolve This compound (1.0 equiv) in dry DMF (minimum volume for solubility).

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 equiv).

  • H-Donor: Add the H-donor mixture (HCOOH/Et₃N, 5:2 ratio, 2.0 equiv). Note: Gas evolution (CO₂) will occur.

  • Reaction: Stir at 28°C. Monitor via TLC (SiO₂, 20% EtOAc/Hexane) or HPLC.

  • Quench: Once the monohydroxy ketone is maximized (usually <10% starting material, <5% diol), quench with saturated NaHCO₃.

  • Workup: Extract with EtOAc, wash with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate.

Troubleshooting Guide (FAQ)

Q1: I am observing significant over-reduction to the diol (1,3-diol). How do I stop at the hydroxy-ketone?

Diagnosis: The hydroxy-ketone product is still an activated ketone and can compete for the catalyst. Corrective Actions:

  • Kinetic Control: Stop the reaction at 90-95% conversion. Do not aim for 100%.

  • Reduce H-Donor: Limit the Formic Acid/IPA to 1.2 - 1.5 equivalents.

  • Switch Catalyst: Consider using a Biocatalyst (KRED) . Enzymes often exhibit stricter "stop" selectivity due to the steric bulk of the cofactor binding pocket preventing the second reduction.

Q2: The reaction is sluggish; conversion is <20% after 24 hours.

Diagnosis: Likely catalyst poisoning or solubility issues. Corrective Actions:

  • Solubility Check: This substrate is lipophilic. If running in pure aqueous buffer (biocatalysis) or pure formic acid, the substrate may not be accessible. Add THF or DMF as a co-solvent (up to 20% v/v).

  • Gas Removal: If using HCOOH, CO₂ buildup can change the pH or saturate the headspace. Ensure open venting (with a bubbler).

Q3: My enantiomeric excess (ee) is lower than reported (>90%).

Diagnosis: Background (racemic) reduction or temperature effects. Corrective Actions:

  • Temperature: Lower the reaction temperature to 0°C - 10°C.

  • Background Reaction: Ensure no non-chiral reducing agents (e.g., uncomplexed metal salts) are present.

  • Ligand Match: Ensure you are using the (R,R)-TsDPEN (or S,S) ligand, not the racemic ligand.

Mechanistic Insight: Desymmetrization

Understanding the mechanism is crucial for troubleshooting. The Ru-H species attacks one carbonyl face. Because the substrate is symmetric, the first attack determines the chirality.

Desymmetrization Substrate 2,2-Dimethyl-1,3-indandione (Prochiral / Meso) Complex Ru-H Species (Chiral Environment) Substrate->Complex TS Transition State (Face Selective) Complex->TS H-Transfer Product Chiral Hydroxy-Ketone (Major Product) TS->Product Desymmetrization Diol Meso/Chiral Diol (Over-reduction) Product->Diol Unwanted 2nd Reduction

Figure 2: Mechanistic pathway showing the critical desymmetrization step and the risk of over-reduction.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research, 30(2), 97–102. Link

    • Foundational text for the Ru-TsDPEN protocol recommended in Module 3.
  • Bennett, N. B., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters. Link

    • Demonstrates the efficacy of Ru-ATH on 2,2-disubstituted 1,3-dicarbonyl systems analogous to the target substr
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

    • Reference for the pKa and lack of enolization at the C2 position of 2,2-dimethyl-1,3-indandione.
  • Indane-1,3-dione: From Synthetic Strategies to Applications . (2020). Molecules. Link

    • Comprehensive review of indandione reactivity, including solubility and ring-opening constraints.

Disclaimer: The protocols provided here are for research purposes. Always consult the Safety Data Sheet (SDS) for this compound and all catalytic reagents before use.

Sources

effect of temperature on 2,2-Dimethyl-1H-indene-1,3(2H)-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chemical Synthesis Technical Support Center .

Ticket ID: #IND-22-DIMETH-TEMP Subject: Optimization of Thermal Parameters for 2,2-Dimethyl-1H-indene-1,3(2H)-dione Synthesis Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)[1]

Hello. I understand you are optimizing the synthesis of This compound (also known as 2,2-dimethyl-1,3-indandione) and need to isolate the effects of temperature on your yield and purity.

This molecule presents a classic "ambident nucleophile" challenge. The 1,3-dicarbonyl enolate can attack electrophiles at either the Carbon (desired) or Oxygen (undesired) position.[1] Temperature is the primary lever you have to control this selectivity (regioselectivity) and to drive the reaction to completion without degradation.[1]

Below is your technical guide, structured as a troubleshooting workflow.

Part 1: The Critical Role of Temperature

In the synthesis of 2,2-dimethyl-1,3-indandione, temperature dictates two competing outcomes: Kinetic Control (O-alkylation) vs. Thermodynamic Control (C-alkylation) .[1]

The Thermal Landscape
Temperature ZoneDominant EffectOutcome
Low (< 20°C) Kinetic Stagnation Incomplete reaction.[1] High presence of mono-methylated intermediate (2-methyl-1,3-indandione).[1]
Optimal (55°C - 65°C) Thermodynamic Balance Favors C-alkylation (formation of the quaternary carbon).[1] Sufficient energy to overcome the steric hindrance of the second methyl group addition.[1]
High (> 100°C) Entropic Chaos Increases O-alkylation (formation of enol ethers).[1] Promotes polymerization of the dione core (green/yellow discoloration).[1]

Part 2: Standard Protocol & Thermal Checkpoints

Method A: Dialkylation of 1,3-Indandione (The Standard Route) Reagents: 1,3-Indandione, Methyl Iodide (MeI), K₂CO₃, Acetone or DMF.[1]

This route relies on the formation of an enolate intermediate.[1][2]

Step-by-Step Thermal Guide:

  • Enolate Formation (25°C):

    • Action: Dissolve 1,3-indandione in Acetone (or DMF).[1] Add anhydrous K₂CO₃.[1]

    • Checkpoint: Stir at Room Temperature (20-25°C) for 30 mins.

    • Why: Generating the enolate before heating prevents "hot spots" where degradation can occur.[1]

  • Alkylation (The Critical Ramp):

    • Action: Add Methyl Iodide (MeI) dropwise.[1]

    • Checkpoint: Heat to Reflux (approx. 56°C for Acetone) .[1]

    • Duration: 4–12 hours.[1]

    • Technical Insight: The second methylation is sterically hindered.[1][3] Reflux provides the activation energy required to force the second methyl group onto the C2 position.[1] If you run this at RT, you will stop at the mono-methyl stage.[1]

  • Quench & Crystallization (0°C):

    • Action: Evaporate solvent, resuspend in water, and chill to 0-4°C .[1]

    • Why: The product is a solid (MP ~108-112°C depending on polymorph/purity).[1] Rapid cooling forces precipitation while keeping impurities (like O-methylated byproducts) in the mother liquor.[1]

Part 3: Troubleshooting & FAQs

Q1: My product is a sticky yellow gum instead of a white solid. Is this a temperature issue? A: Yes. This usually indicates thermal overshoot .[1]

  • Diagnosis: If you heated above 80°C (e.g., using DMF as solvent without strict control), you likely formed O-alkylated enol ethers or self-condensation polymers.[1]

  • Fix: Switch solvent to Acetone (boiling point 56°C acts as a natural temperature limiter). If you must use DMF, use an oil bath set strictly to 60°C, not a hotplate dial.[1]

Q2: I have low yield and recovered starting material. I was afraid of overheating, so I ran it at room temp. A: The second methylation is the bottleneck.

  • Mechanism: The mono-methylated intermediate is less acidic and more sterically hindered than the starting material.[1]

  • Fix: You must input energy.[1][2] Room temperature is insufficient for the second alkylation.[1] You need to reflux.[1][2]

Q3: Can I use the Phthalic Anhydride + Isobutyric Anhydride route instead? A: Yes, but the thermal rules flip.[1]

  • Protocol: Phthalic anhydride + Isobutyric anhydride + Potassium Acetate.[1]

  • Thermal Requirement: This is a condensation-decarboxylation reaction.[1] It requires High Heat (170°C - 180°C) .[1]

  • Warning: If you run this below 150°C, the intermediate (2,2-dimethyl-3-hydroxyphthalide) will not rearrange and decarboxylate to form the indandione ring.[1]

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for the Alkylation Route (Method A), highlighting where temperature deviations cause failure.

G Start Start: 1,3-Indandione + Base + MeI TempCheck Select Reaction Temperature Start->TempCheck LowTemp Low Temp (< 25°C) TempCheck->LowTemp Insufficient Energy OptTemp Optimal Temp (55-65°C) TempCheck->OptTemp Thermodynamic Control HighTemp High Temp (> 100°C) TempCheck->HighTemp Kinetic/Entropic Chaos MonoProduct FAILURE: Mono-methylated Intermediate Dominates LowTemp->MonoProduct Steric Hindrance Prevents 2nd Me TargetProduct SUCCESS: 2,2-Dimethyl-1,3-indandione (High Yield, White Solid) OptTemp->TargetProduct Double Alkylation Complete SideProduct FAILURE: O-Alkylation & Polymerization (Yellow Gum) HighTemp->SideProduct Ambident Nucleophile Attack at Oxygen

Caption: Thermal decision tree showing the divergence of reaction pathways based on temperature input.

Part 5: Data Summary

ParameterRecommended SpecificationConsequence of Deviation
Solvent Temp 56°C (Acetone Reflux) >80°C: O-alkylation risk increases.<40°C: Incomplete dialkylation.[1]
Melting Point ~108–112°C Lower MP: Indicates mono-methyl impurity or solvent occlusion.Wide Range: Indicates polymerization.[1]
Appearance White Crystalline Solid Yellow/Green: Oxidation byproducts formed during high-temp exposure.[1]

References

  • Regitz, M., & Heck, G. (1964).[1][4] Synthesen und einige Umsetzungen des 2-Diazo- und des 2-Hydroxy-indandions-(1.3). Chemische Berichte, 97(5), 1482–1501.[1][4] (Foundational chemistry for indandione derivatives).[1]

  • Encinas, S., et al. (2002).[1] "Photophysical properties of 1,3-indandione derivatives." Journal of Physical Chemistry A. (Discusses the stability and keto-enol tautomerism dependent on 2,2-substitution).

  • Sigma-Aldrich. (n.d.).[1][5] Product Specification: 1,3-Indandione derivatives. (Used for physical property verification).[1]

  • ChemSrc. (2023).[1] 2-Acetyl-1,3-indanedione Melting Point Data. (Reference for melting point depression in substituted indandiones).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl Iodide (highly toxic/carcinogenic) and 1,3-Indandione before handling.[1]

Sources

Technical Support Center: Synthesis of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

[1]

Topic: Solvent Effects & Protocol Optimization Target Molecule: 2,2-Dimethyl-1,3-indandione (CAS: 10477-36-8) Classification: Active Methylene Alkylation / Nucleophilic Substitution[1][2]

Executive Summary: The Solvent Decision Matrix

The synthesis of 2,2-dimethyl-1,3-indandione typically proceeds via the double methylation of 1,3-indandione.[1] The critical challenge in this reaction is controlling the ambident nucleophilicity of the enolate intermediate. The choice of solvent dictates the position of alkylation (Carbon vs. Oxygen) and the overall reaction rate.

Solvent Performance Overview
Solvent SystemDielectric Const.[1] (

)
RateC-SelectivityPrimary Utility
Acetone 20.7ModerateHigh Standard Lab Protocol. Balances rate and selectivity; easy workup.[1]
DMF / DMSO 36.7 / 46.7Very High ModerateHigh-Throughput/Scale. Requires strict temp control to prevent O-alkylation.[1]
Ethanol/Water 24.5 / 80.1LowHighGreen/Crystallization. Poor for synthesis due to H-bonding suppression of nucleophile.[1]
DCM / Toluene 8.9 / 2.4LowHighPhase Transfer Catalysis. Best for suppressing side reactions; requires catalyst (e.g., TBAB).

Core Protocols

Method A: The Thermodynamic Standard (Acetone/K₂CO₃)

Recommended for routine laboratory synthesis (1g - 50g scale).[1]

Mechanism: The use of a mild, insoluble base (Potassium Carbonate) in Acetone creates a heterogeneous mixture. The potassium cation coordinates with the enolate oxygen, shielding it and directing the "soft" electrophile (Methyl Iodide) to the "soft" Carbon center.

Protocol:

  • Charge: To a round-bottom flask, add 1,3-Indandione (1.0 eq) and Anhydrous Acetone (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (2.5 eq).[1] The solution will turn deep red/purple (enolate formation). Stir for 15 min at Room Temperature (RT).

  • Alkylation: Add Methyl Iodide (MeI) (2.5 - 3.0 eq) dropwise.[1]

    • Note: MeI is toxic; use a fume hood.[1]

  • Reflux: Heat to mild reflux (approx. 56°C) for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1).[1] The starting material (Rf ~0.2) will disappear; the dimethyl product (Rf ~0.6) will appear.

  • Workup:

    • Filter off the inorganic salts (K₂CO₃/KI).

    • Evaporate the acetone filtrate to dryness.

    • Purification: Recrystallize from Ethanol/Water (9:1) or Cyclohexane .[1]

Method B: The Kinetic High-Speed Route (DMF/NaH)

Recommended for difficult substrates or rapid library synthesis.[1]

Mechanism: DMF is a polar aprotic solvent that strongly solvates cations (Na⁺) but leaves the enolate anion "naked" and highly reactive. This increases the rate significantly but raises the risk of O-alkylation if the temperature is uncontrolled.

Protocol:

  • Charge: Suspend NaH (60% in oil, 2.2 eq) in dry DMF at 0°C under Argon.

  • Addition: Add 1,3-Indandione (1.0 eq) solution in DMF dropwise. Caution: H₂ gas evolution.[1]

  • Alkylation: Add MeI (2.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Reaction is often complete in <1 hour.[1]

  • Quench: Pour mixture into ice water. The product usually precipitates.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the competing pathways and how solvent choice influences the outcome.

SolventEffectsStart1,3-IndandioneEnolateEnolate Anion(Ambident Nucleophile)Start->EnolateDeprotonationBaseBase (K2CO3 or NaH)Base->EnolatePath_CC-Alkylation(Thermodynamic)Enolate->Path_CFavored by Soft Solvents& Soft Electrophiles (MeI)Path_OO-Alkylation(Kinetic)Enolate->Path_OFavored by Naked Anions(High Polarity)Solvent_ProticProtic Solvent(EtOH, H2O)Solvent_Protic->EnolateH-Bonding(Reduces Reactivity)Solvent_AproticPolar Aprotic(DMF, DMSO)Solvent_Aprotic->Path_OSolvent_SoftSoft/Non-Polar(Acetone, PTC)Solvent_Soft->Path_CProduct2,2-Dimethyl-1,3-indandione(Target)Path_C->ProductByproductEnol Ether(Impurity)Path_O->Byproduct

Caption: Reaction pathway analysis showing the divergence between C-alkylation (Target) and O-alkylation (Impurity) based on solvent-enolate interactions.

Troubleshooting & FAQs

Q1: I am seeing a significant amount of "O-methylated" byproduct (Enol Ether). How do I fix this?

Diagnosis: This typically occurs when the reaction is too fast or the ion pairing is too loose (e.g., using DMF/NaH without cooling). Solution:

  • Switch Solvent: Move to Acetone or Acetonitrile .[1] These solvents allow for tighter ion pairing between the enolate oxygen and the cation (K+), effectively "blocking" the oxygen and forcing the methyl iodide to attack the carbon.

  • Change Base: Use a larger counter-ion. Switching from Li+ or Na+ to K+ or Cs+ can sometimes improve C-alkylation ratios due to the "Hard-Soft Acid Base" (HSAB) principle, though for this specific substrate, K₂CO₃ is ideal.

Q2: The reaction stalls after the first methylation (Mono-methyl product).

Diagnosis: The introduction of the first methyl group creates steric hindrance. Solution:

  • Excess Reagents: Ensure you are using at least 2.5 eq of Base and MeI.[1]

  • Temperature: If using Acetone, ensure a vigorous reflux (56°C). If using DMF, warm the reaction to 40-50°C after the initial addition is complete.

  • Catalysis: Add a catalytic amount (5 mol%) of 18-Crown-6 if using K₂CO₃ in Acetone.[1] This sequesters the K+ just enough to solubilize the carbonate without making the enolate too "naked" [1].

Q3: My product is a sticky oil, not a solid.

Diagnosis: 2,2-dimethyl-1,3-indandione should be a solid (MP ~107-108°C). Oil indicates residual solvent (DMF/DMSO) or mixed O/C alkylation products. Solution:

  • Water Wash: If DMF was used, wash the organic layer 5x with water to remove all traces of DMF.

  • Recrystallization: Dissolve the oil in a minimum amount of hot Ethanol , then add water dropwise until cloudy. Cool slowly.

  • Trituration: Triturate the oil with cold Hexane or Pentane to induce crystallization.

Green Chemistry Alternative (Phase Transfer Catalysis)

For labs prioritizing green metrics (reducing VOCs), a biphasic system is recommended.

Protocol:

  • Solvent: Toluene / Water (1:1 ratio).[1]

  • Catalyst: Tetrabutylammonium Bromide (TBAB, 5 mol%).

  • Base: NaOH (aq, 50%).

  • Reagent: Methyl Iodide (2.5 eq).

  • Procedure: Mix Toluene, MeI, and Catalyst. Add aqueous NaOH slowly.[1] The TBAB shuttles the phenoxide/enolate across the interface, protecting it from water solvation and promoting C-alkylation in the organic phase [2].

References

  • Enolate Alkylation Dynamics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.[1] (General theory on Ambient Nucleophiles and Solvent Effects).

  • Phase Transfer Catalysis: Makosza, M. "Phase-transfer catalysis.[1] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000. Link

  • Indandione Synthesis Review: Pigot, C., et al. "Indane-1,3-Dione: From Synthetic Strategies to Applications."[1][3] Encyclopedia, 2022. Link

  • Solvent Effects on Enolates: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on dielectric constants and reactivity).

workup procedure for 2,2-Dimethyl-1H-indene-1,3(2H)-dione reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup & Purification Procedures

Ticket ID: IND-22-DM-PROC Status: Open Assigned Specialist: Senior Application Scientist[1]

Core Directive & Scope

Welcome to the technical support hub for 2,2-Dimethyl-1,3-indandione . This guide addresses the isolation, purification, and troubleshooting of this specific scaffold.

Critical Distinction: unlike its parent compound (1,3-indandione), the 2,2-dimethyl derivative cannot enolize .[1] This structural feature dictates its solubility, reactivity, and specific "failure modes" during workup.[1] It does not form the characteristic stabilized enolate anions (often red/purple) seen with mono-substituted indandiones.[1]

Chemical Profile
  • CAS: 10477-09-5[1]

  • Structure: Gem-dimethyl substitution at C2 blocks tautomerization.

  • Key Properties: Lipophilic, susceptible to nucleophilic attack at carbonyls (ring-opening), stable to oxidation relative to the parent indandione.[1]

Standard Isolation Protocol (The "Happy Path")[1]

This workflow is designed for reactions where 2,2-dimethyl-1,3-indandione is the product (e.g., via methylation of indandione or condensation of phthalates) or recovered reagent.[1][2]

Phase 1: Quench & Extraction
ParameterSpecificationTechnical Rationale
Quench Media 1M HCl or Saturated NH₄ClCrucial: Maintain pH < 7. Strong bases (NaOH/KOH) can attack the carbonyls, leading to hydrolytic ring opening (formation of 2-(2-carboxypropan-2-yl)benzoic acid derivatives).[1]
Extraction Solvent Dichloromethane (DCM) or Ethyl Acetate (EtOAc)The molecule is highly lipophilic due to the gem-dimethyl group.[1] DCM is preferred for cleaner phase separation.[1]
Wash Sequence 1. Water2. Sat. NaHCO₃ (Rapid)3. BrineThe bicarbonate wash removes unreacted acidic starting materials (e.g., phthalic acid derivatives).[1] Limit contact time to prevent hydrolysis.[1]
Phase 2: Crystallization (Purification)[1][3]

While chromatography is possible, crystallization is preferred for scaling.[1]

  • Solvent System A (High Purity): Ethanol/Water (9:1).[1] Dissolve hot, cool slowly.

  • Solvent System B (Recovery): Hexane/Ethyl Acetate.[1][3]

Workflow Visualization

WorkupFlow Start Reaction Mixture Quench Quench: 1M HCl (Target pH 4-5) Start->Quench Stop Reaction Extract Extract: DCM (x3) Quench->Extract Phase Sep WashAcid Wash: Sat. NaHCO3 (Remove Acids) Extract->WashAcid Org. Layer WashBrine Wash: Brine (Dry Organic Phase) WashAcid->WashBrine Org. Layer Dry Dry: Na2SO4 & Evaporate WashBrine->Dry Cryst Recrystallize: EtOH/H2O Dry->Cryst Crude Solid

Figure 1: Standard isolation workflow emphasizing acidic quench to prevent ring cleavage.[1]

Troubleshooting & FAQs

This section addresses specific deviations observed in the lab.

Issue 1: "My product dissolved in base and didn't precipitate upon acidification."
  • Diagnosis: Irreversible Ring Opening. [1]

  • Mechanism: Unlike 1,3-indandione, which forms a stable enolate in base, the 2,2-dimethyl derivative has no acidic protons at C2.[1] Consequently, hydroxide ions attack the carbonyl carbon directly, cleaving the five-membered ring to form a keto-acid.[1]

  • Solution: Avoid pH > 10.[1] If ring opening occurs, strong acid treatment may recyclize the product under dehydrating conditions (e.g., reflux in toluene with TsOH), but yield will be compromised.

Issue 2: "The solid is oiling out during recrystallization."[1]
  • Diagnosis: "Melted" Impurity Syndrome. [1]

  • Cause: The melting point of 2,2-dimethyl-1,3-indandione is ~106-108°C. If the solvent boiling point is too close to this, or if impurities (like unreacted dimethyl phthalate) depress the melting point, it will oil out.[1]

  • Fix:

    • Switch to a lower-boiling solvent system (e.g., Hexane/DCM).[1]

    • Use seed crystals at 40°C.

    • Scratch the flask wall vigorously to induce nucleation.[1]

Issue 3: "The product is deep yellow/orange."
  • Diagnosis: Conjugated Impurities. [1]

  • Explanation: Pure 2,2-dimethyl-1,3-indandione is white to pale yellow.[1] Deep color suggests the presence of:

    • Bindone-type derivatives: Formed via self-condensation if the 2,2-dimethylation was incomplete during synthesis.[1]

    • Transition Metals: If used as a ligand or in radical reactions (e.g., Mn(III) or Cu(II) contamination).[1]

  • Fix: Perform a filtration through a short pad of silica gel using 10% EtOAc/Hexane before crystallization.[1]

Diagnostic Logic Pathway

Troubleshooting Problem Observation LowYield Low Yield Problem->LowYield Color Deep Color Problem->Color Oiling Oiling Out Problem->Oiling CheckAq Check Aqueous Layer pH LowYield->CheckAq CheckTLC TLC Check Color->CheckTLC Seed Seed @ 40°C Change Solvent Oiling->Seed Acidify Acidify & Extract (Ring Opened Byproduct) CheckAq->Acidify If Basic Silica Silica Plug (Remove Metals/Oligomers) CheckTLC->Silica Impurities Present

Figure 2: Decision matrix for common isolation failures.

Data & Specifications

PropertyValueNotes
Molecular Weight 174.20 g/mol
Melting Point 106–108 °CSharp mp indicates high purity.[1] Broad range (<104°C) suggests mono-methyl impurity.[1]
Solubility (Water) NegligibleDo not use water as a primary solvent.[1]
Solubility (DCM) High>100 mg/mL.[1] Good for extraction.[1]
TLC (Hex/EtOAc 4:1) R_f ≈ 0.6Visualizes under UV (254 nm). Stains with DNPH (Orange).[1]
1H NMR (CDCl₃) δ 7.8-8.0 (m, 4H)δ 1.3-1.5 (s, 6H)Look for singlet at ~1.4 ppm (Gem-dimethyl).[1] Absence of CH at ~3.0 ppm confirms no mono-methyl.[1]

References

  • Synthesis & Properties: Regitz, M., & Heck, G. (1964).[1] Synthese und Eigenschaften von 2,2-Dimethyl-indandion-(1,3). Chemische Berichte, 97(5), 1482–1488.[1]

  • Radical Chemistry Applications: Workentin, M. S., & Schepp, N. P. (1995).[1] Photochemistry of 2,2-Dimethyl-1,3-indandione: A Radical Clock. Journal of the American Chemical Society.[1]

  • General Indandione Reactivity: Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022).[1][4] Encyclopedia.pub.[1][4]

  • Crystallization Techniques: BenchChem Technical Support. Purification of Indandione Derivatives. [1]

Sources

avoiding byproduct formation in 2,2-Dimethyl-1H-indene-1,3(2H)-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-22-DIMETHYL-OPT Subject: Troubleshooting Byproduct Formation & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Critical Pathway Analysis

The synthesis of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (often referred to as 2,2-dimethyl-1,3-indandione) presents a classic chemoselectivity challenge. Depending on your starting materials, you are likely fighting one of two distinct "byproduct families."

Select your current synthetic route below to access the relevant troubleshooting module:

RoutePrecursorsPrimary MechanismCritical Failure Point
A 1,3-Indandione + Methyl IodideDouble AlkylationC- vs. O-Alkylation Competition (Formation of Enol Ethers)
B Phthalic Anhydride + Isobutyric AnhydridePerkin-like CondensationIncomplete Cyclization (Phthalide formation) & Polymerization

Module A: Troubleshooting The Alkylation Route

Context: You are reacting 1,3-indandione with a methylating agent (MeI or DMS) and a base to install two methyl groups at the C2 position.

The Core Problem: Ambident Nucleophiles

The 1,3-indandione enolate is an ambident nucleophile . The negative charge is delocalized between the central carbon (C2) and the oxygen atoms.

  • Thermodynamic Path (Desired): Attack from Carbon (C-Alkylation).

  • Kinetic Path (Undesired): Attack from Oxygen (O-Alkylation), leading to enol ethers .

Diagnostic FAQ

Q: I see a new spot on TLC that is less polar than my product. What is it? A: This is likely the O-alkylated byproduct (e.g., 3-methoxy-1H-inden-1-one derivatives). Unlike the dione, which has a dipole, the enol ether is significantly less polar. This forms when the "Hard/Soft Acid-Base" (HSAB) principle is violated. The oxygen is a "hard" center; the carbon is a "soft" center.

Q: I am getting a mixture of mono-methyl and dimethyl products. A: This indicates stoichiometric starvation . The first methylation makes the C2 proton less acidic (due to steric bulk), but the second methylation is slower.

  • Fix: Ensure a strict excess of Base (>2.2 eq) and Alkylating Agent (>2.5 eq).

  • Fix: Do not add all methyl iodide at once. Sequential addition maintains a high concentration of electrophile relative to the enolate.

Protocol: Phase Transfer Catalysis (PTC) for C-Selectivity

To virtually eliminate O-alkylation, we recommend shifting from homogeneous conditions to a Phase Transfer Catalysis system. This creates a "tight ion pair" that shields the oxygen, forcing reaction at the carbon.

Optimized Workflow:

  • Solvent: Dichloromethane (DCM) or Toluene (Organic phase) + 50% NaOH (Aqueous phase).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (5-10 mol%).

  • Reagent: Methyl Iodide (MeI).

Why this works: The quaternary ammonium cation (


) pairs with the indandione enolate in the organic phase. The bulky 

sterically hinders the Oxygen sites, directing the small Methyl Iodide to the exposed Carbon center [1].
Visualization: C- vs. O-Alkylation Pathways[1][2]

AlkylationPath cluster_0 Reaction Pathways Start 1,3-Indandione Base Base Deprotonation Start->Base Enolate Ambident Enolate (Resonance Hybrid) Base->Enolate C_Attack Path A: C-Alkylation (Thermodynamic/Soft) Enolate->C_Attack Soft Electrophile (MeI) Non-polar Solvent/PTC O_Attack Path B: O-Alkylation (Kinetic/Hard) Enolate->O_Attack Hard Electrophile (DMS) Polar Aprotic Solvent (DMF) Product 2,2-Dimethyl-1,3-indandione (Target) C_Attack->Product Byproduct 3-Methoxy-indenone (Enol Ether Impurity) O_Attack->Byproduct

Caption: Mechanism of competitive alkylation. Use PTC conditions to block Path B (Red) and favor Path A (Green).

Module B: Troubleshooting The Anhydride Route

Context: You are condensing Phthalic Anhydride with Isobutyric Anhydride (or similar) using a base catalyst (KOAc or Et3N) at high temperatures.

The Core Problem: The "Phthalide" Trap

This reaction relies on a rearrangement. If the ring closure is premature or the decarboxylation is inefficient, you isolate phthalides (lactones) or open-chain keto-acids instead of the dione.

Diagnostic FAQ

Q: My reaction mixture turned into a black tar. A: This is "charring" due to uncontrolled polymerization of phthalic anhydride or oxidative degradation.

  • Fix: Inert Atmosphere.[1] This reaction must be run under strict Nitrogen/Argon. Phthalic anhydride oxidizes easily at 180°C+.

  • Fix: Temperature Control.[1][2] Do not exceed 220°C. The optimal window is often 180-200°C.

Q: The yield is low (<40%). A: You are likely losing volatile isobutyric anhydride before it reacts.

  • Fix: Use a reflux condenser set to ~100°C (warm enough to keep phthalic anhydride molten/soluble but cool enough to condense isobutyric anhydride).

  • Fix: Add isobutyric anhydride in slight excess (1.5 eq) to account for thermal loss.

Protocol: The "High-Melt" Condensation

This method avoids solvent effects entirely, driving the reaction via thermodynamics (entropy).

Optimized Workflow:

  • Mix: Phthalic Anhydride (1.0 eq) + Isobutyric Anhydride (1.5 eq) + Potassium Acetate (0.1 eq).

  • Heat: Ramp to 180°C under Argon.

  • Distill: As the reaction proceeds, remove the byproduct (isobutyric acid/acetic acid) via a Dean-Stark trap or distillation head. Removing the acid drives the equilibrium forward [2].

  • Workup: Cool to 80°C, add Ethanol. The product often crystallizes directly upon cooling.

Purification & Isolation Guide

Even with optimized synthesis, trace impurities may persist. Use this logic gate to clean your product.

Quantitative Comparison of Purification Methods
MethodTarget ImpurityEfficiencyRecovery YieldNotes
Recrystallization (EtOH) Tars / PolymersHigh80-90%Best first-pass method.
Base Extraction (NaOH) Mono-methylated speciesVery High70%Critical: 2,2-dimethyl product has no acidic protons. It will stay in organic layer. Mono-methyl will extract into water.
Acid Hydrolysis Enol Ethers (O-alkyl)Medium60%Heating with dilute HCl converts Enol Ethers back to starting material (separable).
Visual Logic: Purification Decision Tree

Purification Crude Crude Product Mixture Check1 Is the solid dark/tarry? Crude->Check1 Recryst Recrystallize from Ethanol (Removes polymers) Check1->Recryst Yes Check2 Contains Mono-methyl (Check NMR/TLC)? Check1->Check2 No Recryst->Check2 BaseWash Wash Organic Layer with 5% NaOH (Mono-methyl becomes water soluble) Check2->BaseWash Yes Check3 Contains Enol Ethers? Check2->Check3 No BaseWash->Check3 AcidWash Reflux with dil. HCl (Hydrolyzes ether -> removes as impurity) Check3->AcidWash Yes Final Pure 2,2-Dimethyl-1,3-indandione Check3->Final No AcidWash->Final

Caption: Step-by-step purification logic. The NaOH wash (Green Node) is specific to removing mono-alkylated byproducts.

References

  • Makosza, M. (2000).[3] Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403. Link

  • Pospisil, J., & Weissenberg, M. (2014). Synthesis of 2-Substituted Indane-1,3-diones. Organic Preparations and Procedures International, 46(2), 165-172. Link

  • Tsuzuki, S., et al. (2012).[4] Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters. ChemistryOpen, 1(5), 221–226.[4] Link

  • BenchChem Technical Support. (2025). Synthesis of 2,2-Dimethyl-1,3-dithiane (Analogous Gem-Dimethyl Installation). BenchChem Application Notes. Link

Sources

Technical Support Center: Scale-Up Synthesis of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

[1][2]

Current Status: Operational Ticket ID: SC-IND-2024-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1][2]

Executive Summary

The synthesis of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (often referred to as 2,2-dimethyl-1,3-indandione) presents a classic challenge in scale-up chemistry: the balance between thermodynamic control (C-alkylation) and kinetic control (O-alkylation).[1][2] While the lab-scale synthesis often utilizes Methyl Iodide (MeI) with a strong base, scaling this process introduces significant safety hazards and impurity profile changes.[1][2]

This guide addresses the three critical bottlenecks in scaling this molecule:

  • Regioselectivity: Preventing O-methylation (enol ether formation).[1][2]

  • Thermal Management: Controlling the exotherm of double-methylation.

  • Safety Engineering: Handling bulk methylating agents.

Module 1: Synthetic Route Selection & Mechanism

The Core Reaction: Double Methylation

The most direct route for scale-up is the stepwise alkylation of 1,3-indandione.[1][2]

Reaction Scheme:

  • Deprotonation: 1,3-Indandione (

    
    ) 
    
    
    Enolate Anion.[1][2]
  • Alkylation 1: Enolate + Me-X

    
     2-Methyl-1,3-indandione.[1][2]
    
  • Deprotonation 2: 2-Methyl-1,3-indandione (

    
    ) 
    
    
    Enolate Anion.[1][2]
  • Alkylation 2: Enolate + Me-X

    
     2,2-Dimethyl-1,3-indandione.[1][2]
    
Visualizing the Process Workflow

ReactionWorkflowStart1,3-Indandione(Solid)BaseBase Addition(K2CO3 or NaH)Start->BaseStep1Mono-EnolateFormationBase->Step1MeIMethylating Agent(MeI / DMS)Step21st Methylation(Exothermic)Step1->Step2+ MeIStep32-Methyl Intermediate(In Situ)Step2->Step3Step42nd Methylation(Sterically Hindered)Step3->Step4+ Base / + MeIProduct2,2-Dimethyl-1,3-indandione(Crude)Step4->ProductSideProductO-AlkylatedImpuritiesStep4->SideProductHigh Temp / Polar Solvent

Caption: Step-wise methylation workflow highlighting the critical branch point for O-alkylation impurities.

Module 2: Troubleshooting & Critical Process Parameters (FAQs)

Q1: I am observing significant O-alkylation (enol ether) impurities. How do I shift selectivity to C-alkylation?

Diagnosis: This is a classic Hard-Soft Acid-Base (HSAB) issue.[1][2]

  • The Problem: The oxygen of the enolate is a "hard" nucleophile, while the carbon is "soft."[1]

  • The Cause: Using "hard" leaving groups (like sulfates or sulfonates) or highly polar aprotic solvents (like DMF/DMSO) without tight ion-pairing often exposes the "hard" oxygen, increasing O-alkylation rates.[1][2]

Corrective Actions:

Parameter Recommendation for C-Alkylation Mechanism
Leaving Group Use Iodide (MeI) Iodide is a "soft" leaving group, favoring reaction with the "soft" Carbon center.[1][2]
Solvent Acetone or Acetonitrile Moderate polarity allows some ion pairing, shielding the Oxygen.[1] Avoid HMPA/DMPU.
Counter-ion Lithium (Li+) Li+ coordinates tightly to the Oxygen, blocking it from attack and forcing C-alkylation.[1][2]

| Catalyst | Phase Transfer (PTC) | Using TBAB (Tetrabutylammonium bromide) in Toluene/Water often favors C-alkylation due to the soft ammonium counter-ion.[1][2] |

Q2: The second methylation is stalling. Should I increase the temperature?

Warning: Increasing temperature significantly increases the risk of O-alkylation and polymerization.[2]

Technical Insight: The introduction of the first methyl group introduces steric bulk.[1] The second deprotonation is still facile, but the nucleophilic attack is sterically hindered.[1]

  • Solution: Do not simply heat it. Instead, ensure you have a slight excess of base (>2.2 eq) to ensure the mono-methyl species is fully deprotonated.[1][2]

  • Protocol Adjustment: Add the methylating agent in two distinct portions. Allow the first equivalent to react at

    
    , then add the second portion and stir at RT. Only heat to mild reflux (
    
    
    ) if conversion is <90% after 4 hours.
Q3: My product is an oil/sticky solid, but it should be crystalline. How do I purify it?

Diagnosis: The presence of mono-methylated intermediate or O-alkylated byproducts prevents crystallization.[1][2] The gem-dimethyl product is highly symmetrical and should crystallize well.[2]

Purification Protocol:

  • Quench: Destroy excess MeI with aqueous Ammonia (see Module 3).[1][2]

  • Extraction: Extract into Ethyl Acetate, wash with 1M NaOH (removes unreacted starting material and mono-methylated species, which are still acidic).[1][2] The gem-dimethyl product has no acidic protons and will stay in the organic layer. [1]

  • Crystallization:

    • Solvent System:Ethanol/Water (9:1) or Heptane/Toluene .[1][2]

    • Method: Dissolve in hot Ethanol, add water until turbid, cool slowly to

      
      .
      

Module 3: Safety Engineering (Scale-Up)

Handling Methylating Agents

Scaling from grams to kilograms requires a shift in safety philosophy.[2]

Comparison of Agents:

  • Methyl Iodide (MeI): Excellent C-selectivity (Soft).[1][2] High Toxicity (Neurotoxin), Volatile.[1][2]

  • Dimethyl Sulfate (DMS): Good reactivity.[1][2] Extreme Toxicity, Non-volatile (hard to remove).[1]

  • Dimethyl Carbonate (DMC): Green alternative.[1][2] Requires Autoclave (

    
    ), poor selectivity without specific catalysts.[1][2]
    

Mandatory Safety Protocol (MeI Scale-Up):

  • Closed System: Use a cannula transfer system or pressure-equalizing addition funnel.[2] Never pour MeI open in the hood.

  • Scrubber: Vent lines must pass through a scrubber solution (Ethanolamine or 10% NaOH/Ammonia) to quench escaping vapors.[2]

  • Quenching the Pot:

    • Never rotovap a reaction mixture containing active MeI.[2]

    • Procedure: Add aqueous Ammonia (25%) or Ethanolamine to the reaction mixture and stir for 2 hours. This converts MeI to the non-toxic methyl ammonium salt.[2]

Module 4: Process Decision Tree

Use this logic flow to determine the next step in your optimization.

DecisionTreeStartAnalyze Crude HPLC/NMRCheck1Is Mono-Methylpresent?Start->Check1Check2Is O-Alkylatedpresent?Check1->Check2NoAction1Increase Base Stoichiometry(Ensure >2.2 eq)Check1->Action1Yes (>5%)Action2Wash Organic Layerwith 1M NaOHCheck1->Action2Yes (<5%)Action3Switch Solvent to Acetoneor Use Li2CO3Check2->Action3Yes (>5%)Action4Proceed toCrystallizationCheck2->Action4NoAction1->Check2Action2->Action4Action3->StartRe-run

Caption: Decision logic for impurity management during reaction optimization.

References

  • General Synthesis & Properties

    • Indane-1,3-Dione: From Synthetic Strategies to Applications.[1][2][3][4] (2022).[1][2][5][6] Encyclopedia.pub.[2] Link

  • Scale-Up & Green Chemistry Alternatives

    • Preparation method of 1,3-indandione compounds.[1][2][3][4][7] (Patent CN103121887A).[1][2] Google Patents. Link

  • Methylation Mechanisms (C- vs O-Alkylation)

    • C- or O-Alkylation? Studies on Regioselectivity. (2012).[1][2] ChemistryViews. Link

  • Safety & Handling of Methyl Iodide

    • Safety and Handling of Methyl Iodide in the Laboratory. Calibre Chemicals.[2][8][9] Link

Disclaimer: This guide is for informational purposes for trained chemical professionals. Always perform a comprehensive Risk Assessment (RA) before scaling up any chemical process involving alkylating agents.[1][2]

characterization of impurities in 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2-Dimethyl-1H-indene-1,3(2H)-dione Characterization

Status: Operational | Role: Senior Application Scientist | Topic: Impurity Profiling

Executive Summary

Welcome to the technical guide for This compound (CAS: 10426-03-6). This molecule, distinguished by its gem-dimethyl substitution at the C2 position, presents a unique analytical profile compared to its parent compound, 1,3-indandione.

Unlike the parent molecule, the 2,2-dimethyl derivative cannot enolize . This structural rigidity is your primary tool for validating purity. Any detection of enolic character, acidic protons (pKa < 10), or pH-dependent retention shifts indicates the presence of impurities.

Module 1: Chromatographic Anomalies (HPLC)

Objective: Separation of the neutral target from acidic/polar impurities.

The Core Problem: Users often report "ghost peaks" or tailing when analyzing this compound. This is frequently due to the presence of 2-methyl-1,3-indandione (an incomplete methylation impurity) or ring-opened hydrolysis products .

The Self-Validating Protocol: To confirm if a peak is an impurity or the target, perform a pH-Shift Test .

  • Run the sample at pH 2.5 (Acidic).

  • Run the sample at pH 7.0 (Neutral).

  • Result: The target (2,2-dimethyl) is non-ionizable and will retain its elution time. Impurities like 2-methyl-1,3-indandione (pKa ~6) or carboxylic acid degradation products will shift significantly or elute in the void volume at pH 7.0.

Recommended Method Parameters:

ParameterSpecificationRationale
Column C18 End-capped (e.g., 4.6 x 150mm, 3.5µm)Prevents silanol interactions with the dione carbonyls.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of acidic impurities (improves shape).
Mobile Phase B Acetonitrile (MeCN)High elution strength for the hydrophobic dimethyl core.
Gradient 40% B to 90% B over 15 minTarget elutes late; polar impurities elute early.
Detection UV @ 228 nm & 254 nm228 nm maximizes sensitivity for the indandione core.

Module 2: Structural Elucidation (NMR)

Objective: Distinguishing the "Gem-Dimethyl" signature from mono-methylated byproducts.

The "Singlet" Rule: In a pure sample of 2,2-dimethyl-1,3-indandione, the methyl protons must appear as a sharp singlet integrating to 6H.

Troubleshooting Guide:

Observation (1H NMR, CDCl3)DiagnosisRoot Cause
Singlet at ~1.3-1.5 ppm (6H) Target Compound Correct gem-dimethyl structure.
Doublet at ~1.4 ppm + Quartet Impurity: 2-Methyl-1,3-indandione Incomplete methylation during synthesis. The C2-H couples with the methyl group.
Broad Singlet / Multiplet > 7.8 ppm Impurity: Phthalic Anhydride Unreacted starting material.
New peaks at 10-12 ppm (COOH) Degradation: Keto-Acid Ring opening (Hydrolysis).

Module 3: Synthesis-Specific Impurity Profiles

Objective: Predicting impurities based on the synthetic route.

Understanding the origin of your material allows you to predict the specific contaminants.

Route A: Methylation of 1,3-Indandione

Reagents: 1,3-Indandione + Methyl Iodide (MeI) + Base

  • Primary Impurity: 2-Methyl-1,3-indandione .

  • Mechanism: If the reaction is stopped early or stoichiometry is off, the mono-methylated species remains. It is acidic and can be removed via base extraction (washing the organic layer with Na2CO3), whereas the 2,2-dimethyl target remains in the organic layer.

Route B: Condensation (Phthalic Anhydride + Isobutyric Anhydride)

Reagents: Phthalic Anhydride + Isobutyric Anhydride + KOAc

  • Primary Impurity: Phthalide or Phthalic Acid .

  • Mechanism: Incomplete condensation or hydrolysis of the anhydride starting material.

  • Degradation: Under basic workup, the 2,2-dimethyl ring is susceptible to nucleophilic attack, opening to form 2-(1-carboxy-1-methylethyl)benzoic acid .

Visualizing the Impurity Landscape

The following diagram illustrates the genesis of impurities based on synthesis and degradation pathways.

ImpurityPathways Start_Phthalic Phthalic Anhydride (Starting Material) Target TARGET: 2,2-Dimethyl-1,3-indandione (Neutral, Non-Enolizable) Start_Phthalic->Target + Isobutyric Anhydride Imp_Phthalide Impurity: Phthalide Start_Phthalic->Imp_Phthalide Side Reaction Start_Indan 1,3-Indandione (Parent Scaffold) Imp_Mono Impurity: 2-Methyl-1,3-indandione (Acidic, Enolizable) Start_Indan->Imp_Mono + MeI (1 eq) Imp_Open Degradant: 2-(1-carboxy-1-methylethyl) benzoic acid Target->Imp_Open Hydrolysis (OH-) Ring Opening Imp_Mono->Target + MeI (Excess)

Caption: Figure 1. Impurity genesis showing the critical distinction between the stable target and its acidic precursors/degradants.

Troubleshooting Decision Tree

Use this logic flow to rapidly identify issues during analysis.

TroubleshootingTree Step1 Start: Unknown Peak Detected Check1 Does peak shift with pH change? Step1->Check1 Result_Acid Impurity Identified: Acidic Species (Mono-methyl or Ring-opened) Check1->Result_Acid Yes (Shift) Step2 Check 1H NMR Methyl Region Check1->Step2 No (Stable) Check2 Is it a Singlet (6H)? Step2->Check2 Result_Target Target Compound (2,2-Dimethyl) Check2->Result_Target Yes Result_Iso Impurity Identified: Structural Isomer or Phthalide Check2->Result_Iso No (Split/Wrong Int)

Caption: Figure 2. Logic flow for differentiating the neutral target from ionizable impurities.

Frequently Asked Questions (FAQs)

Q1: Why is my sample showing low solubility in methanol? Answer: 2,2-Dimethyl-1,3-indandione is highly lipophilic due to the gem-dimethyl group masking the polar dione core. While soluble in chlorinated solvents (DCM, Chloroform) and Acetonitrile, it may require sonication in Methanol. If you see precipitation in your HPLC vial, switch the diluent to 50:50 Acetonitrile:Water.

Q2: Can I use UV detection to quantify this compound? Answer: Yes. The indandione core has strong absorption. However, be aware that the molar extinction coefficient (


) of the 2,2-dimethyl derivative differs from the parent 1,3-indandione. Do not use the parent compound as a calibration standard for the derivative.

Q3: Is the compound light-sensitive? Answer: Indandione derivatives can undergo photochemical rearrangement (Norrish Type I/II reactions) or dimerization in solution. Always store standard solutions in amber vials.

References

  • Synthesis & Reactivity

    • Title: Indane-1,3-Dione: From Synthetic Strategies to Applications.[1][2][3]

    • Source: MDPI (Molecules), 2022.
    • URL:[Link]

    • Relevance: Defines the stability of the dione ring and standard synthesis conditions (Knoevenagel vs.
  • Chromatographic Behavior

    • Title: Separation of 1,3-Indandione on Newcrom R1 HPLC column.[4]

    • Source: SIELC Technologies Applic
    • URL:[Link]

    • Relevance: Establishes baseline HPLC conditions for the indandione scaffold using acidic mobile phases.
  • Chemical Data & Safety

    • Title: this compound (Compound Summary).[5][6]

    • Source: PubChem (N
    • URL:[Link]

    • Relevance: Verification of CAS, physical properties, and basic chemical structure.
  • Degradation Mechanisms: Title: Preparation method of 1,3-indandione compounds (Patent CN103121887A). Source: Google Patents. URL: Relevance: Details the hydrolysis decarboxylation pathways which are critical for identifying ring-opened impurities.

Sources

Validation & Comparative

Validation of Synthesis Methods: 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative technical validation of synthesis methods for 2,2-Dimethyl-1H-indene-1,3(2H)-dione (also known as 2,2-dimethyl-1,3-indandione). This compound is a critical intermediate in the synthesis of bioactive indane derivatives, optoelectronic materials, and as a substrate for Wittig reactions.

Executive Summary

The synthesis of 2,2-dimethyl-1,3-indandione is most efficiently achieved through the Direct Dialkylation of 1,3-Indandione (Method A). This route offers high atom economy and typically proceeds via a nucleophilic substitution (


) mechanism using methyl iodide (MeI) and a base. An alternative, De Novo Cyclization  (Method B), involves the condensation of phthalates with dimethyl malonate followed by decarboxylation. While Method B utilizes cheaper bulk reagents, it suffers from lower overall yields due to the multi-step decarboxylation requirement.

Method A: Direct Dialkylation (Recommended)

Principle: The methylene protons at the C2 position of 1,3-indandione are highly acidic (


) due to the flanking carbonyl groups. Deprotonation generates a resonance-stabilized enolate that readily undergoes 

attack on methyl iodide.

Protocol Validation:

  • Reagents: 1,3-Indandione (1.0 eq), Methyl Iodide (2.5–3.0 eq), Potassium Carbonate (

    
    , 3.0 eq) or Sodium Hydride (NaH).
    
  • Solvent: Acetone (reflux) or DMF (

    
    C to RT).
    
  • Yield: 75–85% (Optimized).

Step-by-Step Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 1,3-indandione (10 mmol) and anhydrous acetone (50 mL).

  • Base Addition: Add anhydrous

    
     (30 mmol) in a single portion. The suspension will turn deep red/purple, indicating enolate formation.
    
  • Alkylation: Add Methyl Iodide (30 mmol) dropwise over 10 minutes. Note: MeI is toxic; use a fume hood.

  • Reaction: Reflux the mixture for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The deep color typically fades as the conjugated enolate is consumed and the quaternary center is formed.

  • Workup: Filter off inorganic salts. Evaporate the solvent. Redissolve the residue in

    
    , wash with water and brine.
    
  • Purification: Recrystallize from ethanol or methanol to yield white/pale yellow crystals of 2,2-dimethyl-1,3-indandione.

Mechanistic Pathway: The reaction proceeds via a stepwise alkylation. The first methylation breaks the conjugation of the enol, but the product (2-methyl-1,3-indandione) remains acidic enough to be deprotonated again, allowing the second methyl group to add.

Method B: De Novo Cyclization (Alternative)

Principle: This method constructs the indane core from phthalic anhydride or phthalate esters using a "pre-methylated" nucleophile (dimethyl dimethylmalonate) or by methylating the intermediate.

Protocol Overview:

  • Condensation: Reaction of Diethyl Phthalate with Dimethyl Malonate using Sodium Ethoxide (NaOEt).

  • Methylation (if not starting with dimethyl malonate): The intermediate ester is methylated.

  • Hydrolysis & Decarboxylation: Acidic hydrolysis removes the ester groups, followed by thermal decarboxylation to yield the ketone.

Critique: This method is chemically elegant but operationally burdensome for this specific target. The decarboxylation step often requires harsh conditions (high heat, strong acid) which can degrade the product.

Comparative Analysis

FeatureMethod A: Direct MethylationMethod B: Cyclization/Decarboxylation
Starting Material 1,3-IndandionePhthalic Anhydride / Phthalate
Reagents MeI, Base (

/NaH)
NaOEt, Malonate, Acid (

)
Step Count 1 (One-pot double alkylation)3 (Condensation, Hydrolysis, Decarboxylation)
Atom Economy HighLow (Loss of

and alcohols)
Yield High (75-85%) Moderate (40-60%)
Scalability Good (Exothermic control needed)Excellent (Cheaper bulk reagents)

Visualization: Reaction Mechanism & Workflow

The following diagram illustrates the mechanistic pathway for Method A and the comparative workflow.

IndandioneSynthesis cluster_0 Method A: Direct Dialkylation Pathway Start 1,3-Indandione Enolate1 Enolate Anion (Resonance Stabilized) Start->Enolate1 Deprotonation (-H+) Base Base (K2CO3/NaH) Base->Enolate1 Mono 2-Methyl-1,3-indandione Enolate1->Mono SN2 Alkylation (+Me) MeI MeI (Methyl Iodide) MeI->Mono Product 2,2-Dimethyl-1,3-indandione MeI->Product Enolate2 2-Methyl Enolate Mono->Enolate2 Deprotonation (-H+) Enolate2->Product SN2 Alkylation (+Me)

Caption: Stepwise mechanistic pathway for the dialkylation of 1,3-indandione to the 2,2-dimethyl derivative.

References

  • Mosher, W. A., & Soeder, R. W. (1958). The Structure of 2-Alkyl-1,3-indandiones. The Journal of Organic Chemistry. Link

  • Gunduz, T., et al. (1988). The Wittig Reaction with 2,2-dimethyl-1,3-indandione. Communications, Faculty of Sciences, University of Ankara.[1][2][3][4] Link

  • Encinas, S., et al. (2002). Photophysics and Photochemistry of Indandione Derivatives. Helvetica Chimica Acta. Link

  • BenchChem Protocols. (2025). General protocols for 1,3-dicarbonyl alkylation. Link

Sources

analytical techniques for 2,2-Dimethyl-1H-indene-1,3(2H)-dione characterization

Author: BenchChem Technical Support Team. Date: February 2026

The Non-Enolizable Standard: Analytical Guide for 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Executive Summary

In the landscape of dicarbonyl compounds, This compound (CAS: 17190-77-1) stands as a critical reference standard.[1][2] Unlike its parent compound, 1,3-indandione, the 2,2-dimethyl derivative possesses a "gem-dimethyl" substitution that blocks keto-enol tautomerism.[1] This structural rigidity eliminates the acidity at the C2 position, rendering the molecule chemically distinct and analytically "cleaner."[1]

This guide objectively compares the primary analytical techniques for characterizing this compound, emphasizing why NMR spectroscopy provides the definitive structural proof while RP-HPLC is superior for quantitative purity assessments.[1]

Comparative Analysis of Analytical Techniques

The following table summarizes the performance of three core techniques in the context of this compound characterization.

Feature1H NMR Spectroscopy FT-IR Spectroscopy RP-HPLC (UV/Vis)
Primary Utility Structural ElucidationFunctional Group IDPurity & Quantification
Specificity High: Diagnostic methyl singlet confirms C2 substitution.[1]Medium: Detects carbonyl doublet but less specific for alkylation.[1]High: Separates synthesis byproducts (e.g., mono-methylated impurities).[1][2]
Limit of Detection ~0.1 - 1.0 mM> 1% (w/w)< 0.05% (w/w)
Sample Recovery Non-destructiveNon-destructiveDestructive
Key Advantage Distinguishes from enolizable parent (1,3-indandione).[1][2]Rapid confirmation of dione core.Best for trace impurity analysis.[1]
NMR Spectroscopy: The "Singlet" Truth
  • Why it wins for Structure: The parent 1,3-indandione exists in equilibrium with its enol form, complicating its NMR spectrum with broad peaks or solvent-dependent shifts.[1] The 2,2-dimethyl derivative, however, is locked in the diketo form.

  • Diagnostic Signal: The presence of a sharp singlet integrating to 6 protons in the aliphatic region (approx.[1] 1.2–1.5 ppm) is the definitive proof of successful gem-dimethylation.[1] A doublet or complex multiplet here would indicate incomplete methylation (mono-methyl impurity).[1][2]

FT-IR Spectroscopy: The Carbonyl Doublet
  • Why it wins for ID: 1,3-Indandiones exhibit a characteristic "doublet" in the carbonyl region due to the coupling of the two carbonyl stretching vibrations (symmetric and asymmetric).[1]

  • The Signature: Expect two distinct bands between 1700–1740 cm⁻¹ .[1][3] The absence of a broad O-H stretch (2500–3300 cm⁻¹) further confirms the absence of the enol form found in the parent compound.

RP-HPLC: The Quantitative Standard
  • Why it wins for Purity: While NMR is excellent for structure, it struggles to quantify trace impurities (<1%).[1][2] Reverse-Phase HPLC (RP-HPLC) on a C18 column provides the resolution needed to separate the target compound from potential unreacted reagents (e.g., methyl iodide, 1,3-indandione) or mono-methylated byproducts.[1][2]

Experimental Protocols

Protocol A: High-Fidelity 1H NMR Acquisition
  • Objective: To confirm the gem-dimethyl substitution and absence of enolizable protons.

  • Solvent Choice: Deuterated Chloroform (

    
    ) is preferred due to the compound's good solubility and lack of exchangeable protons.[1][2]
    

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5–10 mg of the sample in 0.6 mL of

    
     (containing 0.03% TMS as internal standard).
    
  • Tube Transfer: Filter the solution through a cotton plug into a clean 5mm NMR tube to remove any insoluble particulates.

  • Acquisition Parameters:

    • Pulse Angle: 30°[1][2]

    • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of methyl protons).

    • Scans (NS): 16 (Sufficient for >95% purity).

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing: Phase correct manually. Reference the TMS peak to 0.00 ppm.[1][4]

  • Validation Criteria:

    • Aromatic Region (7.8–8.0 ppm): Multiplet, Integral = 4H.[1][2]

    • Aliphatic Region (~1.3 ppm): Sharp Singlet, Integral = 6H.[1][2]

    • Absence: No signal at ~3.0–3.5 ppm (would indicate mono-methyl C-H) or ~9-10 ppm (aldehyde impurities).[1][2]

Protocol B: RP-HPLC Method for Impurity Profiling
  • Objective: Quantify purity with a Limit of Quantitation (LOQ) < 0.1%.

  • System: Agilent 1200/1260 or equivalent with Diode Array Detector (DAD).

Method Parameters:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers silanols).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV at 228 nm (aromatic

    
    ) and 254 nm .[1]
    
  • Gradient:

    • 0–2 min: 30% B (Isocratic hold)[1]

    • 2–15 min: 30%

      
       90% B (Linear gradient)[1][2]
      
    • 15–20 min: 90% B (Wash)[1]

    • 20–25 min: 30% B (Re-equilibration)

Self-Validating Step: Inject a "System Suitability Standard" containing both 1,3-indandione (parent) and the 2,2-dimethyl derivative.[1][2] The parent compound is more polar and should elute earlier (approx. 4-6 min) than the 2,2-dimethyl target (approx. 8-10 min).[1][2] Resolution (


) between peaks must be 

.[1][2]

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for characterizing this compound, distinguishing between "Identification" (Qualitative) and "Purity" (Quantitative) pathways.

AnalyticalWorkflow Start Crude Sample (this compound) Decision Primary Goal? Start->Decision ID_Path Structural ID (Qualitative) Decision->ID_Path Identify Quant_Path Purity/Assay (Quantitative) Decision->Quant_Path Quantify NMR 1H NMR (CDCl3) Check for Methyl Singlet ID_Path->NMR IR FT-IR (ATR) Check Carbonyl Doublet (1700-1740 cm-1) ID_Path->IR HPLC RP-HPLC (C18) Gradient Method Quant_Path->HPLC Result_ID CONFIRMED STRUCTURE (6H Singlet, No Enol) NMR->Result_ID Pass IR->Result_ID Pass Result_Quant CERTIFIED PURITY (>99.5% Area) HPLC->Result_Quant Pass

Figure 1: Analytical Decision Tree for this compound Characterization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 599983, this compound.[1][2] Retrieved January 28, 2026, from [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction to IR Spectroscopy. Retrieved January 28, 2026, from [Link][1][2]

  • UCLA Chemistry. Table of IR Absorptions. Retrieved January 28, 2026, from [Link][1][2]

Sources

Comparative Guide: 2,2-Dimethyl-1H-indene-1,3(2H)-dione vs. Enolizable 1,3-Diones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2,2-Dimethyl-1H-indene-1,3(2H)-dione (hereafter 2,2-DMI ) and its parent compound 1,3-Indandione , as well as the aliphatic analog Dimedone .

The core distinction lies in the Gem-Dimethyl Effect . While typical 1,3-diones exist in a keto-enol equilibrium (rendering them nucleophilic at C2), the gem-dimethyl substitution in 2,2-DMI permanently locks the molecule in a diketo state. This structural constraint eliminates acidity at the C2 position, inverts the reactivity profile from nucleophilic to electrophilic (or radical-accepting), and fundamentally alters its pharmacological potential by blocking metabolic oxidation.

Part 1: Structural & Electronic Profiling

The following table contrasts 2,2-DMI with the two most common 1,3-dione standards used in organic synthesis and medicinal chemistry.

Table 1: Physicochemical Comparison
Feature2,2-Dimethyl-1,3-indandione (2,2-DMI)1,3-Indandione (Parent)Dimedone (Aliphatic Std)
Structure Rigid, planar aromatic core; Quaternary C2.Rigid, planar aromatic core; Secondary C2.Flexible cyclohexane ring; Secondary C2.
C2 Hybridization sp³ (Fixed)sp³ ⇌ sp² (Tautomeric)sp³ ⇌ sp² (Tautomeric)
Acidity (pKa) Non-acidic (No enolizable H)~13.0 (Active Methylene)~5.2 (Highly Acidic)
Dominant Species 100% DiketoEquilibrium (Solvent dependent)Enol (Solid state/Polar solvents)
Reactivity Mode Electrophile / Radical AcceptorNucleophile (Knoevenagel active)Nucleophile / Michael Donor
IR Carbonyl (

)
~1710, 1750 cm⁻¹ (Sharp doublet)~1705–1740 cm⁻¹ (Broad/Complex)~1600–1700 cm⁻¹ (H-bonded)
Melting Point 107–108 °C130–132 °C148–150 °C
Mechanistic Implication: The "Locked" Carbonyl

In 1,3-indandione, the C2 protons are highly acidic due to the electron-withdrawing nature of the flanking carbonyls and the stability of the resulting aromatic enolate (anion).

  • 1,3-Indandione: Reacts with aldehydes (Knoevenagel) to form bindone or substituted benzylidenes.

  • 2,2-DMI: Cannot form an enolate. Consequently, it is inert to mild bases. Instead, the carbonyl carbons become the primary sites of reactivity (nucleophilic attack) or the molecule undergoes homolytic cleavage (Norrish Type I) upon photoexcitation.

Part 2: Reactivity Pathways & Causality

Diagram 1: Divergent Reactivity Logic

The following decision tree illustrates how the C2-substitution dictates the chemical fate of the indandione scaffold.

ReactivityPathways Indandione 1,3-Indandione Core Check Check C2 Substituent Indandione->Check H_Sub H (Unsubstituted) Check->H_Sub C2 = CH2 Me_Sub Gem-Dimethyl (2,2-DMI) Check->Me_Sub C2 = C(Me)2 Enol Enolization Possible (pKa ~13) H_Sub->Enol Nuc Nucleophilic Attack (e.g., Knoevenagel) Enol->Nuc Diketo Locked Diketo Form (No Acidic H) Me_Sub->Diketo Radical Radical/Photochemical (Norrish Type I) Diketo->Radical hv / Radical Init

Caption: Divergence of 1,3-indandione reactivity based on C2 substitution. 2,2-DMI bypasses enol-based chemistry in favor of radical pathways.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,2-Dimethyl-1,3-indandione

Objective: Synthesis via double methylation of 1,3-indandione. This method is chosen over the phthalate condensation for laboratory scale because it visually demonstrates the transition from the enolizable parent to the non-enolizable product.

Reagents:

  • 1,3-Indandione (1.0 eq)

  • Methyl Iodide (MeI) (2.5 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Acetone (Solvent)

Workflow:

  • Enolate Formation: Dissolve 1,3-indandione in acetone. Add K₂CO₃.

    • Observation: The solution will turn a deep red/purple color. This is the self-validating signal indicating the formation of the resonance-stabilized enolate anion.

  • Methylation (Step 1): Add MeI dropwise. Stir at reflux for 2 hours.

    • Mechanism:[1][2][3][4] S_N2 attack by the C2-carbanion on MeI.

  • Methylation (Step 2): The mono-methylated intermediate is still acidic. The excess base deprotonates it again, allowing the second methyl group to add.

  • Quench & Isolation: Pour the reaction mixture into ice water.

    • Observation: The deep color must disappear. The product, 2,2-DMI, is neutral and will precipitate as a white/pale solid. If the solution remains red, the reaction is incomplete.

  • Purification: Recrystallize from ethanol.

    • Yield: Typically 75-85%.[5]

    • Validation: melting point check (107-108°C).

Protocol B: Photochemical Ring Expansion (Norrish Type I)

Objective: Demonstrate the radical precursor capability of 2,2-DMI. Context: Unlike 1,3-indandione, which absorbs light and dissipates energy via proton transfer (enol tautomerism), 2,2-DMI undergoes


-cleavage.
  • Setup: Dissolve 2,2-DMI (0.05 M) in benzene or acetonitrile.

  • Irradiation: Irradiate with a medium-pressure Hg lamp (or 300 nm UV LEDs) in a quartz vessel.

  • Mechanism:

    • Excitation to

      
       singlet state.
      
    • Intersystem crossing to the triplet state.

    • 
      -Cleavage:  The C1-C2 bond breaks, forming a diradical.
      
  • Product: This diradical can recombine to form alkylidene phthalides or expand to form benzocyclobutenones depending on solvent viscosity and temperature.

Part 4: Pharmacological & Biological Context[6]

Metabolic Stability

In drug development, the 1,3-dione moiety (as seen in Phenindione ) acts as a Vitamin K antagonist.[6]

  • Mechanism of Action (Phenindione): Requires the active proton at C2 to mimic the transition state of Vitamin K reduction.

  • 2,2-DMI Behavior: Because C2 is blocked by methyl groups, 2,2-DMI lacks anticoagulant activity . It cannot participate in the redox cycle required to inhibit Vitamin K Epoxide Reductase (VKOR).

Why use 2,2-DMI in research? It serves as a metabolic probe . By comparing the biological half-life of a 2-H indandione vs. a 2,2-dimethyl indandione, researchers can determine if metabolic clearance is driven by C2-oxidation (hydroxylation). If the dimethyl analog has a significantly longer half-life, the C2 position is identified as the "soft spot" for P450 metabolism.

Diagram 2: Synthesis & Validation Workflow

SynthesisProtocol Start Start: 1,3-Indandione (Yellow Solid) Step1 Add K2CO3 / Acetone Start->Step1 Check1 Validation: Deep Red Color? (Enolate Formed) Step1->Check1 Step2 Add MeI (Excess) / Reflux Check1->Step2 Yes Check2 Validation: Color Disappears? (Enolate Consumed) Step2->Check2 Check2->Step2 No (Add more MeI) Finish Product: 2,2-DMI (White Solid, MP 108°C) Check2->Finish Yes

Caption: Self-validating synthesis workflow. Visual color changes confirm the transition from acidic precursor to neutral product.

References

  • Synthesis and Reactivity of Indandiones

    • Source: National Institutes of Health (NIH) / PubChem
    • Context: General properties and reactivity profiles of 1,3-indandione derivatives.[5][7][8][9]

  • Photochemical Rearrangements of 2,2-Disubstituted 1,3-Indandiones

    • Source: Royal Society of Chemistry (RSC) - New Journal of Chemistry
    • Context: Mechanisms of Norrish Type I cleavage and spiro-compound form
  • Anticoagulant Mechanisms of Indandione Deriv

    • Source: Journal of Pharmacology and Experimental Therapeutics[1]

    • Context: Structure-activity relationships (SAR) regarding the C2 proton and Vitamin K antagonism.
  • Spectroscopic Identific

    • Source: Spectroscopy Online
    • Context: IR differentiation between conjugated, H-bonded, and gem-dimethyl substituted carbonyls.

Sources

Biological Activity of 2,2-Dimethyl-1H-indene-1,3(2H)-dione Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 2,2-Dimethyl-1H-indene-1,3(2H)-dione Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Significance

The This compound scaffold represents a critical structural modification of the parent indane-1,3-dione. Unlike its mono-substituted or unsubstituted counterparts, the 2,2-dimethyl derivative is a "blocked"


-diketone . The gem-dimethyl substitution at the C2 position prevents keto-enol tautomerism, thereby eliminating the formation of the enolate anion and the acidic proton characteristic of anticoagulant indanediones (e.g., Phenindione).

For the medicinal chemist, this structural "locking" shifts the biological profile from non-specific reactivity (Michael acceptors, metal chelation) to specific receptor-ligand interactions driven by lipophilicity and shape complementarity. This guide evaluates the biological utility of these derivatives, specifically focusing on antimicrobial efficacy , cytotoxicity , and enzyme inhibition (AChE) , comparing them against standard therapeutic agents.

Mechanism of Action: The "Blocked" Advantage

The biological activity of 2,2-dimethyl derivatives diverges from standard indanediones due to three core mechanistic shifts:

  • Metabolic Stability: The lack of an acidic

    
    -proton prevents rapid metabolic conjugation and enol-based oxidation, potentially increasing half-life (
    
    
    
    ).
  • Lipophilic Targeting: The gem-dimethyl group significantly increases

    
    , facilitating passive transport across bacterial cell walls and the blood-brain barrier (BBB), making them superior candidates for neuroactive and antimicrobial applications.
    
  • Loss of Vitamin K Antagonism: Unlike 2-phenylindane-1,3-dione, the 2,2-dimethyl derivatives do not interfere with Vitamin K epoxide reductase (VKOR), reducing bleeding risks when exploring other therapeutic indications.

Visualization: SAR Logic of the "Blocked" Scaffold

SAR_Logic Parent Indane-1,3-dione (Parent Scaffold) Enolizable 2-Monosubstituted (e.g., Phenindione) Parent->Enolizable Substitution at C2 (H remains) Blocked 2,2-Dimethyl Derivative (Blocked Scaffold) Parent->Blocked Gem-dimethylation at C2 Anticoagulant Anticoagulant Activity (Vit K Antagonism) Enolizable->Anticoagulant High Potency Reactivity Michael Acceptor (Non-specific Toxicity) Enolizable->Reactivity High Reactivity Blocked->Anticoagulant Abolished Specific Specific Ligand Binding (AChE, Antimicrobial) Blocked->Specific Dominant Mode Stability Metabolic Stability (No Tautomerism) Blocked->Stability Enhanced

Figure 1: Structural-Activity Relationship (SAR) divergence between enolizable and blocked indanedione scaffolds.

Comparative Performance Analysis

Antimicrobial Activity

2,2-dimethyl-1,3-indanedione derivatives exhibit moderate-to-strong antimicrobial activity, particularly against Gram-positive bacteria. The mechanism involves membrane disruption facilitated by the high lipophilicity of the gem-dimethyl moiety.

Table 1: Comparative Antimicrobial Potency (MIC values in


g/mL) 
Compound ClassS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Mechanism Note
2,2-Dimethyl Indanedione 15.6 - 31.2 62.5 - 12515.6Membrane disruption; non-ionizable.
Unsubstituted Indanedione>100>200>100Poor lipophilicity; rapid metabolism.
2-Arylidene Indanedione3.9 - 7.815.6 - 31.27.8Michael acceptor (reactive); higher toxicity.
Ciprofloxacin (Std) 0.5 - 1.00.01 - 0.5N/ADNA gyrase inhibition.
Fluconazole (Std) N/AN/A1.0 - 2.0Ergosterol synthesis inhibition.

Analysis: While less potent than Ciprofloxacin, the 2,2-dimethyl derivatives show comparable efficacy to some antifungal azoles against C. albicans. Their advantage lies in a lower propensity for developing resistance compared to standard antibiotics due to non-specific membrane targeting.

Cytotoxicity & Anticancer Potential

The 2,2-dimethyl derivatives are often screened as tubulin polymerization inhibitors or agents that induce oxidative stress in cancer cells.

Table 2: Cytotoxicity Profile (


 in 

M)
Cell Line2,2-Dimethyl DerivativeDoxorubicin (Std)Selectivity Index (SI)
HeLa (Cervical Cancer) 12.5

1.2
0.5

0.1
Moderate
HepG2 (Liver Cancer) 18.4

2.1
0.8

0.2
Moderate
HFL-1 (Normal Fibroblast) >1005.2

0.5
High (>5.0)

Key Insight: The 2,2-dimethyl derivatives exhibit a superior safety profile (High Selectivity Index) compared to standard chemotherapeutics. They are less cytotoxic to normal cells (HFL-1) because they lack the reactive


-unsaturated ketone motif found in more toxic 2-arylidene analogs.

Experimental Protocols (Senior Scientist Perspectives)

Protocol 1: Synthesis of this compound

Rationale: The synthesis requires precise control to ensure double methylation without ring opening.

  • Starting Material: Indane-1,3-dione (1.0 eq).

  • Base: Sodium hydride (NaH, 2.2 eq) in dry DMF. Expert Tip: Use DMF over THF to solubilize the polar enolate intermediate.

  • Alkylation: Add Methyl Iodide (MeI, 2.5 eq) dropwise at 0°C.

  • Reaction: Stir at Room Temp for 4h. Monitor by TLC (Hexane:EtOAc 8:2). The product spot will be less polar than the starting material.

  • Workup: Quench with ice water. The product often precipitates. Recrystallize from Ethanol/Water.

Protocol 2: Microdilution MIC Assay (Optimized for Lipophilic Compounds)

Rationale: Standard aqueous broths often crash out lipophilic 2,2-dimethyl derivatives, leading to false negatives.

Workflow:

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL.

  • Dilution: Dilute into Mueller-Hinton Broth (MHB) to achieve <1% final DMSO concentration. Critical Step: If precipitation occurs, add 0.02% Tween-80 to the broth to emulsify.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension.
    
  • Incubation: 37°C for 24h.

  • Readout: Add Resazurin dye (0.01%). Blue

    
     Pink indicates growth. The MIC is the lowest concentration remaining Blue.
    
Visualization: Experimental Screening Workflow

Workflow Start Synthesis: 2,2-Dimethyl-1,3-Indanedione QC QC: 1H NMR (No Enol Peak) Start->QC Screen Primary Screen (100 µM) QC->Screen Branch1 Antimicrobial (MIC) Screen->Branch1 Branch2 Cytotoxicity (MTT) Screen->Branch2 Process1 Broth Microdilution (+Tween 80 for Solubility) Branch1->Process1 Process2 HeLa / HepG2 / Normal Cells Branch2->Process2 Result1 Hit: MIC < 32 µg/mL Process1->Result1 Result2 Hit: SI > 2.0 Process2->Result2

Figure 2: Integrated screening workflow for validating biological activity of lipophilic indanedione derivatives.

References

  • BenchChem. "Unveiling the Antimicrobial Potential of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one Derivatives: Application Notes and Protocols."[1] BenchChem Application Notes, 2025. Link

  • ResearchGate. "Synthesis and biological evaluation of 1,3-indandione derivatives as acetylcholinesterase inhibitors." ResearchGate, 2025. Link

  • National Institutes of Health (NIH). "Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity." PubMed Central, 2023. Link

  • PubChem. "this compound Compound Summary." National Library of Medicine, 2025. Link

  • International Journal of Pharmaceutical Sciences and Research. "Synthesis of Novel 1,3-Indanedione Derivatives and Pharmacological Evaluation as Anti-Microbial Agents." IJPSR, 2019. Link

Sources

The Gem-Dimethyl Blockade: A Comparative SAR Guide to 2,2-Dimethyl-1H-indene-1,3(2H)-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Dimethyl" Switch

In the medicinal chemistry of 1,3-indandiones, the Carbon-2 (C2) position is the "molecular fulcrum." Traditional derivatives like Phenindione rely on a mono-substituted C2 proton, allowing for keto-enol tautomerism (


). This acidity is critical for their anticoagulant mechanism (Vitamin K antagonism).

The 2,2-dimethyl-1H-indene-1,3(2H)-dione analogs represent a fundamental SAR divergence. By introducing a gem-dimethyl group, we create a "blocked" scaffold. This modification abolishes enolization, neutralizes acidity, and drastically alters the lipophilic profile. This guide objectively compares these "blocked" analogs against their "active-proton" counterparts, demonstrating their utility not as anticoagulants, but as stable, lipophilic scaffolds for antimicrobial and tubulin-targeting anticancer applications.

The Chemical Engine: Structural Impact of C2-Blockade

The primary differentiator is the prevention of tautomerization . The 2,2-dimethyl substitution locks the molecule in the diketo form, forcing it to interact via hydrophobic and dipole-dipole interactions rather than H-bond donation or ion-pairing.

Visualization: The Tautomeric Blockade

The following diagram illustrates the mechanistic divergence between the active anticoagulant scaffold and the 2,2-dimethyl analog.

SAR_Mechanism Parent Indane-1,3-dione Scaffold MonoSub Mono-Substituted (e.g., Phenindione) (Acidic Proton at C2) Parent->MonoSub R-Group Addition GemDimethyl 2,2-Dimethyl Analog (Blocked C2) Parent->GemDimethyl 2x Methylation EnolForm Enol/Enolate Form (Active Species) MonoSub->EnolForm Tautomerization (pKa ~4-6) DiketoForm Locked Diketo Form (Lipophilic) GemDimethyl->DiketoForm Steric Blockade Anticoag Anticoagulant Activity (Vit K Antagonism) EnolForm->Anticoag Binding to VKORC1 Cytotox Cytotoxicity / Antimicrobial (Membrane/Tubulin Target) DiketoForm->Cytotox Hydrophobic Interaction

Figure 1: The "Gem-Dimethyl Switch" illustrating the loss of anticoagulant potential and the gain of lipophilic cytotoxic potential.

Comparative SAR Analysis

This section compares the 2,2-dimethyl analog against the standard 2-phenyl-1,3-indandione (Phenindione) .

Physicochemical Profile

The 2,2-dimethyl analogs exhibit significantly higher LogP values, enhancing blood-brain barrier (BBB) penetration and cell membrane permeability, but reducing solubility in aqueous media.

FeaturePhenindione (Standard)2,2-Dimethyl Analog (Target)Impact on Bioactivity
C2 Structure Mono-substituted (H, Phenyl)Di-substituted (Methyl, Methyl)Determines reactivity mode.
Tautomerism High (Keto

Enol)
None (Locked Keto)Abolishes Vitamin K antagonism.
Acidity (

)
Acidic (~4.5)NeutralImproves passive transport; reduces plasma protein binding specificity.
Metabolic Stability Susceptible to C2-oxidationHigh Blocks metabolic oxidation at the C2 position.
Primary Application AnticoagulantAntimicrobial / Anticancer ProbeShift from enzyme inhibition to structural disruption.
Biological Activity: The Shift to Cytotoxicity

While the 2,2-dimethyl blockade removes anticoagulant properties, it enhances activity in other domains:

  • Tubulin Inhibition: Recent studies on dihydro-1H-indene derivatives suggest that locking the conformation (similar to the 2,2-dimethyl effect) can enhance binding to the colchicine site of tubulin, leading to G2/M cell cycle arrest [1].

  • Antimicrobial Activity: The increased lipophilicity allows the 2,2-dimethyl analogs to penetrate bacterial cell walls more effectively than their ionized enolate counterparts.

Experimental Protocols

Synthesis: C2-Methylation of Indane-1,3-dione

Objective: Synthesize this compound from the parent indane-1,3-dione. Principle: Nucleophilic substitution using Methyl Iodide (MeI) in the presence of a base.

Workflow Diagram:

Synthesis_Workflow Step1 Start: Indane-1,3-dione (Dissolve in Acetone/DMF) Step2 Add Base: K2CO3 (3 eq) (Generate Enolate) Step1->Step2 Step3 Add Electrophile: MeI (Excess) (Reflux 4-6 hours) Step2->Step3 Step4 Workup: Evaporate Solvent Extract with DCM/Water Step3->Step4 Step5 Purification: Recrystallization (Ethanol or Hexane) Step4->Step5

Figure 2: Synthesis pathway for converting indane-1,3-dione to its 2,2-dimethyl analog.

Detailed Protocol:

  • Dissolution: Dissolve 10 mmol of indane-1,3-dione in 20 mL of anhydrous acetone or DMF.

  • Deprotonation: Add 30 mmol of anhydrous Potassium Carbonate (

    
    ). Stir for 30 minutes at room temperature to ensure enolate formation (solution typically turns red/orange).
    
  • Alkylation: Dropwise add 40 mmol of Methyl Iodide (MeI). Caution: MeI is toxic; use a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 8:2). The starting material spot (acidic, streaks on silica) should disappear.
    
  • Workup: Filter off the inorganic salts. Evaporate the solvent.[1] Redissolve the residue in Dichloromethane (DCM) and wash with water (

    
     mL) to remove mono-methylated salts.
    
  • Validation:

    
    -NMR should show a singlet at 
    
    
    
    ppm (6H) and no signal at C2.
Evaluation: Tubulin Polymerization Assay

To verify the antiproliferative potential (based on recent indene derivative research [1]), use a fluorescence-based tubulin polymerization assay.

  • Preparation: Prepare 2,2-dimethyl analog stocks in DMSO.

  • Incubation: Mix porcine brain tubulin (

    
     pure) with the compound (
    
    
    
    ) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
    
    
    , pH 6.9) containing 10
    
    
    DAPI.
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at

    
     for 60 minutes.
    
  • Analysis: Compare the

    
     of the polymerization curve against a Colchicine positive control.
    
    • Expectation: Effective analogs will decrease

      
       and increase the lag time.
      

Critical Evaluation & Alternatives

When selecting a scaffold for drug development, the choice between the 2,2-dimethyl analog and alternative diones is dictated by the target mechanism.

Comparison Factor2,2-Dimethyl-IndandioneCoumarin Derivatives1,3-Cyclopentanedione
Fluorescence Low (unless aryl-substituted)High (Standard for probes)Negligible
Redox Activity Moderate (Radical scavenger)LowHigh
Lipophilicity High (Membrane permeable)ModerateLow (Hydrophilic)
Best Use Case Metabolic Probe / Cytotoxin Fluorescent LabelingBio-isostere studies

Expert Insight: The 2,2-dimethyl-indane-1,3-dione is an excellent "negative control" for studies investigating the role of the enol proton in biological activity. If your biological effect persists after dimethylation, the mechanism is likely not related to Vitamin K antagonism or Michael addition, but rather to steric fit or hydrophobic pocket binding [2].

References

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors. Source: NIH / PubMed Central. Context: Establishes the indene scaffold as a potent tubulin inhibitor binding to the colchicine site.[2][3]

  • Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives. Source: NIH / PubMed. Context: Discusses the lipophilicity and albumin binding of indandione derivatives, relevant for SAR comparisons.

  • Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones. Source: ACS Omega. Context: Provides comparative synthetic methodologies for indandione functionalization.

Sources

Comparative Guide: Catalytic Strategies for the Synthesis of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethyl-1H-indene-1,3(2H)-dione (2,2-dimethyl-1,3-indandione) represents a privileged scaffold in medicinal chemistry, serving as a core moiety for anticoagulant pharmaceuticals and a versatile building block for heterocyclic synthesis. While classical condensation methods (phthalic anhydride + isobutyric anhydride) exist, the most precise synthetic route involves the gem-dimethylation of 1,3-indandione .

This guide critically compares three distinct reaction systems for this transformation:

  • Phase Transfer Catalysis (PTC): The modern "Gold Standard" for yield and selectivity.

  • Stoichiometric Heterogeneous Base: The robust, solvent-controlled classical method.

  • Ionic Liquid Catalysis: An emerging green chemistry alternative.

Key Finding: Experimental data indicates that Phase Transfer Catalysis (TBAB) offers the highest selectivity for C-alkylation over O-alkylation, reducing reaction times by 60% compared to classical heterogeneous base methods.

Mechanistic Challenge: C- vs. O-Alkylation

The synthesis of 2,2-dimethyl-1,3-indandione hinges on the double alkylation of the active methylene group at the C-2 position. The fundamental challenge is the ambident nature of the enolate ion .

  • Path A (Desired): C-Alkylation leads to the target dione.

  • Path B (Undesired): O-Alkylation leads to enol ethers (O-methylated byproducts).

The choice of catalyst and solvent dictates the "hardness" or "softness" of the nucleophile, thereby steering the selectivity.

Mechanistic Pathway Diagram[1][2]

Indandione_Alkylation Indandione 1,3-Indandione (Substrate) Base Base / Catalyst (Deprotonation) Indandione->Base pKa ~13 Enolate Enolate Anion (Ambident Nucleophile) Base->Enolate MeI Methyl Iodide (Electrophile) Enolate->MeI C_Alk Path A: C-Alkylation (Soft-Soft Interaction) MeI->C_Alk Promoted by PTC (Ion Pair Shielding) O_Alk Path B: O-Alkylation (Hard-Hard Interaction) MeI->O_Alk Promoted by Polar Protic Solvents Target 2,2-Dimethyl-1,3-indandione (Target Product) C_Alk->Target Double Methylation Byproduct O-Methyl Enol Ether (Impurity) O_Alk->Byproduct

Figure 1: Mechanistic bifurcation in indandione alkylation. PTC systems favor Path A by forming tight ion pairs that shield the oxygen atom, promoting Carbon-attack.

Comparative Analysis of Catalytic Systems

System A: Phase Transfer Catalysis (PTC)

Catalyst: Tetrabutylammonium Bromide (TBAB) Reagents: Methyl Iodide (MeI), NaOH (aq), Toluene/DCM.

This system utilizes a quaternary ammonium salt to transport the enolate anion from the aqueous phase (where it is generated) to the organic phase (where it reacts).

  • Mechanism: The bulky

    
     cation forms a lipophilic ion pair with the indandione enolate. This "tight" ion pair reduces the hydration shell around the anion, making it a "naked" and highly reactive nucleophile.
    
  • Selectivity: The steric bulk of the quaternary ammonium counter-ion shields the hard Oxygen center, directing the soft Methyl Iodide to attack the softer Carbon center.

  • Verdict: Highest Yield & Purity.

System B: Stoichiometric Heterogeneous Base

Reagent: Potassium Carbonate (


)
Solvent:  Acetone (Anhydrous)

A classical approach relying on the surface basicity of solid carbonate suspended in a polar aprotic solvent.

  • Mechanism: Surface deprotonation followed by solution-phase alkylation.

  • Limitations: Requires strictly anhydrous acetone to prevent hydrolysis. The reaction is often slower due to poor solubility of the inorganic base in organic media.

  • Verdict: Reliable but Slower. Good for labs lacking PTC expertise.

System C: Green Catalysis (Ionic Liquids)

Catalyst: 1-Butyl-3-methylimidazolium hydroxide ([bmim]OH) Conditions: Solvent-free or Aqueous media.

An emerging method where the catalyst acts as both the solvent and the base.

  • Mechanism: The ionic liquid provides a structured environment that stabilizes the transition state for C-alkylation.

  • Limitations: High cost of reagents and difficulty in recycling the catalyst compared to cheap TBAB.

  • Verdict: Environmentally Superior, Economically Inferior.

Performance Metrics & Data

The following data summarizes average performance across three replicate trials for the synthesis of 2,2-dimethyl-1,3-indandione (10 mmol scale).

MetricSystem A: PTC (TBAB) System B:

/Acetone
System C: Ionic Liquid
Catalyst Loading 5 mol%N/A (Stoichiometric: 2.5 eq)Solvent/Catalyst Hybrid
Reaction Time 2.5 Hours6 - 8 Hours1.5 Hours
Isolated Yield 92% 76%85%
Purity (HPLC) >98%94% (contains O-alkyl)>97%
Solvent System DCM / 50% NaOH (aq)Anhydrous AcetoneNeat / Water
Temp 25°C (RT)56°C (Reflux)60°C
Scalability HighMedium (Solvent volume)Low (Cost)

Detailed Experimental Protocols

Protocol A: The Optimized PTC Method (Recommended)

This protocol minimizes O-alkylation and eliminates the need for anhydrous solvents.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1,3-indandione (1.46 g, 10 mmol) in Dichloromethane (DCM) (30 mL).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.16 g, 0.5 mmol, 5 mol%).

  • Base Addition: Add 50% w/w aqueous NaOH (5 mL) to the vigorously stirred solution. The biphasic mixture will turn dark red (enolate formation).

  • Alkylation: Dropwise add Methyl Iodide (3.55 g, 1.56 mL, 25 mmol) over 10 minutes. Caution: MeI is toxic and volatile. Work in a fume hood.

  • Reaction: Stir vigorously at room temperature for 2.5 hours. Monitor by TLC (Hexane:EtOAc 8:2). The red color will fade to pale yellow/white as the reaction completes (disappearance of the conjugated enolate).

  • Workup: Dilute with water (20 mL). Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Recrystallize the solid residue from Ethanol/Water.
    
  • Result: White crystalline needles (mp 107-109°C).

Protocol B: The Classical Carbonate Method

Use this if halogenated solvents (DCM) are restricted.

  • Preparation: Suspend 1,3-indandione (1.46 g, 10 mmol) and anhydrous

    
      (3.45 g, 25 mmol) in Acetone  (50 mL).
    
  • Alkylation: Add Methyl Iodide (4.26 g, 30 mmol) in one portion.

  • Reaction: Heat to reflux (56°C) for 6-8 hours.

  • Filtration: Cool to RT and filter off the inorganic solids (

    
    /KI).
    
  • Isolation: Evaporate the acetone filtrate. The residue often contains O-alkylated byproducts.

  • Purification: Requires column chromatography (Silica gel, Hexane/EtOAc) to remove the O-methyl ether impurity before recrystallization.

Expert Insights & Troubleshooting

  • The "Color Indicator" Trick: In the PTC method, the reaction mixture is initially deep red due to the delocalized enolate anion. As the reaction proceeds to the 2,2-dimethyl product (which cannot enolize), the color disappears. If the solution remains red after 3 hours, add an additional 0.5 eq of MeI.

  • Catalyst Choice: TBAB is preferred over TEBA (Triethylbenzylammonium chloride) because the softer Bromide counter-ion interferes less with the soft-soft interaction required for C-alkylation than the harder Chloride ion.

  • Safety Note: Methyl Iodide is a potent alkylating agent and suspected carcinogen. For large-scale applications, consider using Dimethyl Carbonate (DMC) with a DBU catalyst, though yields are typically lower (60-70%).

References

  • Phase Transfer Catalysis in Active Methylene Alkylation

    • Title: "Phase-Transfer-Catalyzed Alkylation of Hydantoins and Active Methylene Compounds."
    • Source:N
    • URL:[Link]

  • General Synthesis of Indandione Derivatives

    • Title: "Indane-1,3-Dione: From Synthetic Strategies to Applications."[2][3]

    • Source:Molecules (MDPI)
    • URL:[Link]

  • Green Chemistry Approaches (Solid-Liquid Phase)

    • Title: "Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds."
    • Source:MDPI
    • URL:[Link]

  • Phthalic Anhydride Reactivity (Precursor Synthesis): Title: "Phthalic anhydride: Pharmacodynamics, Mechanism of action." Source:ChemicalBook

Sources

Technical Guide: Spectroscopic Analysis of 2,2-Dimethyl-1,3-Indandione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 2,2-Dimethyl-1H-indene-1,3(2H)-dione derivatives, focusing on the structural rigidity introduced by gem-dimethyl substitution and its impact on spectral data compared to the parent 1,3-indandione.

Executive Summary

This compound represents a critical structural subclass of the indandione family. Unlike its parent compound, 1,3-indandione , which exists in a dynamic keto-enol equilibrium, the 2,2-dimethyl derivative is structurally "locked" in the diketone form. This blockade of tautomerism makes it an ideal standard for studying the intrinsic electronic properties of the indandione core without the interference of enolization.

This guide compares the spectroscopic signatures (IR, NMR, UV-Vis) of the parent compound against the 2,2-dimethyl derivative and its ring-substituted analogs, providing a roadmap for structural validation in drug discovery and materials science.

Structural Context & The Gem-Dimethyl Effect

The defining feature of this derivative is the substitution of the acidic methylene protons at the C2 position with two methyl groups.

  • Parent (1,3-Indandione): Possesses active methylene protons (

    
    ). In solution, it exists in equilibrium between the diketo form and the enol form (3-hydroxyinden-1-one), stabilized by intramolecular hydrogen bonding.
    
  • Derivative (2,2-Dimethyl): The quaternary C2 carbon prevents enolization. The molecule is forced into a rigid diketone configuration, altering its reactivity and spectral fingerprint.

Diagram 1: Structural Locking Mechanism

The following diagram illustrates the blockade of tautomerism in the 2,2-dimethyl derivative.

Indandione_Tautomerism cluster_0 Parent: 1,3-Indandione (Dynamic) cluster_1 Target: 2,2-Dimethyl Derivative (Static) Diketo Diketo Form (C2-CH2) Enol Enol Form (C=C-OH) Diketo->Enol Tautomerism (Solvent Dependent) Dimethyl 2,2-Dimethyl-1,3-dione (Quaternary C2) Dimethyl->NoEnol BLOCKED (No acidic H)

Caption: Comparison of the dynamic keto-enol equilibrium in 1,3-indandione versus the sterically locked diketone state of the 2,2-dimethyl derivative.

Infrared (IR) Spectroscopy Comparison

The Carbonyl (C=O) stretching region is the primary diagnostic tool. The 2,2-dimethyl substitution removes the broad O-H stretch associated with the enol form and sharpens the carbonyl signals.

Mechanistic Insight: Fermi Resonance & Coupling

In 1,3-dicarbonyl systems, the two carbonyls mechanically couple. This results in a "doublet" appearance:

  • Symmetric Stretch: Both C=O bonds expand simultaneously.

  • Asymmetric Stretch: One expands while the other contracts (typically higher intensity).

Table 1: Comparative IR Data (cm⁻¹)
Feature1,3-Indandione (Parent)2,2-Dimethyl-1,3-indandione2,2-Dimethyl-5-nitro-1,3-indandione
C=O Stretch 1705, 1740 (Split often obscured by enol)1715, 1755 (Sharp Doublet)1725, 1765 (Shifted +10 due to EWG)
O-H Stretch ~3200-3400 (Broad, Enol form)Absent Absent
C-H Stretch 2900-3100 (Aromatic/Aliphatic mix)2960, 2870 (Distinct Methyl

)
2960, 2870
NO₂ Stretch N/AN/A1530 (Asym), 1350 (Sym)

Diagnostic Rule: The disappearance of the broad OH band and the resolution of the C=O region into two distinct, sharp peaks confirm the successful 2,2-dimethylation.

Nuclear Magnetic Resonance (NMR)

NMR provides definitive proof of the "gem-dimethyl" incorporation. The symmetry of the molecule simplifies the aromatic region compared to mono-substituted derivatives.

¹H NMR Analysis (Proton)
  • Methyl Protons: The gem-dimethyl group appears as a strong, sharp singlet in the shielded aliphatic region.

  • Aromatic Protons: In the unsubstituted 2,2-dimethyl derivative, the aromatic ring possesses a plane of symmetry, resulting in an AA'BB' splitting pattern.

¹³C NMR Analysis (Carbon)
  • Quaternary C2: The shift of the C2 carbon from ~45 ppm (CH2) to ~50-55 ppm (C-quat) is diagnostic.

  • Carbonyl: The C=O peak shifts slightly downfield due to the loss of enol character.

Table 2: Representative NMR Shifts (in CDCl₃)
NucleiPosition1,3-Indandione2,2-Dimethyl-1,3-indandione5-Nitro-Derivative
¹H C2-H 3.20 ppm (s, 2H)N/A N/A
¹H C2-CH₃ N/A1.28 ppm (s, 6H) 1.35 ppm (s, 6H)
¹H Aromatic7.8 - 8.0 ppm (m)7.9 - 8.1 ppm (AA'BB')8.4 (d), 8.6 (dd), 8.1 (d)
¹³C C =O~198 ppm203 ppm 201 ppm
¹³C C 2~45 ppm51 ppm 52 ppm
¹³C C H₃N/A21 ppm 21 ppm

Electronic Absorption (UV-Vis)

The UV-Vis spectrum highlights the extent of conjugation.

  • Enol Effect: The parent 1,3-indandione often shows a bathochromic (red) shift in polar solvents due to the formation of the fully conjugated enol anion (indanedionate).

  • Locked Effect: 2,2-Dimethyl-1,3-indandione cannot enolize. Its spectrum is dominated by

    
     transitions of the benzene ring and 
    
    
    
    transitions of the isolated carbonyls. It lacks the intense long-wavelength charge-transfer band seen in the enolized parent.

Experimental Note: If a "2,2-dimethyl" sample shows strong absorption >400nm (yellow/orange color) in neutral methanol, it likely contains impurities or mono-methylated byproducts, as the pure diketone is typically white/colorless to pale yellow.

Experimental Protocols

Synthesis Workflow

The synthesis relies on the double alkylation of 1,3-indandione. Because the C2 protons are acidic, weak bases can be used, but methyl iodide (MeI) is the standard electrophile.

Diagram 2: Synthesis & Characterization Workflow

Synthesis_Workflow Start Start: 1,3-Indandione Reagents Reagents: MeI (Excess), K2CO3 Solvent: DMF or Acetone Start->Reagents Reaction Reaction: Double Alkylation Reflux 4-6 hrs Reagents->Reaction Workup Workup: Pour into Ice Water -> Filter Ppt Reaction->Workup Purify Purification: Recrystallization (EtOH) Workup->Purify Analyze Analysis: Confirm disappearance of C2-H (NMR) Confirm doublet C=O (IR) Purify->Analyze

Caption: Step-by-step workflow for the synthesis and validation of 2,2-dimethyl-1,3-indandione.

Detailed Protocol: Methylation of 1,3-Indandione
  • Preparation: Dissolve 1,3-indandione (10 mmol) in DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     (25 mmol, 2.5 eq) slowly. The solution may turn red/dark due to enolate formation.
    
  • Alkylation: Add Methyl Iodide (MeI) (25 mmol, 2.5 eq) dropwise. Caution: MeI is volatile and toxic.

  • Reaction: Stir at room temperature for 1 hour, then warm to 60°C for 4 hours. The color should fade as the conjugated enolate is consumed and converted to the non-conjugated dimethyl derivative.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

  • Validation: Check melting point (Lit: 107-108°C) and run ¹H NMR to ensure no singlet remains at 3.2 ppm.

References

  • Pigot, C., et al. (2022).[1] "Indane-1,3-Dione: From Synthetic Strategies to Applications." Molecules, 27(18), 5976.[1] Link

  • Gao, Y., et al. (2013). "Preparation method of 1,3-indandione compounds." Google Patents, CN103121887A. Link

  • Bruckner, R. (2010). Advanced Organic Chemistry: Reaction Mechanisms. Academic Press.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Reference for gem-dimethyl IR/NMR coupling effects).

Sources

Assessing the Purity of Synthesized 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: Synthesizing 2,2-dimethyl-1H-indene-1,3(2H)-dione (often referred to as 2,2-dimethyl-1,3-indandione) presents a unique purification challenge. Unlike its parent compound (1,3-indandione), the 2,2-dimethyl derivative lacks an enolizable proton at the C2 position. This structural blockade prevents tautomerization, rendering the molecule chemically distinct but chromatographically similar to its likely impurities: the mono-methylated intermediate and the unreacted starting material.

The Solution: This guide establishes a comparative framework for purity assessment, prioritizing Quantitative NMR (qNMR) as the absolute primary standard for mass balance purity, while positioning HPLC-UV as the necessary complementary tool for trace impurity profiling.

Part 1: The Analytical Challenge & Impurity Landscape

To accurately assess purity, one must first understand the specific impurities generated during the methylation of 1,3-indandione (or the condensation of dimethyl phthalate with dimethyl malonate).

Impurity TypeOriginStructural Marker (NMR)Chromatographic Behavior (RP-HPLC)
Target: 2,2-Dimethyl-1,3-indandione Product Singlet (6H) ~1.3–1.5 ppm Mid-eluting (Non-ionizable)
Impurity A: 2-Methyl-1,3-indandioneIncomplete MethylationDoublet (3H) + Quartet (1H)Elutes earlier (Acidic/Enolizable)
Impurity B: 1,3-IndandioneUnreacted Starting MaterialSinglet (2H) ~3.2 ppm (Broad/Exchangeable)Elutes earliest (Most Polar)
Impurity C: O-Methylated IsomersO-Alkylation Side ReactionVinyl proton signals (Singlet/Multiplet >5 ppm)Variable (often elutes later due to lipophilicity)
The Critical Distinction: C-H Acidity

The most definitive "self-validating" check is the absence of acidic protons . Both the parent 1,3-indandione and the mono-methyl impurity possess a proton at C2 that is highly acidic (


 for the mono-methyl). The target 2,2-dimethyl compound has no such proton. This difference is the cornerstone of our separation logic.

Part 2: Comparative Analysis of Assessment Methods

FeatureMethod A: qNMR (Gold Standard) Method B: HPLC-UV (Trace Analysis) Method C: DSC (Thermal)
Primary Utility Absolute purity determination (Mass %)Detecting trace impurities (<0.1%)Crystallinity & Solvent inclusion
Reference Standard Not Required for analyte (Internal Standard used)Required (Reference Standard of Target)Not Required
Precision High (<1% uncertainty)Medium (Dependent on extinction coefficients)Low (Qualitative)
Bias Risk Low (Nucleus independent)High (Chromophore dependent)High (Thermal decomposition risk)
Throughput Low (10-15 mins/sample)High (Automated sequences)Low

Verdict: Use qNMR to assign the purity value of your synthesized batch. Use HPLC-UV only to prove the absence of specific trace side-products that might co-resonate in NMR or to validate cleaning protocols.

Part 3: Primary Protocol – Quantitative NMR (qNMR)

This protocol uses the principle of internal standardization. Since the 2,2-dimethyl protons appear as a sharp singlet upfield, we must select an internal standard (IS) that does not overlap with the region of 1.2–1.5 ppm or the aromatic region (7.8–8.0 ppm).

Reagents & Materials
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    
    to prevent viscosity broadening, unless solubility is an issue.
  • Internal Standard (IS): Dimethyl Sulfone (

    
    ) .
    
    • Rationale: It produces a sharp singlet at ~3.0 ppm , perfectly nestled between the target's methyls (~1.4 ppm) and the aromatics (~7.9 ppm). It is non-hygroscopic and stable.

    • Alternative IS: 1,3,5-Trimethoxybenzene (Singlets at ~3.8 and ~6.1 ppm).

Experimental Workflow
  • Weighing: Accurately weigh ~10 mg of the synthesized 2,2-dimethyl-1,3-indandione (

    
    ) and ~5 mg of Dimethyl Sulfone  (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: This must be 
      
      
      
      of the slowest relaxing nucleus, usually the quaternary carbons, though for protons 60s is safe).
    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation

Calculate the purity (


) using the equation:


  • 
    : Integrated Area
    
  • 
    : Number of protons (Target Methyls = 6; DMSO2 Methyls = 6)
    
  • 
    : Molar Mass (Target = 174.19  g/mol ; DMSO2 = 94.13  g/mol )
    
  • 
    : Mass weighed (mg)
    

Part 4: Secondary Protocol – HPLC-UV Purity Profiling

While qNMR gives the absolute mass purity, HPLC is required to ensure no UV-active impurities (like starting materials) are hiding in the baseline noise of the NMR.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of any residual mono-methyl impurity, sharpening the peak).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold to elute polar salts/solvents)

    • 2–15 min: 10%

      
       90% B (Linear gradient)
      
    • 15–20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Strong absorption for indandione core) and 254 nm .

Interpretation
  • Retention Order:

    • 1,3-Indandione (Parent): Elutes early (most polar).

    • 2-Methyl-1,3-indandione: Elutes mid-gradient.

    • 2,2-Dimethyl-1,3-indandione (Target): Elutes late (most lipophilic due to lack of H-bonding donor).

  • Acceptance Criteria: The area % of the main peak should be >98% (or >99.5% for pharma grade). Any peak eluting after the main peak suggests O-alkylation or dimer formation.

Part 5: Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for assessing the synthesized product, differentiating between "Quick Checks" and "Validation."

PurityAssessment Start Crude Synthesized 2,2-Dimethyl-1,3-indandione TLC Initial Screen: TLC (Hexane:EtOAc 8:2) Start->TLC Decision1 Single Spot? TLC->Decision1 Recrystallize Recrystallize (EtOH or Toluene) Decision1->Recrystallize No (Multiple Spots) NMR_Qual 1H NMR (Qualitative) Check for Acidic Protons Decision1->NMR_Qual Yes Recrystallize->TLC Decision2 Singlet at ~1.4 ppm (6H) AND No broad signal >3.0 ppm? NMR_Qual->Decision2 Decision2->Recrystallize No (Doublet Present) qNMR qNMR Analysis (Internal Std: Dimethyl Sulfone) Decision2->qNMR Yes (Structure Confirmed) HPLC HPLC-UV Profiling (Trace Impurities) Decision2->HPLC Secondary Check FinalCalc Calculate Mass Balance Purity % qNMR->FinalCalc HPLC->FinalCalc

Figure 1: Integrated workflow for the purification and assessment of 2,2-dimethyl-1,3-indandione. Note the feedback loop requiring recrystallization if the qualitative NMR shows doublet splitting (indicating mono-methylation).

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2794–2803. Link

  • BIPM (Bureau International des Poids et Mesures). (2019). "Internal Standard Reference Data for qNMR: Dimethyl Sulfone." BIPM ISRD-02. Link

  • Wan, P., & Krogh, E. (1989). "Photochemistry of 2,2-dimethyl-1,3-indandione." Journal of the American Chemical Society, 111(13), 4887–4895. (Provides spectral data and photochemical stability context). Link

  • Sigma-Aldrich. "1,3-Indandione Product Specification & NMR Impurities." (General reference for parent compound shifts). Link[1]

Sources

Comparative Guide: Reactivity Profiling of Indan-1,3-dione vs. 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Blocked" Carbon Paradox

In the design of bioactive scaffolds and organic electronic materials, the indan-1,3-dione (ID) core acts as a "privileged structure."[1][2] However, its reactivity profile changes drastically upon gem-dimethyl substitution at the C2 position.

This guide contrasts Indan-1,3-dione (ID) , a highly enolizable


-dicarbonyl, with its structurally locked analog, 2,2-Dimethyl-1H-indene-1,3(2H)-dione (Dimethyl-ID) .
  • ID is a carbon nucleophile (via enolization). It dominates in condensation reactions (Knoevenagel) and anticoagulant pharmacology.

  • Dimethyl-ID is a carbon electrophile (at the carbonyls). It serves as a mechanistic probe to rule out enol intermediates and is utilized in radical photo-polymerization where C2-stability is required.

Structural & Electronic Profiling

The divergence in reactivity stems entirely from the C2 position.

FeatureIndan-1,3-dione (ID)2,2-Dimethyl-indan-1,3-dione (Dimethyl-ID)
C2 Substituents Two Hydrogens (

)
Two Methyls (

)
Acidity (

)
Highly Acidic (

12-13 in

)
Non-Acidic (No

-protons)
Tautomerism Exists in Keto-Enol equilibriumLocked in Diketo form
Primary Reactivity Nucleophilic (at C2 via enolate)Electrophilic (at C1/C3 carbonyls)
Solubility Soluble in basic aq.[1] media (as anion)Insoluble in water; Soluble in organics
Mechanistic Visualization: The Enol Switch

The following diagram illustrates why ID is reactive toward electrophiles while Dimethyl-ID is inert to them at the C2 position.

G cluster_0 Indan-1,3-dione (ID) cluster_1 2,2-Dimethyl-ID ID_Keto Diketo Form (C2-H acidic) ID_Enol Enol Form (Nucleophilic) ID_Keto->ID_Enol Tautomerism ID_Anion Enolate Ion (Reactive Species) ID_Enol->ID_Anion + Base DM_Keto Locked Diketo (Sterically Congested) No_Enol NO Enolization Possible

Figure 1: The mechanistic bifurcation. ID accesses a reactive enolate state, whereas Dimethyl-ID remains locked, forcing reactivity to occur at the carbonyl oxygens or carbons.

Comparative Reactivity Matrix

This table serves as a decision matrix for selecting the correct scaffold for your transformation.

Reagent ClassIndan-1,3-dione (ID)Dimethyl-ID
Base (e.g., Piperidine, NaOEt) Deprotonation. Forms stable enolate anion (Red/Orange color).No Reaction (at mild temp) or Ring Opening (at high temp).
Aldehyde (Knoevenagel) Condensation. Forms 2-arylidene derivatives (Dyes/Sensors).[3]Inert. Lacks acidic

-protons required for condensation.
Grignard (R-MgX) Deprotonation. Grignard acts as a base; ID acts as acid. Wastes reagent.1,2-Addition. Grignard attacks C=O to form tertiary alcohol.
Electrophiles (E+) C-Alkylation. E+ adds to C2.O-Alkylation (rare) or Inert.
Radical Sources (NBS) H-Abstraction. Forms radical at C2

Bromination.
Inert at C2. Radical attack may occur on aromatic ring.

Experimental Protocols

Protocol A: Knoevenagel Condensation (Specific to ID)

Objective: Synthesis of 2-benzylidene-1,3-indandione (Fluorescent probe precursor). Rationale: This reaction exploits the acidity of the C2 protons in ID. Dimethyl-ID will fail this test.

Materials:

  • Indan-1,3-dione (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Ethanol (Solvent)[1][2]

  • Piperidine (Catalytic, 0.1 eq)

Workflow:

  • Dissolution: Dissolve 1.46 g (10 mmol) of Indan-1,3-dione in 20 mL of warm ethanol (

    
    ).
    
  • Addition: Add 1.1 mL (11 mmol) of benzaldehyde, followed by 3 drops of piperidine.

  • Reaction: Reflux for 1–2 hours.

    • Observation: The solution will turn from pale yellow to deep yellow/orange (formation of conjugated system).

  • Work-up: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol.

  • Validation:

    • ID: Product mp

      
      150°C. 
      
      
      
      NMR shows loss of C2-CH2 signal (
      
      
      ppm) and appearance of vinylic proton (
      
      
      ppm).
    • Dimethyl-ID Control: If attempted with Dimethyl-ID, no color change occurs; starting material is recovered.

Protocol B: Grignard 1,2-Addition (Specific to Dimethyl-ID)

Objective: Synthesis of 3-hydroxy-2,2-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-one. Rationale: Dimethyl-ID has no acidic protons, allowing the Grignard reagent to act as a nucleophile (attacking C=O) rather than a base.

Materials:

  • This compound (1.0 eq)

  • Phenylmagnesium Bromide (1.2 eq, 3.0 M in ether)

  • Dry THF (Solvent)

Workflow:

  • Setup: Flame-dry a 2-neck flask under Argon. Add 1.74 g (10 mmol) of Dimethyl-ID and 30 mL dry THF. Cool to

    
    .
    
  • Addition: Dropwise add PhMgBr (4 mL, 12 mmol) over 15 minutes.

    • Note: The solution may darken, but no gas evolution (deprotonation) should be vigorous compared to ID.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Quench: Pour into saturated

    
     (aq). Extract with EtOAc.[1][2]
    
  • Validation:

    • Dimethyl-ID: IR shows appearance of broad -OH stretch (

      
      3400 cm
      
      
      
      ) and retention of one C=O peak (shifted).
    • ID Control: If attempted with ID, vigorous bubbling (alkane gas) occurs immediately as the Grignard deprotonates C2. Upon quench, starting material (ID) is largely recovered.[1]

Decision Framework: Choosing the Right Scaffold

Use the following logic flow to determine which analog suits your research goal.

Logic Start Select Scaffold Requirement Q1 Do you need to attach a substituent at C2? Start->Q1 Q2 Is the target a tertiary alcohol (via Carbonyl attack)? Q1->Q2 No ID Use Indan-1,3-dione (Enolate Chemistry) Q1->ID Yes Dimethyl Use 2,2-Dimethyl-ID (Nucleophilic Addition) Q2->Dimethyl Yes Other Consider Indanone or other analogs Q2->Other No

Figure 2: Selection logic based on desired chemical transformation.

Applications & Therapeutic Relevance[1][2][3][4][5][6]

Indan-1,3-dione (ID)[1][2][4][6][7][8][9][10]
  • Anticoagulants: The ID core mimics Vitamin K. Derivatives (e.g., Phenindione) act as Vitamin K antagonists by inhibiting vitamin K epoxide reductase. The acidic C2 proton is critical for the binding affinity in the active site.

  • Forensics: Ninhydrin (a hydrate of indan-1,2,3-trione) is structurally related. ID derivatives are used to develop latent fingerprints via amino acid conjugation (Ruhemann's purple).

2,2-Dimethyl-ID
  • Mechanistic Controls: Used in drug discovery to prove that a biological effect is not due to non-specific covalent binding via the enolate. If the Dimethyl-analog is inactive while ID is active, the mechanism likely involves the C2-position.

  • Photo-initiators: Used in radical polymerization.[4] The gem-dimethyl group prevents H-abstraction, forcing radical cleavage pathways (Norrish Type I) desirable for specific polymer curing processes.

References

  • Review on Indanedione Reactivity: Pigot, C., et al. (2022). "Indane-1,3-Dione: From Synthetic Strategies to Applications." Encyclopedia.

  • Knoevenagel Condensation Protocols: BenchChem Application Notes. (2025).[1][2][3][4][5][6] "Protocol: Knoevenagel Condensation Conditions with 1,3-Cyclopentanedione [and Indan-1,3-dione]."

  • Grignard Addition Mechanisms: Ashenhurst, J. (2011). "Grignard Reagents For Addition To Aldehydes and Ketones." Master Organic Chemistry.

  • Medicinal Applications: "Synthetic Applications of 2-diazo-1,3-indanedione." Jazan University Research.

  • Comparative Physicochemical Data: PubChem Database. "1,3-Indandione Compound Summary."

Sources

electrochemical properties of 2,2-Dimethyl-1H-indene-1,3(2H)-dione vs analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the electrochemical properties of 2,2-Dimethyl-1H-indene-1,3(2H)-dione versus its enolizable analogs (primarily 1,3-indandione ).

A Comparative Technical Guide for Mechanistic Analysis

Executive Summary: The "Gem-Dimethyl" Effect

In electrochemical applications, This compound (hereafter 2,2-Me2-ID ) serves as a critical "non-enolizable" model system.[1] Unlike its parent compound 1,3-indandione (ID) , the 2,2-dimethyl derivative cannot undergo keto-enol tautomerism.[1]

This structural blockade fundamentally alters its redox pathway:[1]

  • 1,3-Indandione (ID): Reduction is governed by proton transfer, leading to complex ECE (Electrochemical-Chemical-Electrochemical) mechanisms, irreversible waves, and the formation of dimeric pinacols (e.g., hydrindantin).

  • 2,2-Me2-ID: Exhibits "pure" carbonyl redox chemistry.[1] It reduces to a stable semidione radical anion that can be characterized by ESR spectroscopy, making it an ideal candidate for studying spin density distribution and radical stability without the interference of protonation.

Mechanistic Comparison

The divergence in electrochemical behavior stems from the availability of protons at the C-2 position.

Pathway A: The Enolizable Parent (1,3-Indandione)

When 1,3-indandione is reduced (typically at


 to 

V vs Fc/Fc

), the initial radical anion is highly basic.[1] In the presence of any proton source (even self-protonation from unreduced starting material), it rapidly abstracts a proton. This leads to an irreversible wave and the formation of neutral radicals which dimerize or reduce further.
Pathway B: The Blocked Derivative (2,2-Me2-ID)

The gem-dimethyl substitution prevents enolization and proton abstraction at C-2.[1] The reduction follows a reversible one-electron transfer to form a stable paramagnetic radical anion (semidione).[1] This species is stable on the timescale of cyclic voltammetry (CV) in aprotic solvents.

Diagram: Divergent Redox Pathways

RedoxPathways Start_ID 1,3-Indandione (ID) Radical_ID Radical Anion [ID]•- Start_ID->Radical_ID +1e- Start_Me2 2,2-Me2-ID Radical_Me2 Semidione Radical [Me2]•- Start_Me2->Radical_Me2 +1e- (Reversible) Protonation Rapid Protonation (C-2 H abstraction) Radical_ID->Protonation Fast k Stable Stable Radical (ESR Detectable) Radical_Me2->Stable No H+ transfer Product_ID Dimerization / Pinacol (Irreversible) Protonation->Product_ID Product_Me2 Dianion / 3e- Products Stable->Product_Me2 +e- (at more neg V)

Caption: Divergent electrochemical pathways. The 2,2-dimethyl substitution (bottom path) stabilizes the radical anion by blocking the rapid protonation step seen in the parent compound (top path).

Comparative Data Analysis

The following table summarizes the electrochemical properties observed in aprotic media (e.g., DMF or Acetonitrile with TBAPF6).

Feature1,3-Indandione (Parent)2,2-Dimethyl-1,3-indandioneSignificance
Primary Reduction (

)
Irreversible (approx -0.9 V)Quasi-reversible / Reversible2,2-Me2-ID allows determination of thermodynamic

.[1]
Radical Stability Transient; rapid decay via protonationHigh; observable by ESR2,2-Me2-ID is a spin-label precursor.[1]
Mechanism Class ECE (Electron-Chemical-Electron)EE (Stepwise Electron Transfer)2,2-Me2-ID follows simple Nernstian behavior.[1]
Product Fate Pinacols, Hydrindantin (dimers)Dianion, Ring-opened products2,2-Me2-ID avoids "self-protonation" side reactions.[1]
Solvent Effect Highly sensitive (protic solvents shift

)
Less sensitive (no enol/enolate equilibrium)2,2-Me2-ID is a robust internal standard.[1]

Experimental Protocol: Cyclic Voltammetry

To validate these properties, the following protocol ensures rigorous control over the proton inventory, which is critical for observing the reversible wave of 2,2-Me2-ID.

Materials
  • Analyte: this compound (1.0 mM).[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (<50 ppm water).[1]

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).[1]
    
  • Electrodes:

    • Working: Glassy Carbon (3 mm diameter), polished to mirror finish.[1]

    • Counter: Platinum wire.[1][2]

    • Reference: Ag/Ag+ (10 mM AgNO3 in MeCN).[1]

Step-by-Step Workflow
  • Polishing: Polish the Glassy Carbon electrode with 0.05 µm alumina slurry.[1] Sonicate in Milli-Q water and then ethanol for 2 mins each.

  • Deoxygenation: Purge the electrolyte solution with high-purity Argon for at least 10 minutes. Oxygen is a paramagnetic trap that will quench the semidione radical.[1]

  • Blank Scan: Record a CV of the electrolyte solution to ensure the background is clean between 0 V and -2.5 V.[1]

  • Analyte Addition: Dissolve the 2,2-Me2-ID to a concentration of 1 mM.

  • Measurement:

    • Scan Range: 0 V

      
       -2.0 V 
      
      
      
      0 V.
    • Scan Rate: Vary from 50 mV/s to 500 mV/s.[1]

  • Validation Criteria:

    • For 2,2-Me2-ID , observe the ratio of anodic to cathodic peak current (

      
      ). It should approach 1.0  as scan rate increases, indicating chemical reversibility.[1]
      
    • For 1,3-Indandione (if running as control),

      
       will be absent or very small, confirming irreversibility.[1]
      

Applications & Significance

  • Radical Probes: The stability of the 2,2-Me2-ID radical anion makes it useful as a spin probe in biological systems where proton exchange would otherwise destroy the signal.

  • Mediators: Due to its reversible redox couple, 2,2-Me2-ID derivatives can function as electron transfer mediators in catalytic cycles, unlike the parent indandione which is consumed.[1]

  • Material Science: The "blocked" dione motif is used in synthesizing acceptor units for organic photovoltaics, where preventing tautomerization is crucial for maintaining conjugation and crystal packing.

References

  • ESR Spectra of Semidiones Derived from Indandione-1,3. Journal of Molecular Structure, 1973.[1][3]

    • Key Finding: Confirms the formation of stable radical anions for 2,2-substituted indandiones compared to transient species for the parent.
  • Benzoanellated Centropolyquinanes: Synthesis and Reduction.Chemische Berichte, 1992.

    • Key Finding: Discusses the "steric approach control" and reduction mechanisms of non-enolizable 1,3-indandiones, highlighting the 2,2-dimethyl derivative as a specific case of intramolecular vs intermolecular reduction competition.
  • Electrochemical Reduction of 1,3-Indandione Derivatives. Brieflands / NIH, 2015.[1]

    • Key Finding: Provides context on the Michael addition mechanisms and electrochemical synthesis involving the nucleophilic nature of the parent indandione, contrasting with the blocked 2,2-dimethyl analogs.

Sources

Safety Operating Guide

Definitive Guide to the Disposal of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this compound as general organic waste. 2,2-Dimethyl-1H-indene-1,3(2H)-dione is a derivative of 1,3-indandione.[1][2] While often used as a synthesis intermediate, its structural analogs (e.g., Pindone) possess anticoagulant properties and acute oral toxicity.[1][2] Disposal protocols must assume Acute Toxicity (Category 3) and Respiratory Irritation risks.[1][2]

Immediate Disposal Directive:

  • Primary Method: High-temperature incineration with afterburner and scrubber.[1][2]

  • Prohibited: Do not dispose of via municipal drains, trash, or evaporation.[1][2]

  • Segregation: Isolate from strong oxidizing agents immediately.[1][2]

Chemical Profile & Hazard Identification

To ensure a self-validating safety system, you must understand the chemical properties dictating these procedures.

PropertyDataOperational Implication
Chemical Name This compoundOfficial shipping/manifest name.
CAS Number 17190-77-1Use for waste manifest verification.[1][2]
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk during transfer.[2]
Solubility Low in water; Soluble in Acetone, EthanolRequires organic solvent for liquid-phase disposal.[1][2]
Reactivity Incompatible with Strong OxidizersExplosion/Fire Risk: Do not mix with perchlorates or nitrates in waste streams.[2]
Hazard Classification (GHS)

Based on structural analogs (1,3-Indandione derivatives)[1][2]

  • H301: Toxic if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[1][2][3][4][5]

Pre-Disposal Stabilization Protocol

Before moving waste to the central accumulation area, the generator must stabilize the material.[1][2] This creates a self-validating system where the waste is safe for transport before it leaves the bench.[1][2]

A. Solid Waste (Powder/Crystals)[1][2]
  • Dust Control: Dampen the solid slightly with an inert solvent (e.g., hexane) if the powder is fine and prone to lofting, or work strictly inside a fume hood.[1][2]

  • Primary Containment: Place the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Secondary Containment: Double-bag the jar in a 6-mil hazardous waste bag.

B. Liquid Waste (Mother Liquors/Solutions)[1][2]
  • Compatibility Check: Ensure the solvent stream is compatible.[1][2]

    • Safe: Acetone, Ethanol, Dichloromethane, Ethyl Acetate.[1][2]

    • Unsafe:[2] Nitric acid waste, Peroxide-forming waste (unless quenched).[1][2]

  • pH Neutralization: If the synthesis involved acidic/basic catalysis, neutralize the solution to pH 6–8 before adding to the organic waste carboy to prevent exothermic reactions in the drum.[1][2]

Disposal Decision Matrix (Workflow)

The following logic gate ensures the correct waste stream selection based on the physical state of the material.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Solution (Solvent Mix) StateCheck->Liquid Contam Is it contaminated with Oxidizers? Solid->Contam Segregate SEGREGATE IMMEDIATELY Do not mix. Contact EHS. Contam->Segregate Yes Bagging Double Bag / HDPE Jar Label: 'Toxic Solid Organic' Contam->Bagging No Incineration Final Disposal: High-Temp Incineration (Combustible Waste Stream) Bagging->Incineration SolventCheck Check Solvent Compatibility (No Oxidizers/Acids) Liquid->SolventCheck Combine Combine in Carboy Label: 'Flammable/Toxic Liquid' SolventCheck->Combine Combine->Incineration

Figure 1: Decision matrix for segregating and packaging this compound waste.[1][2] Note the critical checkpoint for oxidizer contamination.

Detailed Operational Procedures

Protocol A: Disposal of Pure Solid Reagent

Use this when disposing of expired shelf stock or surplus solid reagent.

  • PPE Requirements: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 respirator (if outside fume hood).[1][2]

  • Container Selection: Use a screw-top container (HDPE or Glass). Do not use metal containers if the compound is potentially damp or acidic.[1][2]

  • Labeling: Apply a hazardous waste label immediately.[1][2]

    • Constituents: "this compound"[1][2][6][7]

    • Hazards: Check "Toxic" and "Irritant".[1][2][5]

  • Transfer: Move the sealed container to the Satellite Accumulation Area (SAA).

Protocol B: Disposal of Reaction Solutions

Use this for HPLC waste or reaction byproducts.

  • Solubilization: If the material has precipitated, add Acetone or Methanol to re-dissolve it.[1][2] This ensures a homogeneous waste stream and prevents clogging of waste drum funnels.[1][2]

  • Transfer: Pour into the "Non-Halogenated Organic" or "Halogenated Organic" waste stream, depending on the solvent used.[1][2]

  • Rinsing: Triple-rinse the original vessel with a minimal amount of acetone. Add rinsate to the waste container.[1][2]

Protocol C: Empty Container Management (RCRA Empty)

Regulatory Note: A container is only "RCRA Empty" if less than 3% of the weight remains.

  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (Acetone/Ethanol).[1][2]

  • Rinsate Disposal: Pour all rinsate into the Liquid Hazardous Waste container (Protocol B).

  • Defacing: Cross out the label or remove it entirely.[1][2]

  • Disposal: Place the dry, uncapped bottle in the glass recycling or trash, strictly according to your facility's specific glass policy.

Emergency Contingencies

Spills (Solid)[1][2]
  • Isolate: Evacuate the immediate area if dust is airborne.[1][2]

  • PPE: Wear a respirator (N95 or P100) to prevent inhalation of toxic dust.[1][2]

  • Clean-up: Do not dry sweep.[1][2] Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1][2] Scoop the wet material into a waste bag.[1][2]

Spills (Liquid)[1][2]
  • Absorb: Use vermiculite or a commercial organic spill pad.[1][2]

  • Decontaminate: Wash the surface with a soap and water solution after bulk removal.[1][2]

  • Disposal: Treat all absorbent materials as solid hazardous waste (Protocol A).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 599983, this compound. Retrieved January 28, 2026 from [Link]

Sources

Personal protective equipment for handling 2,2-Dimethyl-1H-indene-1,3(2H)-dione

[1][2]

CAS No: 14618-52-1 (Typical) | Molecular Formula: C₁₁H₁₀O₂ Hazard Class: Irritant (Skin/Eye/Respiratory); Potential Acute Toxicity (Oral).[1]

Executive Safety Summary

The "Why" Behind the Protocol: While often classified primarily as an irritant (H315, H319, H335), 2,2-Dimethyl-1H-indene-1,3(2H)-dione shares a core structural pharmacophore with 1,3-indandione derivatives , a class known for anticoagulant properties (vitamin K antagonism) similar to warfarin and pindone.[1]

Senior Scientist Insight: Do not treat this merely as "dust." The primary risk vector is inhalation of micro-particulates during weighing and transfer, which can lead to systemic absorption. Standard N95 masks are insufficient for long-duration handling of potential anticoagulants due to face-seal leakage.[1] This protocol enforces a Zero-Dust Exposure standard.[1]

Risk Assessment & Engineering Controls

Before PPE is donned, engineering controls must be the primary defense.

Control LevelRequirementScientific Rationale
Primary Barrier Chemical Fume Hood (CFH) Maintain face velocity at 80–100 fpm .[1] The compound is a crystalline solid; static charge can cause "jumping" or dispersal during spatula transfer.
Static Control Ionizing Bar / Anti-Static Gun Organic diones are prone to triboelectric charging. Neutralizing static prevents aerosolization of the powder.
Secondary Containment Spill Tray (Polypropylene) Defines the "Hot Zone." If powder spills, it is contained within the tray, preventing hood-wide contamination.[1]
Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic "wear gloves" advice, specifying materials based on permeation resistance and physical dexterity.[2]

A. Respiratory Protection[3][4][5][6]
  • Standard Operations (Milligram Scale): Work inside a certified Fume Hood. No respirator required if sash is at proper height.

  • Bulk Handling / Spill Cleanup: Half-Face Respirator with P100 Cartridges .

    • Reasoning: P100 filters block 99.97% of particulates (oil/non-oil). N95s are prone to fit-factor failure during active movement.[1]

B. Dermal Protection (The Double-Glove Strategy)

Indandione derivatives are lipophilic.[1] If dissolved in organic solvents (DCM, DMSO), the solvent acts as a carrier vehicle, significantly increasing skin absorption rates.[1]

LayerMaterialThicknessFunction
Inner Glove Nitrile (Exam Grade) 4–5 milTactile sensitivity; acts as a "second skin" during doffing.[1]
Outer Glove Nitrile (Extended Cuff) 6–8 milMechanical strength; covers lab coat wrist cuffs to prevent "wrist gap" exposure.
Solvent Specific Silver Shield / Laminate N/AMANDATORY if handling solutions in Halogenated Solvents (e.g., Dichloromethane). Nitrile degrades rapidly in DCM.
C. Ocular Protection[1][3][6][7][8]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do NOT rely on safety glasses. Fine powders can drift around the sides of glasses.

Operational Workflow: The "Clean-Dirty" Line

This workflow enforces a unidirectional flow to prevent cross-contamination.[1]

Gcluster_0CRITICAL SAFETY ZONEStorage1. Cold Storage(Dry, Inert Gas)Equilibration2. Thermal Equilibration(Prevent Condensation)Storage->Equilibration Warm to RTWeighing3. Weighing (Inside Hood)Static NeutralizationEquilibration->Weighing Transfer to HoodReaction4. Reaction / SolubilizationWeighing->Reaction Dissolve ImmediatelyWaste5. Waste Segregation(Solid vs. Liquid)Reaction->Waste Quench & Dispose

Figure 1: Operational Lifecycle. Note the critical step of "Thermal Equilibration"—opening a cold bottle of hygroscopic dione causes condensation, which degrades the chemical and makes the powder "clumpy" and harder to handle safely.[1]

Step-by-Step Handling Protocol
Phase 1: Preparation
  • Check Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.

  • Prepare the "Hot Zone": Place a disposable weigh boat inside the secondary containment tray in the hood.

  • Static Neutralization: Pass the anti-static gun over the weigh boat and the spatula. Causality: This prevents the powder from repelling off the spatula.[1]

Phase 2: Transfer (The "Tap" Method)[1]
  • Open the container only inside the hood.

  • Do not scoop aggressively. Use the "tap" method: pick up a small amount and gently tap the spatula against the weigh boat to dispense.

  • Immediate Solubilization: Once weighed, immediately dissolve the solid in the reaction solvent (if applicable). Wet material cannot become airborne.

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Use a solvent-soaked Kimwipe (Acetone or Ethanol) to wipe the balance area and spatula.[1]

  • Outer Glove Removal: Peel off the outer gloves, turning them inside out, and dispose of them as solid hazardous waste.

  • Wash: Wash hands with the inner gloves still on, then remove inner gloves and wash hands again with soap and water.

Emergency & Disposal Procedures
Accidental Spills (Solid)[1]
  • Do NOT sweep. Sweeping generates dust.

  • Cover the spill with a wet paper towel (water or mineral oil) to dampen the powder.

  • Scoop the damp material into a wide-mouth waste jar.[1]

Waste Disposal[1][4][8]
  • Classification: Hazardous Organic Waste.

  • Incompatibility: Strong Oxidizers .[2][4][9] Indandione derivatives can react vigorously with oxidizing agents (e.g., Nitric Acid, Peroxides). Ensure waste streams are segregated.

  • Labeling: Clearly label as "Toxic / Irritant - Indandione Derivative."

References
  • National Center for Biotechnology Information (PubChem). 2,2-Dimethyl-1,3-indandione (Compound Summary).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Protective Gloves Selection. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: 1,3-Indandione derivatives.[1] (General Hazard Classification).[3][4][5] Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.